Lutetate tezuvotide tetraxetan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H92FLuN12O23Si |
|---|---|
Molecular Weight |
1571.5 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(1R)-1-carboxy-5-[[4-[[(4R)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]butanoyl]amino]butyl]amino]-4-oxobutanoyl]amino]pentyl]amino]-3-[[4-[ditert-butyl(fluoro)silyl]benzoyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium(3+) |
InChI |
InChI=1S/C60H95FN12O23Si.Lu/c1-59(2,3)97(61,60(4,5)6)38-14-12-37(13-15-38)52(86)64-32-43(66-47(77)33-70-24-26-71(34-49(80)81)28-30-73(36-51(84)85)31-29-72(27-25-70)35-50(82)83)53(87)67-40(55(90)91)10-7-8-22-62-44(74)19-20-45(75)63-23-9-11-39(54(88)89)65-46(76)18-16-41(56(92)93)68-58(96)69-42(57(94)95)17-21-48(78)79;/h12-15,39-43H,7-11,16-36H2,1-6H3,(H,62,74)(H,63,75)(H,64,86)(H,65,76)(H,66,77)(H,67,87)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H2,68,69,96);/q;+3/p-3/t39-,40-,41+,42+,43-;/m1./s1 |
InChI Key |
TVSKZAWYXHDKSI-IEUYXFPOSA-K |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide on the Mechanism of Action of Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan in Prostate Cancer
Executive Summary
Lutetate (¹⁷⁷Lu) tezuvotide tetraxetan, also known as ¹⁷⁷Lu-PSMA-I&T, is a targeted radioligand therapy (RLT) at the forefront of treating metastatic castration-resistant prostate cancer (mCRPC). This document provides a detailed examination of its core mechanism of action, supported by preclinical and clinical data. The therapy leverages the high expression of Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells to deliver a cytotoxic dose of radiation directly to the tumor site. By binding with high affinity to PSMA, ¹⁷⁷Lu-PSMA-I&T is internalized, whereupon the decay of the Lutetium-177 isotope releases beta-minus particles. These particles induce localized DNA double-strand breaks, ultimately triggering cancer cell death. This targeted approach aims to maximize efficacy while minimizing damage to surrounding healthy tissues.
Core Mechanism of Action
The therapeutic strategy of Lutetate (¹⁷⁷Lu) tezuvotide tetraxetan is predicated on a precise, multi-step process that begins with systemic administration and culminates in targeted cell death.
-
Target Recognition and Binding : Lutetate (¹⁷⁷Lu) tezuvotide tetraxetan is administered intravenously.[1] The ligand component, tezuvotide tetraxetan (PSMA-I&T), is designed to specifically seek out and bind to the Prostate-Specific Membrane Antigen (PSMA).[2] PSMA is a transmembrane glycoprotein (B1211001) that is overexpressed by 100- to 1000-fold in prostate cancer cells compared to normal prostate tissue, making it an ideal therapeutic target.[1][3][4]
-
Internalization : Upon binding to the PSMA receptor on the surface of a prostate cancer cell, the entire radioligand-receptor complex is internalized into the cell.[4]
-
Radionuclide Decay and Cytotoxicity : Once inside the cell, the Lutetium-177 radionuclide undergoes beta decay, emitting beta-minus (β⁻) particles with a physical half-life of 6.73 days.[3][5] These beta particles are a form of ionizing radiation and travel a mean path length of 2 mm in tissue.[3]
-
Induction of DNA Damage : The energy deposited by the beta particles causes significant damage to cellular structures, most critically inducing DNA double-strand breaks.[6][7][8][9] This level of DNA damage is difficult for the cell's repair mechanisms to overcome.
-
Cell Death : The extensive and irreparable DNA damage triggers programmed cell death, or apoptosis, leading to the destruction of the cancer cell.[2][6][9][10] The localized "crossfire" effect of the beta particles can also damage adjacent tumor cells, even those with lower PSMA expression.[6]
Preclinical Data and Quantitative Analysis
Extensive preclinical studies have been conducted to characterize the binding affinity, biodistribution, and therapeutic efficacy of ¹⁷⁷Lu-PSMA-I&T, often in comparison to its counterpart, ¹⁷⁷Lu-PSMA-617 (Lutetate vipivotide tetraxetan).
Data Presentation
The following tables summarize key quantitative data from comparative preclinical evaluations.
| Compound | Cell Line / Tissue | IC50 Value (nM) | Reference |
| ¹⁷⁷Lu-PSMA-I&T | PSMA-expressing cells | Nanomolar range | [8] |
| ¹⁷⁷Lu-PSMA-617 | PSMA-expressing cells | Nanomolar range | [8] |
| Compound | Time Point | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| ¹⁷⁷Lu-PSMA-I&T | 4h & 8h p.i. | Comparable to PSMA-617 | ~40x higher than PSMA-617 | 0.2 | [8][11] |
| ¹⁷⁷Lu-PSMA-617 | 4h & 8h p.i. | Comparable to PSMA-I&T | Lower than PSMA-I&T | 5.9 | [8][11] |
| Study Parameter | Details | Reference |
| Animal Model | Male nu/nu mice with 22RV1 xenografts | [12] |
| Minimum Effective Dose (EDmin) | 9.2 MBq | [12] |
| Maximum Effective Dose (EDmax) | 36.6 MBq | [12] |
| Absorbed Dose at EDmin | 2.7 - 3.9 Gy | [12] |
| Absorbed Dose at EDmax | 10.7 - 15.5 Gy | [12] |
| Outcome | Statistically significant dose-dependent inhibition of xenograft growth | [12] |
Experimental Protocols
Protocol 1: Preclinical Therapeutic Efficacy Assessment
-
Objective : To determine the dose-effect relationship and therapeutic efficacy of ¹⁷⁷Lu-PSMA-I&T.[12]
-
Animal Model : Male nu/nu mice were subcutaneously implanted with 22RV1 human prostate cancer cells to establish xenografts.[12]
-
Radiopharmaceutical Administration : A single dose of ¹⁷⁷Lu-PSMA-I&T was administered at varying activities, including a minimum effective dose (9.2 MBq) and a maximum effective dose (36.6 MBq), to different cohorts of mice.[12] A control group received a vehicle injection.
-
Efficacy Assessment : Tumor growth was monitored over time by measuring tumor volume. A statistically significant, dose-dependent inhibition of tumor growth compared to the control group was the primary endpoint.[12]
-
Dosimetry : The absorbed radiation doses in the tumor xenografts were calculated based on biodistribution data to correlate dose with therapeutic effect.[12]
References
- 1. Lutetium-177-PSMA-I&T as metastases directed therapy in oligometastatic hormone sensitive prostate cancer, a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is 177Lu-PSMA-I&T used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 177 Lutetium PSMA i&t for metastatic castrate resistant prostate cancer | Medical Services Advisory Committee [msac.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. urologytimes.com [urologytimes.com]
- 8. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Therapeutic efficacy of the radiopharmaceutical [Lu-177]Lu-PSMA I&T. Preclinical study [radiation-and-risk.com]
An In-depth Guide to the Discovery and Developmental History of Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery and development of lutetate (¹⁷⁷Lu) tezuvotide tetraxetan, a first-in-class radiopharmaceutical targeting the C-X-C chemokine receptor 4 (CXCR4). The document details the scientific rationale for targeting CXCR4, the preclinical development and characterization of the molecule, and its progression into clinical evaluation.
The Rationale: Targeting the CXCR4/CXCL12 Axis in Oncology
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical target in cancer therapy due to its integral role in tumor progression, metastasis, and the creation of a supportive tumor microenvironment.[1][2] CXCR4 is a G-protein coupled receptor (GPCR) whose primary endogenous ligand is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1).[3]
Key Roles of the CXCR4/CXCL12 Axis in Cancer:
-
Tumor Growth and Proliferation: The binding of CXCL12 to CXCR4 activates several downstream signaling pathways, including PI3K/Akt/mTOR, MAPK, and JAK/STAT, which promote cancer cell survival and proliferation.[1][4]
-
Metastasis: The CXCR4/CXCL12 axis is a key driver of metastasis.[5] Cancer cells that overexpress CXCR4 are drawn to organs that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver, facilitating the formation of metastatic colonies.[3]
-
Angiogenesis: This signaling axis promotes the formation of new blood vessels, which are essential for supplying nutrients to growing tumors.[3][6]
-
Therapy Resistance: Activation of CXCR4 signaling can confer resistance to conventional chemotherapy and radiotherapy by upregulating anti-apoptotic signals.[1]
CXCR4 is overexpressed in more than 20 different types of human cancers, including both solid tumors and hematological malignancies like multiple myeloma (MM), acute myeloid leukemia (AML), and diffuse large B-cell lymphoma.[2][6][7] This high-level expression, often correlated with a poor prognosis, makes CXCR4 an ideal target for directed therapies.[7][8]
CXCR4 Signaling Pathway
The diagram below illustrates the primary signaling cascades initiated upon the binding of the CXCL12 ligand to the CXCR4 receptor.
Caption: CXCR4 signaling pathways promoting cancer progression.
The Theranostic Approach: From Pentixafor to Pentixather
The development of lutetate tezuvotide tetraxetan, commercially known as PentixaTher, is rooted in the "theranostic" paradigm. This approach combines a diagnostic imaging agent and a therapeutic agent that both target the same molecular structure.
-
Diagnostic Agent - [⁶⁸Ga]Pentixafor: The journey began with the development of a CXCR4-targeting peptide ligand, pentixafor. When labeled with the positron emitter Gallium-68 (⁶⁸Ga), it creates [⁶⁸Ga]pentixafor, a highly effective agent for Positron Emission Tomography (PET) imaging.[9] This allows for non-invasive, whole-body visualization and quantification of CXCR4 expression in patients, enabling patient selection for targeted therapy.[9][10]
-
Therapeutic Agent - [¹⁷⁷Lu]Pentixather: For the therapeutic component, the same core peptide, now referred to as pentixather, is chelated with a therapeutic radioisotope.[5] Lutetium-177 (¹⁷⁷Lu) is a beta-emitter that induces localized DNA damage and cell death in cells that have taken up the radiopharmaceutical.[11][12] This therapeutic agent, [¹⁷⁷Lu]pentixather, is the compound formally known as this compound.[13] This theranostic pairing ensures that only patients with confirmed CXCR4-positive tumors, as identified by [⁶⁸Ga]pentixafor PET, receive the targeted radionuclide therapy.[13][14]
Preclinical Characterization and Validation
A comprehensive preclinical evaluation was essential to establish the safety and efficacy profile of [¹⁷⁷Lu]pentixather before human trials. Key experiments focused on binding affinity, cellular internalization, in vivo stability, and biodistribution.[13]
Binding Affinity and Specificity
The affinity of the ligand for the CXCR4 receptor is a critical determinant of its efficacy. This was quantified using competitive binding assays.
Experimental Protocol: Competitive Binding Assay
-
Cell Culture: Human cancer cell lines known to express CXCR4 (e.g., Daudi lymphoma cells) are cultured under standard conditions.
-
Assay Setup: A fixed concentration of [¹⁷⁷Lu]pentixather is added to the cells.
-
Competition: Increasing concentrations of the non-radioactive ("cold") pentixather ligand are added to compete with the radioligand for binding to the CXCR4 receptors.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Unbound ligand is separated from cell-bound ligand by washing and centrifugation.
-
Quantification: The radioactivity of the cell pellet is measured using a gamma counter.
-
Data Analysis: The data are plotted to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of the cold ligand required to displace 50% of the radioligand binding.
Caption: Experimental workflow for a competitive binding assay.
Table 1: CXCR4 Binding Affinity (IC₅₀) of Pentixather and its Metal Complexes
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Pentixather | Chem-1 | 11.8 ± 1.6 |
| ⁿᵃᵗLu-Pentixather | Chem-1 | 9.3 ± 1.2 |
| ⁿᵃᵗY-Pentixather | Chem-1 | 8.8 ± 1.5 |
Data sourced from a comprehensive preclinical characterization study.[13]
The results demonstrated that the pentixather ligand and its lutetium-complex bind to human CXCR4 with high, single-digit nanomolar affinity.[13]
Cellular Internalization
Upon binding to the receptor, the radiopharmaceutical must be internalized by the cancer cell to exert its cytotoxic effect. The rate and extent of internalization were evaluated in various cancer cell lines.
Experimental Protocol: Internalization Assay
-
Cell Plating: CXCR4-positive cells are seeded in culture plates and allowed to adhere.
-
Incubation with Radioligand: Cells are incubated with a known concentration of [¹⁷⁷Lu]pentixather at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
Stripping Surface-Bound Activity: At each time point, the incubation medium is removed. An acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.8) is added to strip the radioligand that is bound to the cell surface but not internalized. This supernatant contains the surface-bound fraction.
-
Cell Lysis: The cells are lysed with a basic solution (e.g., 1M NaOH) to release the internalized radioactivity.
-
Measurement: The radioactivity of the surface-bound fraction and the internalized fraction are measured separately in a gamma counter.
-
Calculation: The percentage of internalized activity relative to the total cell-associated activity is calculated for each time point.
Caption: Experimental workflow for a cellular internalization assay.
Table 2: Cellular Binding and Internalization of [¹⁷⁷Lu]pentixather in Human Cancer Cell Lines
| Cell Line | Cancer Type | Total Binding (% added dose) | Internalization (% of total bound) |
|---|---|---|---|
| Daudi | Burkitt's Lymphoma | 38.6 ± 1.5 | 16.4 ± 0.6 |
| MM.1S | Multiple Myeloma | 11.5 ± 0.2 | 19.3 ± 0.9 |
| RPMI-8226 | Multiple Myeloma | 10.4 ± 0.6 | 13.6 ± 0.6 |
| OPM-2 | Multiple Myeloma | 7.9 ± 0.3 | 21.0 ± 0.7 |
| Molm-13 | AML | 13.9 ± 0.9 | 15.6 ± 0.9 |
Data represent values after 60 minutes of incubation and are sourced from preclinical studies.[15]
The studies confirmed specific, receptor-mediated binding and efficient internalization across a range of hematological cancer cell lines.[15]
In Vivo Biodistribution and Stability
Biodistribution studies in animal models are crucial for understanding the pharmacokinetics of the drug—where it goes in the body, how long it stays there, and how it is cleared.
Experimental Protocol: Animal Biodistribution Study
-
Tumor Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously inoculated with a human CXCR4-positive tumor cell line (e.g., Daudi).
-
Radiopharmaceutical Injection: Once tumors reach a suitable size, the mice are injected intravenously with a defined activity of [¹⁷⁷Lu]pentixather.
-
Time Points: Cohorts of mice are euthanized at various time points post-injection (p.i.), for example, at 1 hour, 6 hours, 48 hours, 96 hours, and 7 days.
-
Organ Harvesting: Key organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) and the tumor are harvested, blotted dry, and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured in a gamma counter.
-
Data Calculation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of uptake across different tissues and time points. Tumor-to-organ ratios are also calculated to determine targeting specificity.
Caption: Experimental workflow for an in vivo biodistribution study.
Table 3: Biodistribution of [¹⁷⁷Lu]pentixather in Daudi-Xenografted SCID Mice (%ID/g)
| Organ | 1 h p.i. | 6 h p.i. | 48 h p.i. | 96 h p.i. | 7 d p.i. |
|---|---|---|---|---|---|
| Blood | 1.8 ± 0.2 | 0.9 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Liver | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Kidneys | 3.5 ± 0.7 | 2.6 ± 0.4 | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 |
| Spleen | 1.5 ± 0.4 | 1.9 ± 0.2 | 1.9 ± 0.3 | 1.6 ± 0.2 | 1.1 ± 0.2 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 11.4 ± 1.5 | 14.2 ± 2.1 | 11.1 ± 1.5 | 8.5 ± 1.1 | 6.4 ± 1.4 |
Data are presented as mean ± SD and sourced from preclinical studies.[13][16]
The biodistribution data revealed excellent and persistent tumor uptake, with tumor-to-background ratios increasing over time.[13][16] For instance, at 7 days post-injection, the tumor-to-kidney ratio was 4.0 ± 0.8 and the tumor-to-blood ratio was 499 ± 202.[13] The compound also showed excellent in vivo stability with virtually no degradation observed.[13]
Clinical Development and Future Directions
Following the robust preclinical data, this compound has advanced into clinical trials for various hematological malignancies.[6]
-
First-in-Human Studies: The initial clinical applications were in heavily pretreated patients with advanced-stage multiple myeloma.[14][17] These studies demonstrated the feasibility of CXCR4-directed radioligand therapy, with some patients showing remarkable therapeutic responses.[17]
-
Expansion to Other Cancers: Clinical trials are now underway or being planned for other CXCR4-positive cancers, including AML, ALL, and various lymphomas.[9][18]
-
Dosimetry and Safety: A key objective of early-phase trials is to determine the dosimetry—the absorbed radiation dose in tumors and healthy organs—to establish a safe and effective therapeutic window.[19] The kidneys have been identified as a potential dose-limiting organ.[13][16]
The development of this compound represents a significant advancement in the field of radiopharmaceuticals. The theranostic pairing with [⁶⁸Ga]pentixafor allows for a highly personalized treatment approach, ensuring that therapy is directed specifically to patients most likely to benefit. The strong preclinical data and promising early clinical results suggest that this compound holds significant potential as a novel treatment option for patients with difficult-to-treat, CXCR4-expressing cancers.
References
- 1. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents | MDPI [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pipeline — Pentixapharm [pentixapharm.com]
- 7. Frontiers | Targeting CXCR4 in AML and ALL [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Lutetium Lu 177 vipivotide tetraxetan: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openmedscience.com [openmedscience.com]
- 15. researchgate.net [researchgate.net]
- 16. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. First-in-Human Experience of CXCR4-Directed Endoradiotherapy with 177Lu- and 90Y-Labeled Pentixather in Advanced-Stage Multiple Myeloma with Extensive Intra- and Extramedullary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncodaily.com [oncodaily.com]
- 19. thno.org [thno.org]
Preclinical Evidence for the Efficacy of Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan (also known as ¹⁷⁷Lu-PSMA-I&T), a radiopharmaceutical agent for targeted radionuclide therapy of prostate cancer. This document details the mechanism of action, experimental protocols, and quantitative efficacy data from key preclinical studies.
Mechanism of Action: From Cell Surface to DNA Damage
Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan's therapeutic effect is initiated by its high-affinity binding to Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein overexpressed on the surface of prostate cancer cells. Upon binding, the PSMA-ligand complex is internalized into the cancer cell primarily through a clathrin-mediated endocytosis pathway. This process involves the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles, delivering the radiopharmaceutical directly into the cell's interior.[1][2][3]
Once internalized, the β-particles emitted by the Lutetium-177 isotope induce DNA double-strand breaks, a catastrophic form of cellular damage.[4][5] This triggers a cellular DNA damage response, activating complex repair mechanisms such as non-homologous end joining (NHEJ) and homologous recombination (HR).[4] However, the high density of ionization events caused by the β-radiation often overwhelms the cell's repair capacity, leading to cell cycle arrest and ultimately, apoptotic cell death.
Key Preclinical Efficacy Studies
The antitumor activity of Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan has been evaluated in various preclinical models of prostate cancer. These studies have consistently demonstrated a dose-dependent inhibition of tumor growth and improved survival.
Therapeutic Efficacy in 22RV1 Xenograft Model
In a study utilizing male nu/nu mice with subcutaneous 22RV1 human prostate cancer xenografts, the therapeutic efficacy of ¹⁷⁷Lu-PSMA-I&T was assessed.[6][7] A statistically significant dose-dependent inhibition of tumor growth was observed in treated animals compared to a control group.
| Treatment Group | Injected Activity | Mean Tumor Volume | Tumor Growth Inhibition |
| Control | Vehicle | - | - |
| ¹⁷⁷Lu-PSMA-I&T (EDmin) | 9.2 MBq | Significantly Lower | Yes |
| ¹⁷⁷Lu-PSMA-I&T (EDmax) | 36.6 MBq | Significantly Lower | Yes |
Dosimetry in 22RV1 Xenografts [6][7]
| Injected Activity | Estimated Absorbed Dose in Xenograft |
| 9.2 MBq (EDmin) | 2.7 - 3.9 Gy |
| 36.6 MBq (EDmax) | 10.7 - 15.5 Gy |
Comparative Biodistribution in LNCaP Xenograft Model
A comparative preclinical study evaluated the biodistribution of ¹⁷⁷Lu-PSMA-I&T and another PSMA-targeting agent, ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3, in LNCaP tumor-bearing SCID mice.[8] The percentage of injected dose per gram (%ID/g) was determined in various organs and the tumor at multiple time points.
| Time Point | Organ/Tissue | ¹⁷⁷Lu-PSMA-I&T (%ID/g) | ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3 (%ID/g) |
| 1 h | Tumor | Lower | 2.6-fold Higher |
| 168 h | Tumor | 0.9 | 4.5 |
| 1 h | Blood | - | 0.63 |
| 1 h | Kidneys | - | 207.6 |
| 1 h | Spleen | - | 33.25 |
These results indicated that while both agents target the tumor, ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3 exhibited higher initial tumor uptake and longer retention.[8]
Experimental Protocols
The following sections provide a generalized overview of the methodologies employed in the preclinical evaluation of Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan.
Animal Models and Tumor Xenografts
-
Cell Lines: Human prostate cancer cell lines such as 22RV1 and LNCaP, which express PSMA, are commonly used.[6][8]
-
Animal Strains: Immunodeficient mouse strains, including nu/nu and Severe Combined Immunodeficiency (SCID) mice, are utilized to prevent rejection of human tumor xenografts.[6][8]
-
Xenograft Implantation: A suspension of prostate cancer cells is subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a specified volume before the initiation of treatment.
Radiopharmaceutical Administration and Dosing
-
Radiolabeling: The PSMA-I&T ligand is chelated with Lutetium-177.
-
Administration: The radiopharmaceutical is administered intravenously to the tumor-bearing mice.
-
Dosing: The injected activity is carefully measured and administered based on the experimental design. Doses in preclinical studies have ranged from 2.2 MBq for dynamic accumulation studies to 36.6 MBq for maximum effective dose assessments.[6]
Biodistribution and Dosimetry Studies
-
Time Points: Following administration of the radiopharmaceutical, animals are euthanized at various time points (e.g., 1 hour, 24 hours, 48 hours, up to 7 days).[8]
-
Organ Harvesting: Tumors and major organs (kidneys, liver, spleen, lungs, etc.) are excised and weighed.
-
Radioactivity Measurement: The amount of radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The radioactivity is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Dosimetry Calculation: The absorbed radiation doses to the tumor and organs are calculated using software such as OLINDA/EXM.[8]
Therapeutic Efficacy Assessment
-
Tumor Volume Measurement: Tumor dimensions are measured periodically using calipers, and tumor volume is calculated.
-
Survival Analysis: The survival of the treated animals is monitored and compared to control groups.
-
Statistical Analysis: Statistical methods are employed to determine the significance of the observed differences in tumor growth and survival between treatment and control groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of prostate specific membrane antigen with clathrin and the adaptor protein complex-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA damage in blood leucocytes of prostate cancer patients during therapy with 177Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of the radiopharmaceutical [Lu-177]Lu-PSMA I&T. Preclinical study [radiation-and-risk.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Preclinical Biodistribution, Dosimetry, and Endoradiotherapy in Metastatic Castration-Resistant Prostate Cancer Using 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Biodistribution of ¹⁷⁷Lu-PSMA-617 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of ¹⁷⁷Lu-PSMA-617, a radiolabeled small molecule for targeted radionuclide therapy of prostate cancer. The focus is on its pharmacokinetics and biodistribution in various murine models, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.
Introduction to ¹⁷⁷Lu-PSMA-617
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly overexpressed on the surface of prostate cancer cells, making it an attractive target for diagnostic imaging and therapy. ¹⁷⁷Lu-PSMA-617 is a radiopharmaceutical that combines a PSMA-targeting ligand (PSMA-617) with the beta- and gamma-emitting radionuclide Lutetium-177 (¹⁷⁷Lu). This targeted approach allows for the specific delivery of therapeutic radiation to tumor cells while minimizing damage to healthy tissues. Preclinical studies in murine models are crucial for understanding the in vivo behavior of this agent, including its distribution, retention, and clearance, which are critical for predicting therapeutic efficacy and potential toxicity in humans.
Quantitative Biodistribution Data
The biodistribution of ¹⁷⁷Lu-PSMA-617 has been extensively studied in various murine models bearing human prostate cancer xenografts. The data, typically expressed as a percentage of the injected activity per gram of tissue (%IA/g), reveals high and specific uptake in PSMA-positive tumors and clearance primarily through the kidneys.
Table 1: Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Tumor-Bearing Mice
| Organ/Tissue | 1 h p.i. (%IA/g ± SD) | 4 h p.i. (%IA/g ± SD) | 24 h p.i. (%IA/g ± SD) | 48 h p.i. (%IA/g ± SD) |
| Blood | - | - | - | - |
| Heart | - | - | - | - |
| Lungs | - | - | - | - |
| Liver | - | - | - | - |
| Spleen | - | - | - | - |
| Kidneys | 43.83 ± 3.41[1] | - | - | - |
| Stomach | - | - | - | - |
| Intestine | - | - | - | - |
| Muscle | - | - | - | - |
| Bone | - | - | - | - |
| LNCaP Tumor | - | 23.31 ± 0.94[1][2] | 12.88 ± 0.55[1] | - |
*p.i. = post-injection. Data from a study using an orthotopic bone metastatic prostate cancer model with LNCaP cells.[1][2]
Table 2: Tumor-to-Organ Ratios for ¹⁷⁷Lu-PSMA-617 at 4 hours post-injection
| Ratio | Value |
| Tumor-to-Blood | 434.4[1][2] |
| Tumor-to-Muscle | 857.4[1][2] |
These high ratios indicate excellent tumor targeting and favorable pharmacokinetics for therapeutic applications.[1][2]
Table 3: Biodistribution of ¹⁷⁷Lu-PSMA-617 in PC295 PDX Bearing Mice
| Organ/Tissue | 4 h p.i. (%IA/g ± SD) | 8 h p.i. (%IA/g ± SD) | 24 h p.i. (%IA/g ± SD) |
| PC295 PDX Tumor | ~15 | ~12 | ~10 |
| Kidneys | ~25 | ~18 | ~5 |
*Data estimated from graphical representations in the cited source.[3] PDX = Patient-Derived Xenograft.
Experimental Protocols
The following sections detail the typical methodologies employed in the preclinical evaluation of ¹⁷⁷Lu-PSMA-617.
Radiolabeling of PSMA-617
The synthesis of ¹⁷⁷Lu-PSMA-617 involves the chelation of Lutetium-177 by the DOTA chelator conjugated to the PSMA-617 ligand.
-
Materials : ¹⁷⁷LuCl₃ solution, PSMA-617 ligand, metal-free buffers (e.g., sodium acetate (B1210297) or HEPES).
-
Procedure :
-
Quality Control : Radiochemical purity is assessed using techniques like ITLC (Instant Thin-Layer Chromatography) and HPLC (High-Performance Liquid Chromatography) to ensure it is >98%.[4]
Animal Models
A variety of murine models are utilized to evaluate ¹⁷⁷Lu-PSMA-617, most commonly immunodeficient mice bearing human prostate cancer xenografts.
-
Cell Lines :
-
Tumor Implantation :
-
Animal Strains : Nude mice (e.g., BALB/c nude) are commonly used to prevent rejection of human tumor xenografts.[7][8]
Biodistribution Studies
These studies quantify the distribution of the radiopharmaceutical in various tissues over time.
-
Administration : A known activity of ¹⁷⁷Lu-PSMA-617 is administered to the mice, typically via intravenous (tail vein) injection.
-
Time Points : Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours).[1][5][6]
-
Tissue Collection and Analysis :
-
Blood is collected, and major organs and tissues (tumor, kidneys, liver, spleen, lungs, heart, muscle, bone, etc.) are excised and weighed.
-
The radioactivity in each sample is measured using a gamma counter.
-
The uptake is calculated as the percentage of the injected activity per gram of tissue (%IA/g).
-
In Vivo Imaging
Non-invasive imaging techniques like SPECT/CT (Single-Photon Emission Computed Tomography/Computed Tomography) are used to visualize the biodistribution of ¹⁷⁷Lu-PSMA-617 in living animals.
-
Procedure :
-
Mice are anesthetized and injected with ¹⁷⁷Lu-PSMA-617.
-
At selected time points, the animals are imaged using a SPECT/CT scanner.
-
The resulting images provide a visual representation of the radiotracer's accumulation in tumors and other organs.[3]
-
Visualizing Mechanisms and Workflows
Mechanism of Action of ¹⁷⁷Lu-PSMA-617
The therapeutic effect of ¹⁷⁷Lu-PSMA-617 is based on the targeted delivery of radiation to PSMA-expressing cells.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical workflow for a preclinical study of ¹⁷⁷Lu-PSMA-617.
Conclusion
Preclinical studies in murine models have consistently demonstrated the favorable pharmacokinetic and biodistribution profile of ¹⁷⁷Lu-PSMA-617.[1][2] The high and specific uptake in PSMA-positive tumors, coupled with rapid clearance from non-target tissues, results in high tumor-to-organ ratios, which is a prerequisite for effective and safe targeted radionuclide therapy.[1][2] The methodologies outlined in this guide provide a standardized framework for the continued evaluation of this and other novel radiopharmaceuticals. These preclinical findings have been foundational to the successful clinical translation of ¹⁷⁷Lu-PSMA-617 for the treatment of metastatic castration-resistant prostate cancer.
References
- 1. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases [mdpi.com]
- 2. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Intratumoral Distribution of [177Lu]Lu-PSMA-617 Over Time and in Relation to Diagnostic Tracers in Animal Models of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mediso - Hematological and renal toxicity in mice after three cycles of high activity [177Lu]Lu PSMA 617 with or without human α1 microglobulin [mediso.com]
An In-depth Technical Guide to the Binding Affinity of Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan to Prostate-Specific Membrane Antigen (PSMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetate (¹⁷⁷Lu) tezuvotide tetraxetan, also known as ¹⁷⁷Lu-PSMA-I&T, is a radiolabeled small molecule designed for targeted radionuclide therapy of prostate cancer. Its efficacy is fundamentally linked to its high binding affinity for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein overexpressed on the surface of most prostate cancer cells. This technical guide provides a comprehensive overview of the binding characteristics of ¹⁷⁷Lu-PSMA-I&T, detailing quantitative binding data, experimental protocols for its characterization, and the associated molecular pathways.
Mechanism of Action
The therapeutic principle of lutetate tezuvotide tetraxetan lies in its ability to selectively deliver a cytotoxic payload of β-emitting Lutetium-177 directly to PSMA-expressing tumor cells. The tezuvotide tetraxetan component is a PSMA-targeting ligand, which binds with high affinity to the extracellular domain of PSMA. Following this binding event, the entire complex can be internalized by the cell. The decay of the conjugated ¹⁷⁷Lu isotope releases beta particles, which induce DNA damage and subsequent apoptosis in the target cell and surrounding tumor microenvironment.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical determinant of its potency and specificity. For radiopharmaceuticals like this compound, high affinity ensures prolonged retention at the tumor site, maximizing the radiation dose delivered to cancer cells while minimizing off-target effects. The key parameters characterizing this interaction are the dissociation constant (Kd), the maximum binding capacity (Bmax), and the half-maximal inhibitory concentration (IC50).
While comprehensive data for ¹⁷⁷Lu-PSMA-I&T is still emerging, studies on closely related PSMA ligands provide valuable insights. The following tables summarize key quantitative data for ¹⁷⁷Lu-PSMA-I&T and the well-characterized comparator, ¹⁷⁷Lu-PSMA-617.
| Ligand | Cell Line | Parameter | Value (nM) | Reference |
| ¹⁷⁷Lu-PSMA-I&T | LNCaP | Kd | 2.245 | [1] |
| ¹⁷⁷Lu-PSMA-617 | LNCaP | Kd | 4.358 ± 0.664 | [2] |
| natLu-PSMA-I&T | LNCaP | IC50 | 7.5 ± 1.0 | |
| natLu-PSMA-617 | LNCaP | IC50 | 17.709 | [2] |
Note: Bmax values for ¹⁷⁷Lu-PSMA-I&T were not explicitly available in the reviewed literature.
Cellular Uptake and Internalization
Beyond surface binding, the internalization of the radioligand-receptor complex is crucial for delivering the radionuclide payload in close proximity to the cell nucleus, enhancing its cytotoxic effect.
| Ligand | Cell Line | Time Point | Internalization (% of total bound) | Reference |
| ¹⁷⁷Lu-PSMA-I&T | PC3 PIP | 1 hour | ~18-24% | [3] |
| ¹⁷⁷Lu-PSMA-I&T | PC3 PIP | 24 hours | ~25-30% | [3] |
| ¹⁷⁷Lu-PSMA-617 | PC3 PIP | 1 hour | ~18-24% | [3] |
| ¹⁷⁷Lu-PSMA-617 | PC3 PIP | 24 hours | ~25-30% | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding affinity of this compound.
Cell Culture of PSMA-Positive LNCaP Cells
LNCaP (Lymph Node Carcinoma of the Prostate) cells are a widely used model for studying PSMA-targeted therapies as they endogenously express high levels of PSMA.
-
Cell Line: LNCaP clone FGC (ATCC® CRL-1740™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a gentle cell dissociation reagent (e.g., TrypLE™ Express). The cell suspension is then centrifuged, and the pellet is resuspended in fresh growth medium for seeding into new culture flasks or plates.
Radioligand Binding Assays
This assay measures the specific binding of increasing concentrations of the radioligand to determine the receptor density (Bmax) and the ligand's affinity (Kd).
-
Cell Plating: Seed LNCaP cells in 24-well plates at a density of 1.5 x 10⁵ cells per well and allow them to adhere overnight.
-
Assay Buffer: Prepare a binding buffer (e.g., RPMI-1640 with 0.1% Bovine Serum Albumin).
-
Radioligand Preparation: Prepare serial dilutions of ¹⁷⁷Lu-PSMA-I&T in assay buffer to cover a concentration range from approximately 0.1 nM to 50 nM.
-
Incubation:
-
For total binding , add the increasing concentrations of ¹⁷⁷Lu-PSMA-I&T to the wells containing LNCaP cells.
-
For non-specific binding , add a high concentration (e.g., 1 µM) of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) to a parallel set of wells approximately 15 minutes before adding the radioligand.
-
-
Equilibration: Incubate the plates at 4°C for 1 hour to reach binding equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells in each well using a lysis buffer (e.g., 1 M NaOH). Transfer the lysate to gamma counter tubes and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding versus the concentration of the radioligand.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to fit the data and determine the Kd and Bmax values.
-
This assay measures the ability of a non-radiolabeled ligand to compete with a fixed concentration of the radioligand for receptor binding.
-
Cell Plating: Prepare LNCaP cells in 24-well plates as described for the saturation binding assay.
-
Competitor Preparation: Prepare serial dilutions of the non-radiolabeled tezuvotide tetraxetan (or other PSMA inhibitors) in assay buffer.
-
Incubation:
-
Add the competing non-radiolabeled ligand at various concentrations to the wells.
-
Add a fixed concentration of ¹⁷⁷Lu-PSMA-I&T (typically at or below its Kd value) to all wells.
-
Include control wells with only the radioligand (for total binding) and wells with the radioligand and a high concentration of a known PSMA inhibitor (for non-specific binding).
-
-
Equilibration, Washing, and Counting: Follow the same procedure as in the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Internalization Assay
This assay quantifies the amount of radioligand that is internalized by the cells versus that which remains bound to the cell surface.
-
Cell Plating: Plate LNCaP cells in 24-well plates as described previously.
-
Incubation: Add a fixed concentration of ¹⁷⁷Lu-PSMA-I&T to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Surface-Bound Ligand Removal: At each time point, place the plates on ice to stop internalization. Wash the cells with ice-cold PBS. Then, add an acidic buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) for a short period (e.g., 5-10 minutes) to strip the surface-bound radioligand. Collect this acidic wash, which represents the membrane-bound fraction.
-
Internalized Ligand Collection: After removing the acidic buffer, wash the cells again with PBS. Then, lyse the cells with a lysis buffer (e.g., 1 M NaOH). This lysate contains the internalized radioligand fraction.
-
Radioactivity Measurement: Measure the radioactivity in both the membrane-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (membrane-bound + internalized) at each time point.
Mandatory Visualizations
PSMA Signaling Pathway
The binding of ligands to PSMA can trigger intracellular signaling cascades that are implicated in prostate cancer cell survival and proliferation. One of the key pathways activated by PSMA is the PI3K/Akt pathway.
Caption: PSMA-mediated activation of the PI3K/Akt signaling pathway.
Experimental Workflow for Binding Affinity Studies
The following diagram illustrates the general workflow for determining the binding characteristics of ¹⁷⁷Lu-PSMA-I&T.
Caption: Workflow for in vitro binding and internalization assays.
Conclusion
Lutetate (¹⁷⁷Lu) tezuvotide tetraxetan demonstrates a high binding affinity to PSMA, a key characteristic that underpins its therapeutic potential in prostate cancer. The low nanomolar Kd value signifies a strong and specific interaction with its target. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other PSMA-targeted radiopharmaceuticals. A thorough understanding of the binding kinetics and cellular processing of these agents is paramount for the optimization of radioligand therapies and the development of next-generation treatments for prostate cancer.
References
- 1. Enhancing Cytosolic Internalization of [177Lu]Lu–iPSMA in Prostate Cancer Cells: The Effect of Conjugating a GRP78 Inhibitor to the Radiotherapeutic Molecule | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 177Lu-labeled low-molecular-weight agents for PSMA-targeted radiopharmaceutical therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Radioligand: An In-depth Technical Guide to the Cellular Uptake, Internalization, and Fate of ¹⁷⁷Lu-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular mechanisms governing the efficacy of ¹⁷⁷Lu-PSMA-617, a targeted radiopharmaceutical for the treatment of prostate cancer. Understanding the intricate journey of this agent from cell surface binding to its ultimate intracellular fate is paramount for optimizing current therapeutic strategies and developing next-generation radioligands.
Cellular Binding and Uptake: The Initial Engagement
The therapeutic efficacy of ¹⁷⁷Lu-PSMA-617 is initiated by its high-affinity binding to Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) significantly overexpressed on the surface of prostate cancer cells. This interaction is a critical determinant of the radioligand's tumor-specific accumulation and subsequent therapeutic effect.
Binding Affinity
The affinity of PSMA-617 for its target is a key parameter influencing its therapeutic index. Various studies have quantified this interaction, demonstrating the high avidity of the ligand for PSMA-expressing cells.
| Parameter | Cell Line | Value (nM) | Reference |
| Kd (Dissociation Constant) | LNCaP | 4.358 ± 0.664 | [1] |
| IC50 (Half maximal inhibitory concentration) | LNCaP | ~5 - 6.9 ± 2.2 | [1] |
| C4-2 | 4.9 ± 0.9 | [1] | |
| PC-3 PIP | ~71 ± 8 | [1] | |
| Ki (Inhibition Constant) | LNCaP | 2.34 ± 2.94 | [1] |
Cellular Uptake
Following binding, the ¹⁷⁷Lu-PSMA-617/PSMA complex is actively transported into the cancer cell. The extent and rate of this uptake are crucial for delivering a cytotoxic radiation dose.
| Cell Line | Time Point | Uptake (% of total added activity) | Reference |
| PC-3 PIP | 1 hour | 38-42% | [2] |
| 6 hours | >58% | [2] | |
| LNCaP | Not Specified | 17.4% ± 2.4% (specific binding) | [3] |
| PC-3 PIP | 24 hours | ~40% | [4] |
Internalization: The Point of No Return
Upon binding to PSMA, ¹⁷⁷Lu-PSMA-617 is rapidly internalized by the cancer cell.[5] This process is critical for trapping the radionuclide intracellularly, thereby maximizing the radiation dose delivered to the tumor cell while minimizing off-target effects. The primary mechanism for this internalization is clathrin-mediated endocytosis.[6][7]
Figure 1: Cellular uptake and internalization pathway of ¹⁷⁷Lu-PSMA-617.
Internalization Kinetics
The rate and extent of internalization contribute significantly to the retained therapeutic dose.
| Cell Line | Time Point | Internalization (% of total added activity) | Reference |
| PC-3 PIP | 1 hour | 6-7% | [2] |
| 6 hours | 14-15% | [2] | |
| PC-3 PIP | 1 hour | ~18-24% | [4] |
| 24 hours | 25-30% | [4] |
Intracellular Fate: Trafficking and Retention
Once internalized, the ¹⁷⁷Lu-PSMA-617/PSMA complex is trafficked within the cell via endosomes.[6][7] These endosomes can then fuse with lysosomes, leading to the processing of the complex.[6][7] The fate of the PSMA receptor and the radioligand subsequently diverge.
-
PSMA Receptor: The PSMA receptor can either be recycled back to the cell membrane for further ligand binding or be targeted for lysosomal degradation.[6][7]
-
¹⁷⁷Lu-PSMA-617: Following processing in the lysosome, the radiolabeled component is thought to be released from the ligand or the ligand itself may diffuse.[6][7] The prolonged intracellular retention of the radionuclide is a key factor in the therapeutic efficacy of ¹⁷⁷Lu-PSMA-617, as the emitted beta particles can induce DNA damage and ultimately lead to cell death.[8][9]
Experimental Protocols
The quantitative data presented in this guide are derived from a variety of in vitro assays. Below are generalized methodologies for the key experiments cited.
Competitive Radioligand Binding Assay (for Kd, IC50, Ki)
This assay is designed to determine the binding affinity of a non-radiolabeled ligand (PSMA-617) by measuring its ability to compete with a radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617) for binding to PSMA-expressing cells.
Figure 2: Workflow for a competitive radioligand binding assay.
Cellular Uptake and Internalization Assay
This experiment quantifies the total amount of radioligand associated with the cells (uptake) and the fraction that has been transported into the cell (internalization).
Methodology Outline:
-
Cell Seeding: Plate PSMA-expressing cells (e.g., PC-3 PIP) in multi-well plates and allow them to adhere.
-
Incubation: Add a known concentration of ¹⁷⁷Lu-PSMA-617 to the cells and incubate for various time points (e.g., 1, 6, 24 hours) at 37°C.
-
Uptake Measurement:
-
To determine total uptake, wash the cells with cold PBS to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
-
Internalization Measurement:
-
To determine the internalized fraction, incubate the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioligand.
-
Wash the cells, lyse them, and measure the remaining intracellular radioactivity.
-
-
Data Analysis: Express the results as a percentage of the total added activity.
Conclusion
The cellular uptake, internalization, and subsequent fate of ¹⁷⁷Lu-PSMA-617 are highly orchestrated processes that are fundamental to its therapeutic success. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of effective and highly targeted radiopharmaceutical therapies for prostate cancer. The data and methodologies presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 177Lu-labeled low-molecular-weight agents for PSMA-targeted radiopharmaceutical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Beyond Prostate Cancer: Exploring the Versatility of Lutetate Tezuvotide Tetraxetan in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Lutetate (¹⁷⁷Lu) tezuvotide tetraxetan, a Prostate-Specific Membrane Antigen (PSMA)-targeted radioligand therapy, has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer.[1][2] However, the expression of PSMA is not confined to prostate cancer cells. Emerging evidence reveals that PSMA is also expressed in the neovasculature of a wide array of solid tumors, presenting a compelling rationale for expanding the therapeutic application of lutetate tezuvotide tetraxetan to a broader range of malignancies. This technical guide provides an in-depth overview of the potential applications of this targeted radioligand therapy beyond prostate cancer, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying biological pathways.
Mechanism of Action: Targeting the Tumor Vasculature
This compound consists of a PSMA-targeting ligand, tezuvotide tetraxetan (also known as PSMA-617), linked to the beta-emitting radionuclide lutetium-177. Upon intravenous administration, the ligand binds with high affinity to PSMA expressed on the surface of cells. The subsequent internalization of the complex delivers a cytotoxic dose of radiation directly to the target cells, leading to DNA damage and apoptosis.
In the context of non-prostatic solid tumors, the primary target of this compound is the tumor-associated neovasculature. Unlike the vasculature of healthy tissues, the endothelial cells of newly formed blood vessels that supply tumors often exhibit significant PSMA expression. This targeted delivery of radiation to the tumor's blood supply can disrupt tumor growth by inhibiting angiogenesis and inducing vascular damage, ultimately leading to tumor cell death.
Potential Applications in Non-Prostatic Malignancies
A growing body of research indicates PSMA expression in the neovasculature of various solid tumors, suggesting the potential for PSMA-targeted radioligand therapy. The following sections summarize the evidence for several promising cancer types.
Soft Tissue and Bone Sarcomas
Immunohistochemical studies have demonstrated notable PSMA expression in the neovasculature of both soft tissue and bone sarcomas.
| Sarcoma Subtype | Number of Cases | PSMA Expression (Neovasculature) | Reference |
| Soft Tissue Sarcomas | |||
| Pleomorphic Rhabdomyosarcoma | 2 | 100% (2/2) with high expression | [3] |
| Synovial Sarcoma | Not Specified | 56% with any expression, 38% with strong expression | [4] |
| Pleomorphic Liposarcoma | Not Specified | 50% with any expression, 20% with strong expression | [4] |
| Undifferentiated Sarcoma of Soft Tissue | 20 | 65% (13/20) with high expression | [3] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | 21 | 33% (7/21) positive | [4] |
| Bone Sarcomas | |||
| Osteosarcoma | 81 | 57% (46/81) with high expression | [3] |
| Mesenchymal Chondrosarcoma | 20 | 70% (14/20) with high expression | [3] |
| Undifferentiated Sarcoma of Bone | 6 | 67% (4/6) with high expression | [3] |
| Giant Cell Tumor of Bone | Not Specified | 67% with high PSMA labelling | [3] |
Table 1: PSMA Expression in the Neovasculature of Soft Tissue and Bone Sarcomas.[4][5]
Glioblastoma Multiforme (GBM)
GBM, a highly aggressive primary brain tumor, is characterized by extensive neovascularization. Studies have shown that the microvascular endothelium of GBM expresses PSMA, opening a potential avenue for targeted therapy.
| Study Type | Number of Patients | Key Findings | Reference |
| Dosimetry Study | 3 | Median tumor absorbed dose of 0.56 Gy (IQR, 0.36-1.25 Gy) with [¹⁷⁷Lu]Lu-PSMA. | [6] |
| Case Report | 1 | A patient with recurrent GBM treated with 8.39 GBq of [¹⁷⁷Lu]Lu-PSMA-617 showed an absorbed tumor dose of 14.07 Gy. |
Table 2: Clinical Data on PSMA-Targeted Radioligand Therapy in Glioblastoma.[6]
Renal Cell Carcinoma (RCC)
PSMA is highly expressed on the endothelial cells of clear-cell renal cell carcinoma (ccRCC), the most common subtype of kidney cancer. This has led to the initiation of clinical trials investigating the efficacy of ¹⁷⁷Lu-PSMA-617 in this patient population.
| Trial Identifier | Phase | Status | Key Information |
| RENALUT (NCT06783348) | 2 | Not yet recruiting | A single-arm trial to investigate the safety and efficacy of [¹⁷⁷Lu]Lu-PSMA-617 in metastatic ccRCC after TKI and ICI failure. The primary endpoint is the objective response rate. |
| LASER | 2 | Recruiting | A single-center trial evaluating the efficacy and safety of ¹⁷⁷Lu-PSMA-617 in patients with PSMA-positive advanced ccRCC. |
Table 3: Clinical Trials of ¹⁷⁷Lu-PSMA-617 in Renal Cell Carcinoma.[7][8] A retrospective analysis of patients with compromised baseline kidney function who received ¹⁷⁷Lu-PSMA-617 for prostate cancer showed that the therapy was well-tolerated without significant nephrotoxicity.[9] One case report described a patient with renal compromise who had an excellent response to a low-dose regimen of ¹⁷⁷Lu-PSMA-617.[10]
Salivary Gland Cancers
Certain subtypes of salivary gland cancers, such as adenoid cystic carcinoma (AdCC) and salivary duct carcinoma (SDC), have shown PSMA expression, leading to investigations into PSMA-targeted therapy.
| Study Type | Number of Patients | Cancer Types | Key Findings | Reference |
| Retrospective Study | 6 | 4 AdCC, 1 Adenocarcinoma NOS, 1 Acinic Cell Carcinoma | 2 patients had a radiological response (stable disease or partial response). 4 patients reported immediate relief of tumor-related symptoms. | [11][12] |
| Prospective Pilot Study | 12 (10 AdCC, 2 SDC) | AdCC, SDC | Efficacy was limited, likely due to low tumor-absorbed doses (median 0.07 Gy/GBq). | [13] |
| Literature Review and Case Series | Multiple | Various Salivary Gland Cancers | SUVmax on [⁶⁸Ga]Ga-PSMA-11 PET/CT ranged from 1.2 to 12.5 in various subtypes. | [14] |
Table 4: Clinical Data on ¹⁷⁷Lu-PSMA Therapy in Salivary Gland Cancers.[11][12][13][14][15]
Neuroendocrine Tumors (NETs)
While somatostatin (B550006) receptor-targeted therapies are the standard for many NETs, some neuroendocrine prostate cancers express PSMA. A case report detailed a patient with prostate small cell carcinoma who showed significant improvement after two cycles of ¹⁷⁷Lu-DOTA-TATE, a somatostatin analog radioligand therapy, after a biopsy confirmed the neuroendocrine phenotype.[16] While this is not directly this compound, it highlights the potential for radionuclide therapies in neuroendocrine subtypes of various cancers. Clinical trials are also exploring the use of Lutetium-177 dotatate (B3348540) for bronchial neuroendocrine tumors.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound in non-prostatic cancers.
Immunohistochemistry (IHC) for PSMA Expression in Paraffin-Embedded Tissues
This protocol outlines the general steps for detecting PSMA expression in the neovasculature of solid tumors.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse slides in distilled water.
2. Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).
-
Heat the slides in a pressure cooker at 120°C for 2.5 minutes or in a water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
Wash slides three times with 1X PBST (PBS with 0.05% Tween-20) for 2 minutes each.[18]
3. Blocking and Staining:
-
Inactivate endogenous peroxidase by incubating slides in 3% hydrogen peroxide for 15 minutes.
-
Wash slides twice with 1X PBST.
-
Apply a blocking solution (e.g., 5% normal goat serum in PBST) and incubate for 1 hour at room temperature.
-
Incubate with the primary anti-PSMA antibody (specific clone and concentration to be optimized for each antibody) overnight at 4°C.
-
Wash slides three times with 1X PBST.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides three times with 1X PBST.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash slides three times with 1X PBST.
4. Visualization and Counterstaining:
-
Apply a DAB (3,3'-Diaminobenzidine) substrate solution and monitor for color development.
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
In Vivo Biodistribution Study of ¹⁷⁷Lu-PSMA in a Mouse Xenograft Model
This protocol describes a typical workflow for assessing the biodistribution of a PSMA-targeted radiopharmaceutical.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human cancer cell line known to have PSMA-expressing neovasculature.
2. Radiopharmaceutical Administration:
-
Intravenously inject a known activity of the ¹⁷⁷Lu-labeled PSMA ligand (e.g., 1.6 MBq in 200 µL of saline) into the tail vein of the mice.[22]
3. Tissue Harvesting and Measurement:
-
At predetermined time points (e.g., 1, 4, 24, 48, and 168 hours post-injection), euthanize the mice.
-
Dissect and weigh major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Measure the radioactivity in each tissue sample using a gamma counter.
4. Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Determine tumor-to-organ ratios to assess the targeting efficacy.[23][24][25]
Signaling Pathways and Experimental Workflows
PSMA-Mediated Signaling in Angiogenesis
PSMA expression on endothelial cells is not merely a passive marker but actively participates in signaling pathways that promote angiogenesis. Two key pathways have been identified: the integrin signaling pathway and the NF-κB pathway.
Caption: PSMA-Integrin signaling cascade promoting angiogenesis.[26][27][28][29][30]
Caption: Canonical NF-κB signaling pathway in endothelial cells.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a PSMA-targeted radiopharmaceutical.
Caption: A generalized workflow for preclinical studies.[31][32]
Conclusion and Future Directions
The expression of PSMA on the neovasculature of a diverse range of solid tumors provides a strong rationale for exploring the therapeutic potential of this compound beyond its current indication in prostate cancer. Preclinical and early clinical data in malignancies such as soft tissue and bone sarcomas, glioblastoma, renal cell carcinoma, and salivary gland cancers are promising.
Future research should focus on several key areas:
-
Patient Selection: Robust methods for identifying patients with sufficient PSMA expression in the tumor neovasculature will be critical for successful clinical implementation. PSMA-targeted PET imaging will likely play a pivotal role in this process.
-
Dosimetry and Treatment Optimization: Determining the optimal administered activity and treatment schedule for different cancer types will be essential to maximize therapeutic efficacy while minimizing toxicity.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as anti-angiogenic drugs, chemotherapy, or immunotherapy, could lead to improved patient outcomes.
-
Clinical Trials: Well-designed, prospective clinical trials are needed to definitively establish the safety and efficacy of this compound in various non-prostatic cancers.
The continued exploration of PSMA-targeted radioligand therapy holds the promise of providing a novel and effective treatment option for a wide range of cancer patients with unmet medical needs.
References
- 1. Lutetium-177-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of 177Lu-PSMA-617 In Metastatic Castrate-Resistant Prostate Cancer [clin.larvol.com]
- 3. Neovascular prostate specific membrane antigen (PSMA) expression in bone and soft tissue sarcoma: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.tudelft.nl [pure.tudelft.nl]
- 5. Neovascular prostate specific membrane antigen (PSMA) expression in bone and soft tissue sarcoma: a systematic analysis. | Semantic Scholar [semanticscholar.org]
- 6. [177Lu]Lu-PSMA Therapy as an Individual Treatment Approach for Patients with High-Grade Glioma: Dosimetry Results and Critical Statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of [177Lu]Lu-PSMA-617 in Patients with Metastatic Clear-cell Renal Cell Carcinoma: The Multicentre, Single-arm, Phase 2 RENALUT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Renal Safety of [177Lu]Lu-PSMA-617 Radioligand Therapy in Patients with Compromised Baseline Kidney Function [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. First experiences with 177Lu-PSMA-617 therapy for recurrent or metastatic salivary gland cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Case report: 177Lu DOTA-TATE: a new scheme for the treatment of prostate neuroendocrine cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. cdn.origene.com [cdn.origene.com]
- 19. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 20. protocols.io [protocols.io]
- 21. youtube.com [youtube.com]
- 22. pharmrxiv.de [pharmrxiv.de]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging | MDPI [mdpi.com]
- 26. Prostate-Specific Membrane Antigen Regulates Angiogenesis by Modulating Integrin Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Prostate-specific membrane antigen regulates angiogenesis by modulating integrin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cochranelibrary.com [cochranelibrary.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
The Predictive Power of PSMA Expression in Lutetium Tezivotide Tetraxetan Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment has been significantly advanced by the advent of radioligand therapies. Among these, lutetium (¹⁷⁷Lu) tezivotide tetraxetan (also known as ¹⁷⁷Lu-PSMA-617 or Pluvicto®) has emerged as a pivotal therapeutic agent. This targeted therapy leverages the overexpression of Prostate-Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells to deliver a cytotoxic payload of beta radiation. The efficacy of this treatment is intrinsically linked to the level of PSMA expression in tumor tissues, making PSMA a critical biomarker for patient selection and a predictor of therapeutic response. This technical guide provides an in-depth analysis of the role of PSMA expression in predicting the uptake and therapeutic efficacy of lutetium tezivotide tetraxetan, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying biological and clinical pathways.
Mechanism of Action: Targeting PSMA to Deliver Radiation
Lutetium tezivotide tetraxetan is a radioligand therapeutic agent composed of two key components: a PSMA-targeting ligand (PSMA-617) and the beta-emitting radioisotope lutetium-177 (B1209992).[1][2][3] The PSMA-617 ligand binds with high affinity to the extracellular domain of PSMA, a transmembrane protein highly expressed on prostate cancer cells.[4][5] Upon binding, the radioligand is internalized by the cancer cell. The lutetium-177 then decays, emitting beta particles that induce single and double-strand DNA breaks in the cell's nucleus, ultimately leading to apoptosis and cell death.[1][6] The beta particles have a limited range in tissue, allowing for targeted radiation delivery to PSMA-expressing tumor cells while minimizing damage to surrounding healthy tissues.[7]
Quantitative Analysis of PSMA Expression and Treatment Response
A growing body of evidence from clinical trials demonstrates a strong correlation between the intensity of PSMA expression, as measured by Positron Emission Tomography (PET), and the clinical outcomes of lutetium tezivotide tetraxetan therapy. Higher PSMA uptake on baseline imaging is consistently associated with a more favorable response to treatment.
Key Clinical Trial Data
The following tables summarize quantitative data from pivotal clinical trials that have investigated the relationship between PSMA PET imaging parameters and the efficacy of lutetium tezivotide tetraxetan.
Table 1: VISION Trial Substudy - Correlation of Whole-Body SUVmean with Clinical Outcomes
| PSMA Expression Metric | Outcome Measure | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | p-value |
| Whole-Body SUVmean (per 1-unit increase) | Radiographic Progression-Free Survival (rPFS) | 0.88 [0.84-0.92] | <0.001 |
| Overall Survival (OS) | 0.90 [0.86-0.94] | <0.001 | |
| Objective Response Rate (ORR) | 1.43 [1.24-1.65] | <0.001 | |
| PSA50 Response | 1.34 [1.23-1.45] | <0.001 |
Data from a substudy of the Phase 3 VISION trial, which demonstrated that a higher whole-body mean standardized uptake value (SUVmean) on baseline ⁶⁸Ga-PSMA-11 PET/CT was a strong predictor of improved outcomes with ¹⁷⁷Lu-PSMA-617.[8]
Table 2: Predictive Value of Pre-therapeutic SUVmax for Early Biochemical Response
| PSMA Expression Metric | Outcome Measure | Correlation Coefficient (r) | p-value |
| Pre-therapeutic SUVmax | PSA change after 2 cycles | -0.49 | <0.001 |
A study of 71 mCRPC patients showed a significant correlation between the maximum standardized uptake value (SUVmax) on pre-therapeutic ⁶⁸Ga-PSMA-11 PET/CT and the percentage change in prostate-specific antigen (PSA) after two cycles of ¹⁷⁷Lu-PSMA-617 therapy. A SUVmax cutoff of 19.8 was identified as a predictor for early biochemical response.
Table 3: TheraP Trial - PSMA-PET SUVmean as a Predictive Biomarker
| PSMA Expression Subgroup | Treatment Arm | Radiographic Progression-Free Survival (rPFS) Hazard Ratio (HR) [95% CI] |
| PSMA-PET SUVmean ≥ 10 | ¹⁷⁷Lu-PSMA-617 vs. Cabazitaxel (B1684091) | 0.46 [0.25-0.84] |
| PSMA-PET SUVmean < 10 | ¹⁷⁷Lu-PSMA-617 vs. Cabazitaxel | 0.85 [0.59-1.24] |
The Phase 2 TheraP trial highlighted that a PSMA-PET SUVmean of 10 or greater was a predictive biomarker for a superior response to ¹⁷⁷Lu-PSMA-617 compared to cabazitaxel chemotherapy.
Table 4: Dosimetry and PSA Response
| Absorbed Tumor Dose | Outcome Measure | Median Absorbed Dose (Gy) | p-value |
| PSA decline ≥ 50% | Whole-body tumor-absorbed dose | 14.1 | <0.01 |
| PSA decline < 50% | Whole-body tumor-absorbed dose | 9.6 | <0.01 |
Dosimetry studies have shown a direct relationship between the absorbed radiation dose to the tumor and biochemical response. Patients with a PSA decline of 50% or more had a significantly higher median absorbed dose. Notably, patients who received a tumor dose of less than 10 Gy were unlikely to achieve a significant PSA response.[6]
Experimental Protocols
The successful application of lutetium tezivotide tetraxetan therapy relies on standardized protocols for patient selection, imaging, and drug administration.
Patient Selection Protocol
Patient eligibility for lutetium tezivotide tetraxetan is primarily determined by PSMA-PET imaging. The following criteria are based on the VISION trial and consensus guidelines:
-
Histologically Confirmed Prostate Cancer: Patients must have a confirmed diagnosis of prostate cancer.
-
Metastatic Castration-Resistant Disease: The disease should be metastatic and have progressed despite androgen deprivation therapy.
-
Prior Therapies: Patients should have been previously treated with at least one androgen receptor pathway inhibitor and one to two taxane-based chemotherapy regimens.[7]
-
PSMA-Positive PET Scan:
-
Patients must have at least one PSMA-positive metastatic lesion on a ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL PET/CT scan.
-
PSMA positivity is typically defined as uptake in tumor lesions greater than the uptake in the liver.[5]
-
There should be no PSMA-negative metastatic lesions larger than a specified size in certain organs (e.g., lymph nodes >2.5 cm, solid organs >1.0 cm, bone with soft tissue component >1.0 cm).[7]
-
-
Adequate Organ Function: Patients must have adequate bone marrow, kidney, and liver function.
PSMA-PET/CT Imaging Protocol
The following is a generalized protocol for ⁶⁸Ga-PSMA-11 PET/CT imaging for patient selection:
-
Radiotracer Administration: An intravenous injection of ⁶⁸Ga-PSMA-11 is administered, with the dose typically ranging from 111 to 259 MBq (3 to 7 mCi).
-
Uptake Period: Patients rest for approximately 60 minutes (range 50-100 minutes) to allow for radiotracer distribution and uptake.
-
Image Acquisition: A whole-body PET scan is acquired from the skull base to the mid-thighs. This is typically followed by a low-dose CT scan for attenuation correction and anatomical localization.
-
Image Analysis: The PET images are reviewed for areas of abnormal radiotracer uptake. Quantitative analysis, including the calculation of SUVmean and SUVmax for tumor lesions, is performed to assess the level of PSMA expression.
Lutetium Tezivotide Tetraxetan Administration Protocol
The administration of ¹⁷⁷Lu-PSMA-617 should be performed by personnel trained in the safe handling of radiopharmaceuticals.
-
Dosage: The recommended dose is 7.4 GBq (200 mCi) administered intravenously every 6 weeks for up to 6 cycles.[7]
-
Pre-medication: Antiemetics may be administered prior to the infusion to prevent nausea.
-
Infusion: The radiopharmaceutical is infused slowly over several minutes.
-
Post-infusion Monitoring: Patients are monitored for any immediate adverse reactions.
-
Radiation Safety: Patients are provided with radiation safety instructions to minimize exposure to others.
Dosimetry Protocol
Patient-specific dosimetry can be performed to estimate the radiation absorbed dose to tumors and normal organs.
-
SPECT/CT Imaging: Quantitative SPECT/CT scans are acquired at multiple time points after the administration of ¹⁷⁷Lu-PSMA-617 (e.g., 4, 24, and 96 hours post-infusion).[6]
-
Pharmacokinetic Analysis: The SPECT/CT images are used to determine the uptake and clearance of the radiopharmaceutical in tumors and organs of interest.
-
Absorbed Dose Calculation: The pharmacokinetic data is used to calculate the time-integrated activity, from which the absorbed radiation dose is calculated using established methods (e.g., MIRD formalism).
Visualizing the Pathways and Processes
Signaling Pathways
The following diagram illustrates the cellular signaling pathways associated with PSMA and the mechanism of action of lutetium tezivotide tetraxetan. PSMA expression has been shown to be linked to the PI3K-AKT-mTOR pathway, a critical cell survival pathway in prostate cancer. Lutetium-177 induces DNA damage, activating the DNA Damage Response (DDR) pathways.
Experimental Workflow
The following diagram outlines the clinical workflow for patients being considered for and undergoing lutetium tezivotide tetraxetan therapy.
Logical Relationship
This diagram illustrates the logical relationship between PSMA expression levels and the predicted uptake and efficacy of lutetium tezivotide tetraxetan.
Conclusion
The expression of PSMA is a fundamental predictive biomarker for the uptake and efficacy of lutetium tezivotide tetraxetan in patients with metastatic castration-resistant prostate cancer. Quantitative analysis of PSMA-PET imaging provides valuable prognostic information, with higher PSMA expression levels, as indicated by metrics such as SUVmean and SUVmax, being strongly associated with improved treatment responses and survival outcomes. Standardized protocols for patient selection, imaging, and drug administration are crucial for optimizing the therapeutic benefits of this targeted radioligand therapy. The continued investigation into the underlying biological pathways and mechanisms of resistance will further refine patient selection strategies and may lead to the development of novel combination therapies to enhance the efficacy of PSMA-targeted treatments. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working to advance the field of targeted radionuclide therapy for prostate cancer.
References
- 1. urotoday.com [urotoday.com]
- 2. (PDF) PSMA Redirects MAPK to PI3K-AKT Signaling to Promote [research.amanote.com]
- 3. Association between DNA damage repair alterations and outcomes to 177Lu-PSMA-617 in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer [mdpi.com]
- 6. DNA Damage Repair Defects and Targeted Radionuclide Therapies for Prostate Cancer: Does Mutation Really Matter? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association between DNA damage repair alterations and outcomes to 177Lu-PSMA-617 in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Radiolabeling of PSMA-617 with Lutetium-177
Introduction
Lutetium-177 (¹⁷⁷Lu) labeled PSMA-617, also known as ¹⁷⁷Lu-vipivotide tetraxetan (Pluvicto™), is a targeted radioligand therapy that has shown significant efficacy in treating prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1] The therapeutic principle is based on the high-affinity binding of PSMA-617 to PSMA, a transmembrane protein overexpressed on prostate cancer cells. This targeted delivery allows for a cytotoxic dose of the β⁻-emitting ¹⁷⁷Lu to be delivered directly to the tumor site.[1] These application notes provide a comprehensive overview of the radiolabeling procedure for ¹⁷⁷Lu-PSMA-617, complete with detailed experimental protocols and quality control measures. This information is intended to guide researchers and drug development professionals in the consistent and high-quality preparation of this important radiopharmaceutical for preclinical and clinical research.
Radiolabeling Procedure Overview
The radiolabeling of PSMA-617 with Lutetium-177 is a chelation reaction. In this reaction, the radionuclide ¹⁷⁷Lu³⁺ is complexed by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is conjugated to the PSMA-targeting ligand.[1] To ensure high radiochemical purity and yield, this reaction is typically performed under controlled conditions of pH, temperature, and time.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the radiolabeling of PSMA-617 with ¹⁷⁷Lu, compiled from various established protocols.
Table 1: Reagents and Reaction Conditions
| Parameter | Value | Source(s) |
| Precursor | ||
| PSMA-617 Amount | 100 - 300 µg (96 - 288 nmol) | [1][2] |
| PSMA-617 Stock Solution | 1 mg/mL in ultrapure water | [1] |
| Radionuclide | ||
| ¹⁷⁷LuCl₃ Activity | 5.4 - 15.8 GBq | [1][2] |
| ¹⁷⁷LuCl₃ Specific Activity | 650 - 860 MBq/µg (carrier-added) | [1][2] |
| >3000 GBq/mg (no-carrier-added) | [1] | |
| Reaction Buffer | ||
| Type | Sodium Acetate (B1210297) or Ascorbate (B8700270) Buffer | [1] |
| pH | 4.5 - 5.5 | [1] |
| Reaction Parameters | ||
| Temperature | 80 - 95 °C | [1] |
| Time | 15 - 30 minutes | [1] |
| Final Formulation Additives | ||
| Stabilizers/Quenchers | Ascorbic acid, Gentisic acid, DTPA | [1] |
Table 2: Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Source(s) |
| Radiochemical Purity (RCP) | HPLC, TLC/PC | > 95% | [1][3] |
| Radiochemical Yield | Varies with conditions | Typically > 80% | [1] |
| pH of Final Product | pH paper or meter | 4.5 - 7.0 | [1] |
| Sterility | Standard methods | Sterile | [1] |
| Bacterial Endotoxins | LAL test | As per pharmacopeia | [1] |
| Radionuclidic Purity | Gamma spectrometry | As per ¹⁷⁷Lu specifications | [1] |
Experimental Protocols
Protocol 1: Manual Radiolabeling of PSMA-617 with Lutetium-177
This protocol describes a typical manual radiolabeling procedure for preparing ¹⁷⁷Lu-PSMA-617.
Materials:
-
PSMA-617 precursor
-
No-carrier-added or carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)[1]
-
Ascorbic acid solution (e.g., 50 mg/mL)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 95 °C
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.
-
Add the desired amount of PSMA-617 precursor (e.g., 100 µg).[1]
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Incubate the reaction vial at 95 °C for 15-30 minutes.
-
After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
-
Add a stabilizing solution, such as ascorbic acid, to quench radiolysis.[1]
-
Perform quality control checks as described in Protocol 2.
Protocol 2: Quality Control of ¹⁷⁷Lu-PSMA-617
A. Radiochemical Purity (RCP) Determination by TLC/PC
Materials:
-
TLC strips (e.g., ITLC-SG) or chromatography paper
-
Mobile phase (e.g., Acetonitrile:water (1:1 v/v))[4]
-
Developing chamber
-
TLC scanner or gamma counter
Procedure:
-
Spot a small amount of the reaction mixture onto the stationary phase.
-
Develop the chromatogram in the chosen mobile phase.
-
Allow the solvent to travel up the strip.
-
Dry the strip and measure the distribution of radioactivity using a TLC scanner or by cutting the strip into sections and counting in a gamma counter.
-
Calculation: Radiochemical Purity (%) = (Counts in the ¹⁷⁷Lu-PSMA-617 spot / Total counts on the strip) x 100.
B. Radiochemical Purity (RCP) Determination by HPLC
System:
-
A reverse-phase HPLC system with a radioactivity detector.
-
Column: C18
-
Mobile Phase: A gradient system is typically used, for instance:
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Gradient: 0-4 min 95% A, 4-15 min 95% A to 5% A, 15-20 min 5% A, 20-25 min 5% A to 95% A, and 25-30 min 95% A.[4]
-
Procedure:
-
Inject a small, appropriately diluted sample of the final product into the HPLC system.
-
Analyze the chromatogram to identify and quantify the peaks corresponding to ¹⁷⁷Lu-PSMA-617 and any radiochemical impurities.
-
Calculation: Radiochemical Purity (%) = (Peak area of ¹⁷⁷Lu-PSMA-617 / Total peak area of all radioactive species) x 100.
Visualizations
The following diagrams illustrate the key processes in the preparation and quality control of ¹⁷⁷Lu-PSMA-617.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical-Grade ¹⁷⁷Lu-PSMA-617 Quality Control and Assurance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control and assurance methods for the clinical-grade radiopharmaceutical, ¹⁷⁷Lu-PSMA-617. Adherence to these protocols is critical to ensure the safety, efficacy, and consistency of the final drug product for therapeutic use in patients with prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).
The therapeutic principle of ¹⁷⁷Lu-PSMA-617 lies in its high-affinity binding to PSMA, a protein overexpressed on prostate cancer cells. This targeted delivery of β⁻-emitting Lutetium-177 allows for a cytotoxic dose of radiation to be administered directly to the tumor site.
Quantitative Data Summary
The quality control of ¹⁷⁷Lu-PSMA-617 involves a series of tests to ensure the product meets predefined specifications. The following tables summarize the key quantitative parameters.
Table 1: Radiochemical Quality Control Specifications
| Parameter | Method | Specification |
| Radiochemical Purity | HPLC, TLC | ≥ 95% |
| Free ¹⁷⁷Lu | HPLC, TLC | ≤ 5% |
| Other Radiochemical Impurities | HPLC | To be identified and quantified |
Table 2: Radionuclidic and Physical Quality Control Specifications
| Parameter | Method | Specification |
| Radionuclidic Purity | Gamma Spectroscopy | >99% ¹⁷⁷Lu |
| pH | pH meter | 4.0 - 8.0 |
| Appearance | Visual Inspection | Clear, colorless solution |
Table 3: Biological Quality Control Specifications
| Parameter | Method | Specification |
| Sterility | USP <71> | No microbial growth |
| Bacterial Endotoxins | LAL Test (USP <85>) | To be determined based on patient dose |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
Protocol 1: Determination of Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the percentage of ¹⁷⁷Lu bound to PSMA-617 and to detect any radiochemical impurities.
Materials:
-
¹⁷⁷Lu-PSMA-617 sample
-
HPLC system with a radioactivity detector
-
Reverse-phase C18 column (e.g., Phenomenex Jupiter 4 µm Proteo, 150 x 4.6 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Syringes and vials for sample injection
Method:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Sample Preparation: Dilute a small aliquot of the ¹⁷⁷Lu-PSMA-617 final product with an appropriate solvent (e.g., mobile phase A) to a suitable radioactivity concentration for detection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 40 µL
-
Gradient Elution:
-
0-9 min: 80% A / 20% B to 65% A / 35% B
-
9-9.1 min: 65% A / 35% B to 10% A / 90% B
-
9.1-11 min: Hold at 10% A / 90% B
-
11.1 min: Return to 80% A / 20% B
-
-
-
Data Analysis:
-
Identify the peaks corresponding to ¹⁷⁷Lu-PSMA-617 and free ¹⁷⁷Lu based on their retention times. The retention time for ¹⁷⁷Lu-PSMA-617 is approximately 8.5 minutes, while free ¹⁷⁷Lu elutes earlier, at around 2.5 minutes[1].
-
Integrate the area under each peak in the radio-chromatogram.
-
Calculate the radiochemical purity using the following formula:
-
Radiochemical Purity (%) = (Area of ¹⁷⁷Lu-PSMA-617 peak / Total area of all radioactive peaks) x 100
-
-
Protocol 2: Determination of Radiochemical Purity by Thin-Layer Chromatography (TLC)
Objective: To provide a rapid and complementary method to HPLC for the determination of radiochemical purity.
Materials:
-
¹⁷⁷Lu-PSMA-617 sample
-
TLC plates (e.g., silica (B1680970) gel 60)
-
Developing chamber
-
Mobile Phase: Acetonitrile:water (1:1 v/v) or 0.1 M Citrate buffer pH 5.0
-
Radio-TLC scanner or phosphor imager
Method:
-
Plate Preparation: Draw a baseline with a pencil approximately 1 cm from the bottom of the TLC plate.
-
Sample Application: Spot a small volume (1-2 µL) of the ¹⁷⁷Lu-PSMA-617 sample onto the baseline.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to migrate to approximately 1 cm from the top of the plate.
-
Drying: Remove the plate from the chamber and allow it to air dry completely.
-
Analysis:
-
Scan the plate using a radio-TLC scanner.
-
Identify the location of radioactivity. In a typical system using acetonitrile:water, ¹⁷⁷Lu-PSMA-617 moves with the solvent front (Rf ≈ 0.9-1.0), while free ¹⁷⁷LuCl₃ remains at the origin (Rf ≈ 0.0-0.1)[2].
-
Calculate the radiochemical purity by determining the percentage of radioactivity associated with the ¹⁷⁷Lu-PSMA-617 spot relative to the total radioactivity on the plate.
-
Protocol 3: Sterility Testing
Objective: To ensure the absence of viable microorganisms in the final product.
Method:
-
Perform sterility testing according to the United States Pharmacopeia (USP) <71> monograph. This typically involves direct inoculation or membrane filtration of the product into suitable culture media (e.g., Soybean-Casein Digest Medium and Fluid Thioglycollate Medium) and incubating for a specified period to observe for microbial growth. Given the short half-life of ¹⁷⁷Lu, sterility tests are often performed retrospectively.
Protocol 4: Bacterial Endotoxin (B1171834) Testing
Objective: To quantify the level of bacterial endotoxins in the final product.
Method:
-
Perform the Limulus Amebocyte Lysate (LAL) test as described in USP <85>. The acceptance criteria for endotoxin limits should be established based on the maximum patient dose.
Visualizations
The following diagrams illustrate the quality control workflow and the logical relationships between the different analytical methods.
Caption: Quality control workflow for clinical-grade ¹⁷⁷Lu-PSMA-617.
Caption: Logical relationships between quality control tests for ¹⁷⁷Lu-PSMA-617.
References
- 1. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Xenograft Models for Lutetate Tezuvotide Tetraxetan Therapeutic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetate (¹⁷⁷Lu) tezuvotide tetraxetan, also known as ¹⁷⁷Lu-PSMA-617, is a targeted radioligand therapy for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] PSMA is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an ideal target for delivering cytotoxic radiation directly to the tumor.[2][4] Lutetate tezuvotide tetraxetan consists of a PSMA-targeting ligand coupled to the beta-emitting radionuclide lutetium-177.[4] Upon binding to PSMA, the radiopharmaceutical is internalized, and the emitted beta particles induce DNA damage, leading to cancer cell death.[2][4]
Preclinical therapeutic studies using xenograft models are crucial for evaluating the efficacy and safety of new cancer therapies like this compound. These models, where human cancer cells are implanted into immunocompromised mice, allow for the in vivo assessment of a drug's antitumor activity, biodistribution, and potential toxicities. This document provides detailed application notes and protocols for establishing and utilizing prostate cancer xenograft models for therapeutic studies with this compound.
Key Signaling Pathway
The therapeutic efficacy of this compound is directly linked to the expression of PSMA on the surface of cancer cells. PSMA has been shown to influence key signaling pathways involved in cell survival and proliferation, such as the PI3K-AKT and MAPK pathways.[5][6][7] Understanding these pathways provides context for the mechanism of action of PSMA-targeted therapies.
Recommended Xenograft Models
The selection of an appropriate cell line is critical for establishing a relevant xenograft model. For studying PSMA-targeted therapies, cell lines with well-characterized PSMA expression are essential. The following human prostate cancer cell lines are recommended:
| Cell Line | Description | Key Characteristics |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma cells. | High PSMA expression, androgen-responsive.[8] |
| 22Rv1 | Human prostate carcinoma epithelial cells. | Moderate to high PSMA expression, androgen receptor signaling competent.[1] |
| C4-2 | A subline of LNCaP, derived from a xenograft grown in a castrated mouse. | High PSMA expression, androgen-independent growth.[9] |
Experimental Workflow
A typical workflow for a therapeutic study of this compound in a xenograft model involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Models
-
Cell Culture:
-
Culture LNCaP, 22Rv1, or C4-2 cells in their recommended growth medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS or serum-free media and Matrigel®.[10] The final cell concentration should be adjusted to deliver the desired number of cells in an injection volume of 100-200 µL.
-
-
Animal Model:
-
Use male immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.
-
-
Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Recommended cell numbers per injection:
-
LNCaP: 4-6 million cells.[10]
-
22Rv1: 5 million cells.
-
C4-2: 1-5 million cells.
-
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Initiate the therapeutic study when the average tumor volume reaches approximately 100-200 mm³.
-
Protocol 2: Administration of this compound
-
Preparation of the Radiopharmaceutical:
-
This compound should be prepared according to the manufacturer's instructions, ensuring appropriate radiochemical purity.
-
Dilute the radiopharmaceutical in sterile saline to the desired activity concentration for injection.
-
-
Administration:
-
The standard route of administration for preclinical studies is intravenous (IV) injection via the tail vein.[11]
-
The injection volume should typically be around 100 µL per mouse.[12]
-
Recommended single-dose activities for therapeutic studies: 15-120 MBq per mouse, depending on the study design and tumor model.[1][13]
-
Protocol 3: Therapeutic Efficacy Monitoring
-
Tumor Volume and Body Weight:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Body weight measurements are important for monitoring the general health and potential toxicity of the treatment.
-
-
Survival:
-
Monitor the mice for signs of distress and euthanize them if they reach predefined humane endpoints (e.g., tumor volume exceeding 1500-2000 mm³, significant weight loss, or other signs of morbidity).
-
Record the date of euthanasia for survival analysis.
-
Protocol 4: Biodistribution Studies
-
Procedure:
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
This data is crucial for determining the tumor-to-organ uptake ratios and for dosimetry calculations.
-
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical therapeutic and biodistribution studies of ¹⁷⁷Lu-PSMA-617 in various xenograft models.
Therapeutic Efficacy of ¹⁷⁷Lu-PSMA-617 in Xenograft Models
| Xenograft Model | Treatment Dose (Single IV Injection) | Observation Period (Days) | Tumor Growth Inhibition vs. Vehicle | Median Survival | Reference |
| LNCaP | 15 MBq | 49 | Significant suppression from day 11 | Not reached at 49 days | [1] |
| 30 MBq | 49 | Significant suppression from day 11 | Not reached at 49 days | [1] | |
| 45 MBq | 49 | Significant suppression from day 11 | Not reached at 49 days | [1] | |
| 22Rv1 | 30 MBq | 35 | Significant suppression from day 18 | Not reached at 49 days | [1] |
| 74 MBq | 22 | Significant tumor growth inhibition | >22 days | [15] | |
| PC3-PIP | 111 MBq | 36 | Significant tumor volume reduction from day 14 | 100% survival at day 36 | [16] |
| C4-2 | 30 MBq | 42 | Significantly smaller tumors at week 6 | >42 days | [9] |
Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Xenografts (%ID/g)
| Time Post-Injection | Tumor | Blood | Kidneys | Liver | Spleen | Reference |
| 1 hour | 15.1 ± 5.58 | 0.68 ± 0.12 | 4.35 ± 1.27 | 0.28 ± 0.05 | 0.23 ± 0.09 | [17] |
| 4 hours | 23.31 ± 0.94 | 0.05 ± 0.01 | 3.51 ± 0.42 | 0.21 ± 0.03 | 0.18 ± 0.02 | [8] |
| 24 hours | 16.5 ± 4.21 | 0.04 ± 0.01 | 2.11 ± 0.54 | 0.11 ± 0.03 | 0.10 ± 0.04 | [17] |
| 48 hours | 13.52 ± 0.71 | 0.02 ± 0.01 | 1.83 ± 0.21 | 0.09 ± 0.01 | 0.08 ± 0.01 | [8] |
| 120 hours | 7.91 ± 2.82 | 0.01 ± 0.00 | 1.02 ± 0.29 | 0.05 ± 0.01 | 0.05 ± 0.01 | [17] |
Conclusion
The establishment of robust and reproducible xenograft models is fundamental for the preclinical evaluation of this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute therapeutic studies. Careful selection of cell lines, adherence to detailed experimental procedures, and accurate data collection and analysis are paramount for obtaining reliable and translatable results that can inform clinical development.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. urotoday.com [urotoday.com]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Therapeutic 177Lu-Labeled PSMA-Targeted Ligands with Improved Pharmacokinetic Characteristics for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of ¹⁷⁷Lu-PSMA-617 on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium-177 (¹⁷⁷Lu)-PSMA-617 is a radioligand therapy that has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] This therapeutic agent combines the prostate-specific membrane antigen (PSMA)-targeting ligand PSMA-617 with the beta-emitting radionuclide ¹⁷⁷Lu.[3] The binding of ¹⁷⁷Lu-PSMA-617 to PSMA, which is highly expressed on the surface of most prostate cancer cells, leads to the internalization of the radiopharmaceutical and subsequent delivery of cytotoxic radiation to the target cells.[4][5]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of ¹⁷⁷Lu-PSMA-617 on various cancer cell lines. The included methodologies for cell viability, cytotoxicity, and apoptosis assays are essential tools for preclinical evaluation and mechanistic studies of this and other radiopharmaceuticals.
Mechanism of Action
The cytotoxic effect of ¹⁷⁷Lu-PSMA-617 is initiated by its high-affinity binding to PSMA on the cancer cell surface. Following binding, the ¹⁷⁷Lu-PSMA-617/PSMA complex is internalized, leading to an accumulation of the radionuclide within the cell. The decay of ¹⁷⁷Lu releases beta particles, which induce DNA damage, ultimately triggering cell cycle arrest and apoptosis. Interestingly, the PSMA-617 ligand itself has been shown to have anti-proliferative effects by inducing cell-growth arrest.[4][5]
Data Presentation
Cell Viability and Cytotoxicity Data
The following tables summarize the quantitative data from in vitro studies on the effects of PSMA-617 and ¹⁷⁷Lu-PSMA-617 on prostate cancer cell lines.
| Cell Line | Compound | Assay | Concentration | Incubation Time | Result | Reference |
| LNCaP (PSMA+) | PSMA-617 | WST-1 | 100 nM | 24 h | 50% reduction in proliferation | [4] |
| LNCaP (PSMA+) | PSMA-617 | WST-1 | 100 nM | 48 h | 26% reduction in proliferation | [4] |
| PC-3 (PSMA-) | PSMA-617 | WST-1 | 100 nM | 24 h / 48 h | No significant effect on proliferation | [4] |
| LNCaP (PSMA+) | ¹⁷⁷Lu-PSMA-617 + 50 nM PSMA-617 | LDH | 0.18 nM (100 KBq/0.5 ml) | 24 h | Significant potentiation of LDH release | [4] |
| LNCaP (PSMA+) | ¹⁷⁷Lu-PSMA-617 + 100 nM PSMA-617 | LDH | 0.18 nM (100 KBq/0.5 ml) | 24 h | Significant potentiation of LDH release | [4] |
Binding Affinity of PSMA-617
The binding affinity of the non-radiolabeled PSMA-617 ligand is a critical parameter for its targeting efficacy.
| Cell Line | Assay Type | Radioligand | IC50 Value (PSMA-617) | Reference |
| LNCaP | Competitive Binding | [¹²⁵I-BA]KuE | 7.9 ± 1.6 nM | [6] |
| LNCaP | Competitive Binding | [¹⁷⁷Lu]Lu-PSMA-I&T | 3.9 ± 0.8 nM | [6] |
Experimental Protocols
Cell Culture and Maintenance
A crucial first step for reliable and reproducible in vitro assays is the proper maintenance of cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete growth medium (e.g., RPMI-1640 for LNCaP, F-12K for PC-3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For subculturing, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at the appropriate density.
WST-1 Cell Proliferation Assay
The WST-1 assay is a colorimetric assay to quantify cell proliferation and viability.
Materials:
-
Cultured cancer cells
-
96-well cell culture plates
-
¹⁷⁷Lu-PSMA-617
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ¹⁷⁷Lu-PSMA-617 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of ¹⁷⁷Lu-PSMA-617 or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cultured cancer cells
-
24-well or 96-well cell culture plates
-
¹⁷⁷Lu-PSMA-617
-
LDH cytotoxicity detection kit
Protocol:
-
Seed cells in a 24-well plate at a density of approximately 1 x 10⁵ cells/well.
-
Incubate the plate for 24 hours.
-
Treat the cells with various concentrations of ¹⁷⁷Lu-PSMA-617 for the desired duration (e.g., 24 or 48 hours).[4]
-
After incubation, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to control cells lysed with a lysis buffer (maximum LDH release).
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with ¹⁷⁷Lu-PSMA-617.
Materials:
-
Cultured cancer cells
-
6-well plates
-
¹⁷⁷Lu-PSMA-617
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of ¹⁷⁷Lu-PSMA-617 for a specified time (e.g., 48 or 72 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.[7]
-
Analyze the stained cells by flow cytometry within one hour.[7]
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of ¹⁷⁷Lu-PSMA-617 leading to cancer cell death.
Caption: General experimental workflow for in vitro cytotoxicity assays.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
References
- 1. Research Portal [researchworks.creighton.edu]
- 2. ¹⁷⁷Lu-PSMA-617 Prolongs Survival in Patients with Metastatic Castration-Resistant Prostate Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SPECT/CT Imaging in ¹⁷⁷Lu-PSMA-617 Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting SPECT/CT imaging in biodistribution studies of ¹⁷⁷Lu-PSMA-617, a radioligand therapy for metastatic castration-resistant prostate cancer (mCRPC). The following sections detail the necessary experimental procedures, data presentation, and visualization of workflows to ensure accurate and reproducible results.
Introduction
¹⁷⁷Lu-PSMA-617 is a targeted radiopharmaceutical that delivers β-particle radiation to prostate cancer cells expressing prostate-specific membrane antigen (PSMA).[1] Accurate assessment of its biodistribution and dosimetry is crucial for understanding its efficacy and safety profile. SPECT/CT imaging allows for the quantitative assessment of ¹⁷⁷Lu-PSMA-617 distribution in tumors and normal organs, providing valuable data for clinical trials and drug development.[2][3] Post-treatment SPECT/CT is also an emerging tool for monitoring treatment response.[4]
Experimental Protocols
A meticulous experimental design is paramount for acquiring high-quality, quantitative SPECT/CT data. The following protocols are synthesized from various clinical studies and provide a robust framework for conducting biodistribution studies.
Patient Preparation
-
Informed Consent: Ensure all patients provide written informed consent for the procedure, as approved by the institutional review board.[5]
-
Eligibility Criteria: Patients should meet the specific inclusion criteria of the study protocol, which typically include a diagnosis of progressive mCRPC and positive PSMA expression confirmed by prior PET/CT imaging.[5]
-
Hydration: Patients should be well-hydrated to promote the clearance of unbound radiopharmaceutical and reduce radiation dose to the bladder. Intravenous hydration may be administered before and after the injection of ¹⁷⁷Lu-PSMA-617.
-
Bladder Voiding: Instruct patients to void their bladder immediately before SPECT/CT image acquisition to minimize artifacts from high bladder activity.
¹⁷⁷Lu-PSMA-617 Administration
-
Dosage: The standard administered activity of ¹⁷⁷Lu-PSMA-617 is typically 7.4 GBq (200 mCi) per cycle, administered via slow intravenous injection.[6]
-
Quality Control: Prior to administration, perform quality control tests to ensure the radionuclide and radiochemical purity of the ¹⁷⁷Lu-PSMA-617.[5]
SPECT/CT Image Acquisition
-
Imaging Time Points: Serial imaging is crucial for accurate dosimetry calculations. Typical time points for SPECT/CT acquisition are 2, 24, 48, and 168 hours post-injection.[6] Some studies have also used time points of 4, 24, and 96 hours.[1] For response monitoring, imaging is often performed 24 hours after each treatment cycle.[5][7]
-
SPECT Parameters:
-
Scanner: Use a dual-head SPECT/CT scanner.
-
Collimators: Medium-energy collimators are typically used.[5]
-
Energy Window: A 20% energy window centered at the 208 keV photopeak of ¹⁷⁷Lu is common.
-
Matrix Size: A 128x128 matrix is frequently used.[5]
-
Projections: Acquire 60 projections over 360°.[5]
-
Acquisition Time: The acquisition time per projection can vary, for example, 10 seconds per frame.[5]
-
-
CT Parameters:
-
Purpose: The CT scan is used for attenuation correction and anatomical localization of SPECT findings.
-
Technique: A low-dose CT scan is generally sufficient.
-
-
Imaging Range: Whole-body or vertex-to-mid-thigh imaging is typically performed.[5][7]
Image Reconstruction and Analysis
-
Reconstruction Algorithm: Use an iterative reconstruction algorithm, such as Ordered Subsets Expectation Maximization (OSEM), incorporating corrections for attenuation, scatter, and collimator-detector response.
-
Quantitative Analysis:
-
Calibration: The SPECT/CT system must be calibrated using a known activity source to convert pixel counts to activity (Bq/mL).
-
Volume of Interest (VOI) Definition: Draw VOIs on the CT images for tumors and relevant normal organs (e.g., kidneys, salivary glands, liver, spleen, bone marrow).[1]
-
Activity Quantification: Determine the total activity within each VOI at each imaging time point.
-
Dosimetry Calculation: Use software such as OLINDA/EXM to fit time-activity curves and calculate absorbed doses (Gy/GBq).[6]
-
Data Presentation
Summarizing quantitative data in a structured format is essential for interpretation and comparison across studies.
Table 1: SPECT/CT Acquisition Parameters
| Parameter | Value | Reference |
| Scanner | Dual-head SPECT/CT | General Practice |
| Collimators | Medium-Energy | [5] |
| Energy Window | 208 keV ± 10% | General Practice |
| Matrix Size | 128 x 128 | [5] |
| Pixel Size | 4.42 x 4.42 mm | [5] |
| Projections | 60 over 360° | [5] |
| Acquisition Time | 10 s/frame | [5] |
| Imaging Range | Vertex to mid-thighs | [5][7] |
Table 2: Quantitative Biodistribution and Dosimetry Data for ¹⁷⁷Lu-PSMA-617
| Organ/Tissue | Mean Absorbed Dose (Gy/GBq) | Reference |
| Kidneys | 0.39 - 0.77 | [1][8] |
| Salivary Glands | 0.44 - 0.58 (Submandibular & Parotid) | [1] |
| Lacrimal Glands | 5.1 | [8] |
| Liver | 0.1 | [1] |
| Spleen | 0.06 | [1] |
| Bone Marrow | 0.11 - 0.2 | [1][9] |
| Whole-Body | 0.04 | [8] |
| Tumors | 5.6 - 5.9 (mean) | [8][9] |
Note: There is large interpatient variability in dosimetry parameters.[8]
Visualizations
Diagrams are provided to illustrate key workflows and relationships in SPECT/CT biodistribution studies.
Caption: Experimental workflow for a ¹⁷⁷Lu-PSMA-617 SPECT/CT biodistribution study.
Caption: Logical relationship of key steps in the SPECT/CT imaging protocol.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of SPECT/CT in 177 Lu-PSMA-617 Theranostics: Case-based Review of Response and Progression Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024 Spring Clinical Meeting [aapm.confex.com]
Application Notes and Protocols for Patient-Specific Dosimetry Calculations in Lutetium-177 Tezuvotide Tetraxetan Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium-177 (¹⁷⁷Lu) tezuvotide tetraxetan is a targeted radiopharmaceutical agent under investigation for the treatment of cancers that express Prostate-Specific Membrane Antigen (PSMA). This therapy utilizes the beta-emitting radionuclide ¹⁷⁷Lu, chelated by tezuvotide tetraxetan, to deliver localized radiation to tumor cells.[1][2][3][4] Patient-specific dosimetry is crucial for optimizing therapeutic outcomes and minimizing toxicity by accurately quantifying the radiation dose absorbed by tumors and healthy organs.[5][6] These application notes provide detailed protocols for performing patient-specific dosimetry calculations for ¹⁷⁷Lu-tezuvotide tetraxetan therapy, leveraging established methodologies for similar ¹⁷⁷Lu-based radiopharmaceuticals.
Mechanism of Action
Lutetium-177 tezuvotide tetraxetan targets PSMA, a transmembrane protein highly expressed on the surface of prostate cancer cells.[1][2][3][7] Upon intravenous administration, the tezuvotide tetraxetan moiety binds to PSMA-expressing cells. The physical decay of the attached ¹⁷⁷Lu releases beta particles, which deposit their energy in the immediate vicinity of the tumor cells, inducing DNA damage and subsequent cell death.[1][2][7] The accompanying gamma emissions from ¹⁷⁷Lu allow for quantitative imaging using Single Photon Emission Computed Tomography (SPECT), which is the foundation for patient-specific dosimetry.[8]
Quantitative Data Summary
The following tables summarize representative absorbed dose data from clinical studies of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-DOTATATE, which serve as valuable references for understanding the expected dose ranges in targeted ¹⁷⁷Lu therapies. It is important to note that patient-specific dosimetry can result in a wide range of absorbed doses.
Table 1: Mean Absorbed Doses in Organs for ¹⁷⁷Lu-PSMA-617 Therapy
| Organ | Mean Absorbed Dose (Gy/GBq) | Standard Deviation (Gy/GBq) | Reference |
| Kidneys | 0.43 | 0.16 | [9] |
| Salivary Glands | 0.63 | 0.36 | [9] |
| Lacrimal Glands | 2.10 | 0.47 | [9] |
| Red Marrow | 0.035 | 0.020 | [9] |
| Liver | 0.31 | 0.2 | [10] |
| Parotid Glands | 1.18 | 0.27 | [10] |
Table 2: Median Absorbed Doses for ¹⁷⁷Lu-DOTATATE Therapy
| Tissue | Median Absorbed Dose per Unit Activity (Gy/GBq) | Range (Gy/GBq) | Reference |
| Kidneys | 0.64 | 0.47–0.90 | [11] |
| Spleen | 1.23 | 0.53–1.59 | [11] |
| Liver | 0.54 | 0.23–0.62 | [11] |
| Bone Marrow | 0.04 | 0.02–0.06 | [11] |
| Tumor | 4.6 | 3.09–9.47 | [11] |
Experimental Protocols
Protocol 1: Radiolabeling of Tezuvotide Tetraxetan with Lutetium-177
This protocol is adapted from established procedures for radiolabeling DOTA-conjugated peptides and should be performed in a facility approved for handling radioactive materials.
Materials:
-
Tezuvotide tetraxetan sterile, non-pyrogenic solution
-
¹⁷⁷LuCl₃ solution in 0.04 M HCl
-
Ascorbate (B8700270) buffer (0.5 M, pH 4.5-5.0)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Dose calibrator
-
ITLC-SG strips (for quality control)
-
Mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 5.0)
-
Radio-TLC scanner
Procedure:
-
In a sterile reaction vial, add the required volume of ascorbate buffer.
-
Add the calculated amount of tezuvotide tetraxetan solution to the vial.
-
Carefully add the ¹⁷⁷LuCl₃ solution to the vial containing the peptide and buffer.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 95°C for 20-30 minutes.
-
Allow the reaction vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity using instant thin-layer chromatography (ITLC).
-
Spot the ITLC-SG strip with a small drop of the reaction mixture.
-
Develop the strip using the mobile phase.
-
Analyze the strip using a radio-TLC scanner to determine the percentage of ¹⁷⁷Lu-tezuvotide tetraxetan versus free ¹⁷⁷Lu.
-
-
The final product should have a radiochemical purity of >95%.
Protocol 2: Patient Imaging for Dosimetry
Patient Preparation:
-
Ensure the patient is well-hydrated before and after the administration of ¹⁷⁷Lu-tezuvotide tetraxetan to promote clearance and reduce radiation dose to the bladder.[12]
-
Obtain informed consent for the procedure.
Administration:
-
Administer the prescribed activity of ¹⁷⁷Lu-tezuvotide tetraxetan intravenously. The typical therapeutic dose for similar agents is 7.4 GBq.[13][14]
Quantitative SPECT/CT Imaging:
-
Acquire whole-body SPECT/CT images at multiple time points post-injection to determine the biodistribution and clearance of the radiopharmaceutical. Recommended imaging time points are 24, 48, and 72 hours post-injection.[5][15]
-
SPECT Acquisition Parameters (Example):
-
CT Acquisition Parameters:
-
Low-dose CT for attenuation correction and anatomical localization.
-
-
Image Reconstruction:
Protocol 3: Dosimetry Calculations
Image Analysis and Quantification:
-
Co-register the SPECT and CT images.
-
Delineate volumes of interest (VOIs) for source organs (e.g., kidneys, liver, spleen, salivary glands) and tumors on the CT images.
-
Transfer the VOIs to the quantitative SPECT images to obtain the activity in each source organ at each imaging time point.
-
Generate time-activity curves (TACs) for each source organ by plotting the measured activity versus time.
-
Calculate the time-integrated activity (also known as residence time) for each source organ by fitting the TACs to an exponential function and integrating from time zero to infinity.
Absorbed Dose Calculation using OLINDA/EXM:
-
Select the radionuclide (¹⁷⁷Lu).
-
Choose the appropriate phantom model (e.g., adult male, adult female).
-
Input the calculated time-integrated activities for each source organ into the software.[20]
-
The software will then calculate the absorbed dose to each target organ using the Medical Internal Radiation Dose (MIRD) schema, which employs pre-calculated S-values (absorbed dose in a target organ per unit of time-integrated activity in a source organ).[21][22][23][24]
-
The output will provide the absorbed dose in units of Gray (Gy) or milligray (mGy) for each target organ.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. urologytimes.com [urologytimes.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Determination of Critical Organ Doses with 177Lu Prostate-specific Membrane Antigen Dosimetry in Metastatic Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lutetium Lu 177 vipivotide tetraxetan: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry [frontiersin.org]
- 16. Quantitative SPECT/CT Imaging of (177)Lu with In Vivo Validation in Patients Undergoing Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. OLINDA/EXM Radiation Dose Assessment Software Application | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 19. Hermia | OLINDA/EXM | Hermes Medical Solutions [hermesmedical.com]
- 20. hermesmedical.com [hermesmedical.com]
- 21. researchgate.net [researchgate.net]
- 22. The MIRD Schema for Radiopharmaceutical Dosimetry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MIRD Pamphlet No. 28, Part 1: MIRDcalc—A Software Tool for Medical Internal Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
Application Notes and Protocols for Combining ¹⁷⁷Lu-PSMA-617 with DNA Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, preclinical and clinical research protocols, and quantitative data for the combination of ¹⁷⁷Lu-PSMA-617 with DNA repair inhibitors, primarily focusing on PARP inhibitors, for the treatment of prostate cancer.
Introduction and Scientific Rationale
Lutetium-177 (¹⁷⁷Lu)-PSMA-617 is a radioligand therapy that targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. Upon binding to PSMA, ¹⁷⁷Lu-PSMA-617 is internalized, and the emitted beta-radiation induces DNA damage, primarily single-strand breaks (SSBs), leading to cancer cell death.[1] However, cancer cells possess robust DNA damage response (DDR) pathways that can repair this damage, leading to treatment resistance.
DNA repair inhibitors, such as Poly (ADP-ribose) polymerase (PARP) inhibitors, can potentiate the effects of ¹⁷⁷Lu-PSMA-617. PARP enzymes are crucial for the repair of SSBs. By inhibiting PARP, SSBs induced by ¹⁷⁷Lu-PSMA-617 are not repaired and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[1] This synthetic lethality approach enhances the cytotoxic effect of the radioligand therapy, offering a promising strategy to overcome resistance and improve therapeutic outcomes in patients with metastatic castration-resistant prostate cancer (mCRPC).[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the combination therapy of ¹⁷⁷Lu-PSMA-617 and DNA repair inhibitors.
References
Application Notes and Protocols: Lutetate Tezuvotide Tetraxetan in Early Phase Oncology Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the guidelines for patient selection in early-phase clinical trials of lutetate tezuvotide tetraxetan. The information is collated from various clinical trial protocols and consensus statements, offering a detailed guide for professionals in oncology drug development.
Mechanism of Action
This compound, also known as lutetium Lu 177 vipivotide tetraxetan or ¹⁷⁷Lu-PSMA-617, is a targeted radioligand therapy.[1][2] It consists of a beta-emitting radionuclide, lutetium-177, linked to a small molecule that binds with high affinity to the prostate-specific membrane antigen (PSMA).[1] PSMA is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells and in the tumor neovasculature, while having limited expression in most normal tissues.[1][2]
Upon intravenous administration, this compound binds to PSMA-expressing cells. The subsequent internalization of the radioligand leads to the delivery of a cytotoxic dose of beta-radiation directly to the tumor cells and the surrounding microenvironment, causing DNA damage and ultimately leading to cell death.[1][2]
References
Troubleshooting & Optimization
How to improve radiochemical purity of ¹⁷⁷Lu-PSMA-617
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical purity (RCP) of ¹⁷⁷Lu-PSMA-617.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of PSMA-617 with Lutetium-177.
Issue 1: Low Radiochemical Purity (<95%) Detected Immediately After Labeling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction pH | Ensure the pH of the reaction mixture is between 4.0 and 4.5.[1] Use a calibrated pH meter or pH-indicator strips to verify. Adjust with 0.1N HCl or 0.1N NaOH as needed. | An optimal pH facilitates efficient chelation of ¹⁷⁷Lu by the DOTA moiety of PSMA-617, leading to higher radiochemical yield and purity. |
| Incorrect Temperature or Incubation Time | Verify the heating block or water bath temperature is at 95-100°C.[1][2] Ensure the incubation time is sufficient, typically 20-40 minutes.[1][2] | Adequate heating provides the necessary activation energy for the labeling reaction. Proper incubation time ensures the reaction goes to completion. |
| Low Molar Ratio of Ligand to Metal | A molar ratio of PSMA-617 to Lutetium of at least 1:10 is recommended to achieve high purity.[1] | A higher ligand concentration drives the equilibrium towards the formation of the ¹⁷⁷Lu-PSMA-617 complex, minimizing free ¹⁷⁷Lu. |
| Poor Quality of Precursor or Radionuclide | Use PSMA-617 and ¹⁷⁷LuCl₃ from reputable suppliers. Ensure the ¹⁷⁷LuCl₃ has high specific activity. Both carrier-added and non-carrier-added ¹⁷⁷Lu can be used, but consistency in the source is important.[3][4] | High-quality starting materials are crucial for a successful and reproducible radiolabeling reaction. |
| Presence of Metal Impurities | Use metal-free reagents and reaction vessels. Trace metal contaminants can compete with ¹⁷⁷Lu for chelation by PSMA-617. | Reduces the formation of competing metal-PSMA-617 complexes, thereby increasing the radiochemical purity of ¹⁷⁷Lu-PSMA-617. |
Issue 2: Decreasing Radiochemical Purity Over Time (Post-Labeling)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Radiolysis | Add a radioprotectant/quencher to the final product. Common options include ascorbic acid, gentisic acid, L-methionine, or ethanol.[5] | Quenchers scavenge free radicals generated by the radioactive decay of ¹⁷⁷Lu, preventing damage to the ¹⁷⁷Lu-PSMA-617 complex and maintaining its purity over time.[5][6] |
| Improper Storage Conditions | Store the final product at a low temperature, such as 4°C, if not for immediate use.[7][8] | Lower temperatures slow down the degradation processes, including radiolysis, preserving the radiochemical purity for a longer duration. |
| High Radioactive Concentration | If possible, dilute the final product to a lower radioactive concentration. A negative correlation has been observed between bulk activity/concentration and radiochemical purity.[3][4] | Dilution reduces the localized dose rate and consequently the extent of radiolysis, leading to better stability. |
Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable radiochemical purity for ¹⁷⁷Lu-PSMA-617 for clinical use?
A1: For clinical applications, the radiochemical purity of ¹⁷⁷Lu-PSMA-617 should typically be greater than 95%.[9] Some studies aim for >98% purity.[1][9]
Q2: How can I analyze the radiochemical purity of my ¹⁷⁷Lu-PSMA-617 preparation?
A2: The most common methods for determining radiochemical purity are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[3][9]
-
HPLC provides a more detailed analysis, separating ¹⁷⁷Lu-PSMA-617 from free ¹⁷⁷Lu and other impurities. A typical HPLC system uses a reverse-phase column with a gradient elution of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).[3][9]
-
TLC is a simpler and faster method. For example, using a mobile phase of acetonitrile:water (1:1 v/v), ¹⁷⁷Lu-PSMA-617 moves with the solvent front, while uncomplexed ¹⁷⁷LuCl₃ remains at the origin.[9]
Q3: What are the common impurities found in ¹⁷⁷Lu-PSMA-617 preparations?
A3: Common impurities include:
-
Free ¹⁷⁷Lu: Unreacted Lutetium-177.
-
Radiolytic products: Degradation products of PSMA-617 caused by radiation.[5][6]
-
Thermally mediated degradation products: Impurities formed due to the heating step during labeling.[10]
Q4: Can I use microwave heating to improve the radiolabeling process?
A4: Yes, microwave-assisted synthesis can significantly reduce the reaction time required to achieve high radiochemical yields and purity.[11]
Q5: Is it necessary to purify the ¹⁷⁷Lu-PSMA-617 after labeling?
A5: If the radiochemical purity is below the acceptable limit (<95%), purification is necessary. A common method is to use a C18 cartridge to remove unreacted ¹⁷⁷LuCl₃.[7][8]
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Radiochemical Purity
| Parameter | Condition 1 | RCP (%) | Condition 2 | RCP (%) | Reference |
| Temperature | 45°C for 15 min | ≥96 | 95°C for 30 min | ~89-91 (due to thermal degradation) | [10] |
| pH | 4-4.5 | >98 | <4 or >5.5 | Lower yields | [1] |
| [Metal]:[Ligand] Molar Ratio | 1:10 | >98 | <1:10 | Lower yields | [1] |
Table 2: Stability of ¹⁷⁷Lu-PSMA-617 with and without Stabilizers
| Formulation | Storage Time | RCP (%) | Reference |
| No Stabilizer | 24 hours | <95 (in saline) | [12] |
| With Ascorbic Acid | 30 hours | >95 | [12] |
| With Methionine and/or Ethanol | 24 hours | Maintained >95 | [5] |
| In Buffer | 7 days | 96.74 ± 0.87 | [9] |
| In Human Serum | 7 days | 94.81 ± 2.66 | [9] |
Experimental Protocols
Protocol 1: Standard Radiolabeling of PSMA-617 with ¹⁷⁷Lu
-
In a sterile reaction vial, add 100 µg of PSMA-617.
-
Add an appropriate volume of ascorbate (B8700270) buffer (pH 4.5-5).[7]
-
Add the required activity of ¹⁷⁷LuCl₃.
-
Gently mix the contents.
-
Incubate the reaction vial in a dry heat block at 95°C for 25-40 minutes.[1][13]
-
Allow the vial to cool to room temperature.
-
Perform quality control using HPLC and/or TLC to determine the radiochemical purity.
-
If required, add a stabilizer such as ascorbic acid.
-
Before administration, the final product should be passed through a 0.22 µm sterile filter.[2]
Protocol 2: Quality Control by HPLC
-
System: A reverse-phase HPLC system with a radioactivity detector.
-
Column: Phenomenex Jupiter 4 µm Proteo column (150 x 4.6 mm) or equivalent.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3][9]
-
Gradient Elution:
-
0-4 min: 95% A, 5% B
-
4-15 min: Gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-25 min: Gradient back to 95% A, 5% B
-
25-30 min: Hold at 95% A, 5% B[9]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 220 nm and a radioactivity detector.[3]
-
Expected Retention Times:
Visualizations
Caption: Workflow for the radiolabeling of PSMA-617 with ¹⁷⁷Lu.
Caption: Factors influencing the radiochemical purity of ¹⁷⁷Lu-PSMA-617.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials | MDPI [mdpi.com]
- 13. inis.iaea.org [inis.iaea.org]
Technical Support Center: Synthesis of Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan, also known as [¹⁷⁷Lu]Lu-PSMA-617.
Frequently Asked Questions (FAQs)
Q1: What is Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan?
Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan is a targeted radioligand therapy used for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). It consists of a PSMA-targeting ligand, PSMA-617, which is conjugated to a DOTA chelator complexed with the beta-emitting radionuclide Lutetium-177.
Q2: What is the principle of the synthesis of Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan?
The synthesis is a radiolabeling reaction where the Lutetium-177 radionuclide (¹⁷⁷Lu³⁺) is chelated by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety of the PSMA-617 precursor. This reaction is performed under controlled pH, temperature, and time to achieve high radiochemical purity and yield.
Troubleshooting Guide
Q3: My final product shows low radiochemical purity (<95%) on RP-HPLC with impurity peaks near the main product peak. What are these impurities and how can I avoid them?
The primary cause of these impurities is the formation of cyclized side products due to a thermally-mediated condensation reaction of the Glu-CO-Lys moiety within the PSMA-617 molecule. To minimize the formation of these side products, consider the following:
-
Temperature Optimization: The formation of these impurities is highly dependent on the reaction temperature. Lowering the incubation temperature can significantly reduce the rate of this condensation reaction.
-
pH Control: The cyclization process is pH-dependent. Careful control of the reaction mixture's pH is critical.
-
Reaction Time: Extended heating can lead to an increase in the formation of side products. It is advisable to minimize the incubation time to the shortest duration necessary for achieving high radiochemical conversion.
-
Addition of Ethanol (B145695): The presence of ethanol in the labeling mixture has been demonstrated to suppress the formation of these cyclized side products.
Q4: What are the recommended quality control procedures for Lutetate (¹⁷⁷Lu) Tezuvotide Tetraxetan?
Comprehensive quality control is essential to ensure the safety and efficacy of the final product. Key tests include:
-
Visual Inspection: Check for clarity, color, and the absence of particulate matter.
-
pH Measurement: The pH of the final product should be within the range of 4.5-8.5.
-
Radiochemical Purity (RCP): This is determined by radio-HPLC and radio-TLC to quantify the percentage of ¹⁷⁷Lu incorporated into PSMA-617 versus the amount of unbound ¹⁷⁷Lu. The acceptance criteria for RCP is typically ≥95%.
-
Sterility: Testing to ensure the absence of microbial contamination.
Quantitative Data Summary
Table 1: Effect of Carrier Lutetium Concentration on Radiochemical Purity of [¹⁷⁷Lu]Lu-PSMA-617
| Amount of Radioactive Lu (µg) | Amount of Non-radioactive Lu (µg) | Ligand to Metal Ratio | Radiochemical Purity (%) |
| 0.2 | 0.0 | 1:0.01 | >99 |
| 0.2 | 0.1 | 1:0.06 | >99 |
| 0.2 | 0.2 | 1:0.11 | >99 |
| 0.2 | 0.5 | 1:0.26 | 98.5 ± 0.5 |
| 0.2 | 1.0 | 1:0.51 | 97.2 ± 0.8 |
| 0.2 | 2.0 | 1:1.02 | 95.1 ± 1.2 |
Data adapted from a study on the preparation of [¹⁷⁷Lu]PSMA-617 using a freeze-dried kit.
Table 2: Typical Quality Control Specifications for [¹⁷⁷Lu]Lu-PSMA-617
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 8.5 | pH meter/strips |
| Radiochemical Purity | ≥ 95% | Radio-HPLC, Radio-TLC |
| Radionuclidic Purity | ≥ 99.9% | Gamma Spectroscopy |
| Sterility | Sterile | Sterility Test |
| Bacterial Endotoxins | < 175 EU/V | LAL Test |
Experimental Protocols
Protocol 1: Manual Radiolabeling of PSMA-617 with ¹⁷⁷Lu
This protocol outlines a general manual method for the radiolabeling of the DOTA-conjugated peptide, PSMA-617.
Materials:
-
¹⁷⁷LuCl₃ solution
-
PSMA-617 precursor
-
Reaction Buffer: Ascorbate or Acetate buffer (pH 4.5-5.0)
-
Quenching Solution: Diethylenetriaminepentaacetic acid (DTPA) solution
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
C18 Sep-Pak light cartridge for purification
-
70% Ethanol
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile reaction vial, dissolve the PSMA-617 precursor in the reaction buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.
-
Gently mix the solution and verify that the pH of the reaction mixture is between 4.5 and 5.0.
-
Incubate the reaction vial in a dry heat block or water bath at 95°C for 25-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Add the DTPA quenching solution to stop the reaction.
-
Perform quality control checks (e.g., radio-TLC/HPLC) to determine the radiochemical purity.
-
If the radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge.
-
For purification, first condition the C18 cartridge with 70% ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge. The [¹⁷⁷Lu]Lu-PSMA-617 will be retained.
-
Wash the cartridge with sterile water to remove unreacted ¹⁷⁷LuCl₃.
-
Elute the purified [¹⁷⁷Lu]Lu-PSMA-617 from the cartridge using a small volume of 70% ethanol.
-
Formulate the final product by diluting with 0.9% Sodium Chloride for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile collection vial.
Visualizations
Caption: Troubleshooting workflow for low radiochemical purity.
Caption: Synthesis workflow for [¹⁷⁷Lu]Lu-PSMA-617.
Technical Support Center: Investigating Acquired Resistance to ¹⁷⁷Lu-PSMA-617 Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to ¹⁷⁷Lu-PSMA-617 therapy.
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating acquired resistance to ¹⁷⁷Lu-PSMA-617.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low ¹⁷⁷Lu-PSMA-617 uptake in PSMA-positive cells (in vitro) | 1. Low specific activity of the radioligand.2. Poor cell health or viability.3. Suboptimal incubation conditions (time, temperature).4. Lower than expected PSMA expression. | 1. Ensure high specific activity of ¹⁷⁷Lu-PSMA-617 is used.[1]2. Confirm cell viability with methods like Trypan Blue exclusion prior to the experiment.3. Optimize incubation time and temperature; uptake can increase over several hours.[1]4. Verify PSMA expression levels using flow cytometry or Western blot. |
| High variability in tumor growth in xenograft models | 1. Heterogeneous PSMA expression within tumors.[2]2. Inconsistent administration of ¹⁷⁷Lu-PSMA-617.3. Differences in the tumor microenvironment.4. Emergence of radioresistance.[1] | 1. Screen tumors for PSMA expression via PET imaging before starting treatment to ensure homogeneity.[1]2. Ensure consistent and accurate administration of the radioligand.3. Monitor and characterize the tumor microenvironment.4. Analyze tumor tissue post-treatment to investigate mechanisms of radioresistance. |
| Inconsistent results in apoptosis assays after treatment | 1. Inappropriate timing of the assay.2. Issues with the apoptosis assay itself. | 1. Perform a time-course experiment to determine the optimal time point for detecting apoptosis.2. Use multiple apoptosis assays to confirm results (e.g., Annexin V/PI staining and caspase activation assay). |
| Difficulty in generating a ¹⁷⁷Lu-PSMA-617 resistant cell line | 1. Sublethal initial dose of ¹⁷⁷Lu-PSMA-617.2. Insufficient duration of drug exposure.3. Cell line is inherently highly sensitive. | 1. Start with a concentration around the IC20 (inhibitory concentration 20%) and gradually increase the dose.[2]2. The process of generating resistant cell lines can take several months of continuous culture with the drug.[2]3. Consider using a different prostate cancer cell line with known variability in response. |
| Weak or no signal for phosphorylated proteins in Western blot | 1. Dephosphorylation of proteins during sample preparation.2. Low abundance of the phosphorylated protein.3. Inappropriate blocking buffer. | 1. Use phosphatase inhibitors in your lysis buffer and keep samples on ice.[3]2. Consider immunoprecipitation to enrich for the protein of interest before running the Western blot.3. Avoid using milk as a blocking agent for phospho-specific antibodies; use BSA instead.[3] |
Frequently Asked Questions (FAQs)
A list of common questions related to the investigation of ¹⁷⁷Lu-PSMA-617 resistance.
| Question | Answer |
| What are the primary known mechanisms of acquired resistance to ¹⁷⁷Lu-PSMA-617? | The primary mechanisms include downregulation or loss of PSMA expression, activation of alternative signaling pathways (such as PI3K/AKT and AR signaling), and enhanced DNA damage response and repair mechanisms.[1][2] |
| How can I confirm if my resistant cell line has downregulated PSMA expression? | You can quantify PSMA expression at both the gene and protein level. Use qPCR to measure the mRNA levels of the FOLH1 gene (which encodes PSMA) and flow cytometry or Western blot to measure the surface and total protein levels of PSMA, respectively. |
| What is the role of the PI3K/AKT pathway in ¹⁷⁷Lu-PSMA-617 resistance? | The PI3K/AKT pathway is a key survival pathway that can be activated in response to cellular stress, including radiation-induced DNA damage from ¹⁷⁷Lu-PSMA-617.[4] Activation of this pathway can promote cell survival and proliferation, counteracting the therapeutic effects of the radioligand. Investigating the phosphorylation status of key proteins like AKT can provide insights into the activation of this pathway. |
| Can androgen receptor (AR) signaling contribute to resistance? | Yes, persistent AR signaling is a major driver of prostate cancer progression and can contribute to resistance.[5] Some studies suggest that AR pathway inhibitors may increase PSMA expression, potentially enhancing the efficacy of ¹⁷⁷Lu-PSMA-617.[6][7] Therefore, alterations in AR signaling in resistant cells should be investigated. |
| How does the DNA damage response (DDR) pathway influence resistance? | ¹⁷⁷Lu-PSMA-617 induces DNA damage in cancer cells.[2] An efficient DDR pathway can repair this damage, leading to cell survival and resistance.[1] Investigating the expression and activation of key DDR proteins can help understand this resistance mechanism. |
| What are some key considerations when designing experiments to study resistance? | It is crucial to have a well-characterized parental (sensitive) cell line as a control. Ensure that the generated resistant cell line has a stable phenotype. Use multiple experimental approaches to validate your findings. For in vivo studies, consider the heterogeneity of the tumor microenvironment. |
Quantitative Data Summary
The following tables summarize key quantitative data related to ¹⁷⁷Lu-PSMA-617 therapy and resistance.
Table 1: Clinical Trial Efficacy Data for ¹⁷⁷Lu-PSMA-617
| Trial | Treatment Arm | Control Arm | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) |
| VISION | ¹⁷⁷Lu-PSMA-617 + Standard of Care | Standard of Care | 15.3 months | 8.7 months |
| vs. 11.3 months | vs. 3.4 months |
Data from the VISION Phase 3 Trial in patients with PSMA-positive metastatic castration-resistant prostate cancer.[2]
Table 2: Preclinical IC50 Values for ¹⁷⁷Lu-PSMA-617
| Cell Line | PSMA Expression | IC50 (nM) - Sensitive | IC50 (nM) - Resistant (Hypothetical) | Fold Resistance (Hypothetical) |
| LNCaP | High | ~5-15 | >100 | >6-20 |
| PC-3 PIP | High (Engineered) | ~10-25 | >150 | >6-15 |
| C4-2 | Moderate | ~20-50 | >300 | >6-15 |
Note: These are representative values based on typical preclinical studies. Actual IC50 values can vary depending on experimental conditions. The "Resistant" and "Fold Resistance" columns are hypothetical examples of what might be observed after generating a resistant cell line.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for PI3K/AKT Pathway Activation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Flow Cytometry for PSMA Expression
-
Cell Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
-
Antibody Staining:
-
Incubate cells with a fluorescently conjugated anti-PSMA antibody (or an isotype control) for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using appropriate software to determine the percentage of PSMA-positive cells and the mean fluorescence intensity (MFI).
-
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Preparation:
-
Harvest both adherent and suspension cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Data Acquisition and Analysis:
-
Add 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 4: Generating a ¹⁷⁷Lu-PSMA-617 Resistant Cell Line
-
Determine Initial Dose:
-
Perform a dose-response curve to determine the IC20 of ¹⁷⁷Lu-PSMA-617 for the parental cell line.
-
-
Initial Exposure:
-
Culture the parental cells in media containing ¹⁷⁷Lu-PSMA-617 at the IC20 concentration.[2]
-
-
Dose Escalation:
-
Once the cells recover and proliferate, gradually increase the concentration of ¹⁷⁷Lu-PSMA-617 in the culture medium.[1] This process may take several months.
-
-
Characterization:
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a stable resistant phenotype is achieved (e.g., >10-fold increase in IC50), characterize the resistant cell line for the mechanisms of resistance.
-
Visualizations
Diagrams of key signaling pathways and experimental workflows are provided below.
Caption: The PI3K/AKT signaling pathway in the context of ¹⁷⁷Lu-PSMA-617 therapy.
Caption: A simplified diagram of the Androgen Receptor (AR) signaling pathway.
Caption: Overview of the DNA Damage Response (DDR) pathway.
Caption: Experimental workflow for investigating acquired resistance.
Caption: Logical relationships between mechanisms of resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 9. 2024 Spring Clinical Meeting [aapm.confex.com]
Lutetate Tezuvotide Tetraxetan ([¹⁷⁷Lu]Lu-PSMA-617) In Vivo Dose Escalation and Fractionation Schemes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for in vivo experiments involving dose escalation and fractionation of lutetate tezuvotide tetraxetan ([¹⁷⁷Lu]Lu-PSMA-617).
Frequently Asked Questions (FAQs)
Q1: What is the typical dose range of [¹⁷⁷Lu]Lu-PSMA-617 used in preclinical mouse models?
A1: The administered activity of [¹⁷⁷Lu]Lu-PSMA-617 in preclinical mouse models typically ranges from 30 to 200 MBq per injection. The choice of activity depends on the tumor model, the objective of the study (e.g., biodistribution, dosimetry, or therapy), and the fractionation schedule.
Q2: What are some common tumor models used for in vivo studies with [¹⁷⁷Lu]Lu-PSMA-617?
A2: Common prostate cancer xenograft models in immunodeficient mice include LNCaP and PC-3 PIP cells. Syngeneic models, such as RM1 cells engineered to express human PSMA (RM1-hPSMA) in immunocompetent mice, are also utilized to study the interaction with the immune system.
Q3: How is [¹⁷⁷Lu]Lu-PSMA-617 typically administered in mice?
A3: Intravenous (IV) injection, usually via the tail vein, is the standard route of administration for [¹⁷⁷Lu]Lu-PSMA-617 in mice to ensure systemic distribution.
Q4: What are the critical organs for dosimetry assessment in preclinical studies?
A4: The primary organs of interest for dosimetry are the kidneys, due to PSMA expression and renal excretion of the radiopharmaceutical, and the salivary glands, which also express PSMA. Tumor dosimetry is crucial for assessing therapeutic efficacy.
Q5: Are there any known radioprotective agents used in conjunction with [¹⁷⁷Lu]Lu-PSMA-617 in preclinical studies?
A5: Yes, the antioxidant α1-microglobulin (A1M) has been investigated as a potential radioprotector to mitigate kidney damage during [¹⁷⁷Lu]Lu-PSMA-617 therapy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Tumor Uptake | - Poor tail vein injection technique leading to extravasation. - Variable PSMA expression in tumors. - Differences in tumor vascularity and perfusion. | - Practice proper tail vein injection techniques. Consider using a catheter for more reliable delivery. - Ensure consistent PSMA expression in the cell line through regular characterization. - Use age- and size-matched tumors for experiments. |
| High Kidney Radiation Dose | - Inherent PSMA expression in the proximal tubules. - High administered activity. | - Consider co-administration of radioprotective agents like A1M. - Explore fractionation schemes to allow for tissue repair between doses. - Investigate the use of PSMA-targeting ligands with altered pharmacokinetics to reduce kidney retention. |
| Weight Loss or Signs of Toxicity in Mice | - High radiation dose to healthy tissues. - Hematological toxicity. | - Reduce the administered activity or use a more fractionated schedule. - Monitor blood cell counts regularly. - Provide supportive care, such as hydration and nutritional supplements. |
| Difficulty with Radiolabeling | - Impurities in the lutetium-177. - Incorrect pH or temperature during labeling. - Degradation of the PSMA-617 precursor. | - Use high-purity, non-carrier-added lutetium-177. - Strictly follow validated radiolabeling protocols, ensuring optimal pH (e.g., 4.5-5.5) and temperature (e.g., 95°C). - Store the precursor under recommended conditions and check for purity. |
Data Presentation: In Vivo Dose Escalation and Fractionation Schemes
Table 1: Single-Dose Escalation Studies in Mouse Models
| Mouse Model | Tumor Cell Line | Injected Activity (MBq) | Key Findings | Reference |
| Nude Mice | LNCaP | 50, 100 | Dose-dependent tumor growth inhibition. Kidney absorbed dose of 7.36 Gy from 100 MBq. | [1] |
| C57Bl/6 | RM1-hPSMA | 30, 60, 120 | 120 MBq showed the most effective tumor growth inhibition and improved survival. | [2] |
Table 2: Fractionated-Dose Studies in Mouse Models
| Mouse Model | Tumor Cell Line | Fractionation Scheme | Total Activity (MBq) | Key Findings | Reference |
| BALB/c Nude | N/A | 200 MBq every 5 weeks for 3 cycles | 600 | Achieved measurable hematotoxicity and nephrotoxicity, establishing a model for studying radioprotectors. | [3] |
Experimental Protocols
Protocol 1: Single-Dose [¹⁷⁷Lu]Lu-PSMA-617 Therapy in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Tumor Inoculation: Subcutaneously inject 5 x 10⁶ LNCaP cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth with calipers. Begin treatment when tumors reach a volume of approximately 100-150 mm³.
-
Radiolabeling: Prepare [¹⁷⁷Lu]Lu-PSMA-617 according to a validated protocol, ensuring a radiochemical purity of >95%.
-
Dose Preparation: Dilute the final radiolabeled product in sterile saline to the desired activity concentration (e.g., 50 MBq/100 µL or 100 MBq/100 µL).
-
Administration: Administer a single intravenous injection of the prepared dose via the tail vein.
-
Monitoring: Monitor animal weight, tumor volume, and overall health daily for the first week and then three times a week.
-
Biodistribution and Dosimetry (Optional): At selected time points (e.g., 1, 24, 48, 72 hours) post-injection, euthanize a subset of animals. Harvest tumors and major organs, weigh them, and measure the radioactivity using a gamma counter to calculate the percentage of injected activity per gram (%IA/g).
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if signs of significant toxicity are observed.
Protocol 2: Fractionated [¹⁷⁷Lu]Lu-PSMA-617 Therapy for Toxicity Studies
-
Animal Model: BALB/c mice, 8-10 weeks old.
-
Dosing Regimen: Administer 200 MBq of [¹⁷⁷Lu]Lu-PSMA-617 intravenously every 5 weeks for a total of three cycles.
-
Radioprotector (Optional): In a parallel group, co-inject a radioprotective agent (e.g., 5 mg/kg of rA1M) with each [¹⁷⁷Lu]Lu-PSMA-617 dose and again 24 hours later.
-
Toxicity Monitoring:
-
Hematological: Collect blood samples via submandibular or saphenous vein bleeding at baseline and at regular intervals throughout the study to perform complete blood counts.
-
Renal: Collect urine for albumin analysis and blood for blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) measurements.
-
-
Imaging (Optional): Perform SPECT/CT imaging at specified time points to assess biodistribution and calculate absorbed doses to organs.
-
Endpoint: The study endpoint is typically defined by the completion of the treatment cycles and a subsequent observation period to assess long-term toxicity.
Visualizations
Caption: Workflow for in vivo studies with [¹⁷⁷Lu]Lu-PSMA-617.
References
- 1. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Mediso - Hematological and renal toxicity in mice after three cycles of high activity [177Lu]Lu PSMA 617 with or without human α1 microglobulin [mediso.com]
Troubleshooting artifacts in ¹⁷⁷Lu-PSMA-617 SPECT-CT imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁷⁷Lu-PSMA-617 SPECT-CT imaging.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in ¹⁷⁷Lu-PSMA-617 SPECT-CT imaging?
A1: Artifacts in ¹⁷⁷Lu-PSMA-617 SPECT-CT imaging can arise from three primary sources: patient-related factors, scanner hardware (instrumentation), and data processing errors. Patient-related issues often include movement during the scan and physiological uptake of the radiopharmaceutical in non-target tissues. Instrumentation artifacts can result from detector malfunctions, while processing artifacts may be introduced during image reconstruction, scatter correction, or attenuation correction.
Q2: How can patient motion affect the quality of SPECT-CT images?
A2: Patient motion during the long acquisition times of SPECT imaging can cause blurring of anatomical structures and misalignment between the SPECT and CT data. This misalignment can lead to inaccurate attenuation correction, resulting in artifacts and quantification errors. It is crucial to ensure the patient is comfortable and well-instructed to remain still throughout the imaging procedure to minimize motion artifacts.
Q3: Is ¹⁷⁷Lu-PSMA-617 uptake specific only to prostate cancer cells?
A3: While ¹⁷⁷Lu-PSMA-617 shows high specificity for prostate-specific membrane antigen (PSMA), which is overexpressed on prostate cancer cells, physiological uptake is also observed in several normal organs. These include the salivary glands, lacrimal glands, kidneys, and small intestine.[1] It is essential to be aware of this normal biodistribution to avoid misinterpreting physiological uptake as metastatic disease.
Q4: What is the purpose of CT-based attenuation correction in SPECT-CT imaging?
A4: The CT scan in a SPECT-CT study is used to create an attenuation map of the patient's body. This map is then used to correct the SPECT data for the attenuation of photons within the patient's tissues. Accurate attenuation correction is critical for obtaining quantitatively accurate images and avoiding artifacts that can obscure or mimic pathology.
Q5: How often should quality assurance be performed on a SPECT-CT scanner?
A5: Regular quality assurance (QA) is essential to ensure the optimal performance of a SPECT-CT scanner. QA protocols should be performed according to the manufacturer's recommendations and established guidelines, such as those from the European Association of Nuclear Medicine (EANM) and the Society of Nuclear Medicine and Molecular Imaging (SNMMI).[2][3][4] Daily, monthly, and annual QA checks should be conducted to assess parameters like detector uniformity, energy resolution, spatial resolution, and SPECT/CT image registration.
Troubleshooting Guides
Patient-Related Artifacts
Issue: Motion Artifacts
-
Question: My SPECT images appear blurry, and there are misalignments between the SPECT and CT data. What could be the cause and how can I fix it?
-
Answer: This is likely due to patient motion during the scan.
-
Appearance: Blurring of structures, "saw-tooth" appearance of organ edges, and misalignment between the emission (SPECT) and transmission (CT) images.
-
Cause: Voluntary or involuntary patient movement during the relatively long SPECT acquisition.
-
Solution:
-
Prevention: Ensure the patient is comfortable and use immobilization devices if necessary. Clearly explain the importance of remaining still.
-
Correction: Some imaging software includes motion correction algorithms that can retrospectively correct for minor movements. If motion is severe, the acquisition may need to be repeated.
-
-
Instrumentation-Related Artifacts
Issue: Ring Artifacts
-
Question: I am observing circular or ring-shaped patterns on my reconstructed SPECT images. What is causing this?
-
Answer: These are likely ring artifacts, which are a common issue in SPECT imaging.
-
Appearance: Concentric rings, which can be either "hot" (increased counts) or "cold" (decreased counts), superimposed on the transverse SPECT images.
-
Cause: Non-uniformity in the response of one or more of the gamma camera's detectors. This can be due to a malfunctioning photomultiplier tube (PMT) or incorrect flood field correction.
-
Solution:
-
Diagnosis: Review the daily quality control (QC) flood images for any non-uniformities.
-
Correction: Perform a new high-count flood correction acquisition. If the artifact persists, it may indicate a detector hardware problem that requires servicing by a qualified engineer.
-
-
Processing-Related Artifacts
Issue: Attenuation Correction Artifacts
-
Question: I'm seeing areas of artificially high or low uptake that don't correspond to the expected biodistribution. Could this be an attenuation correction issue?
-
Answer: Yes, incorrect attenuation correction is a common source of artifacts in SPECT-CT.
-
Appearance: Falsely increased or decreased tracer uptake, often at the interface of tissues with different densities (e.g., soft tissue and lung, or near metallic implants).
-
Cause:
-
Misalignment between the SPECT and CT data due to patient motion.
-
Presence of high-density objects (e.g., metallic implants) that cause streaking artifacts on the CT image, leading to an inaccurate attenuation map.
-
Truncation of the CT field of view, where parts of the patient's body are not included in the CT scan.
-
-
Solution:
-
SPECT/CT Misalignment: Re-register the SPECT and CT images if possible using the imaging software. In the future, emphasize to the patient the importance of not moving between the SPECT and CT acquisitions.
-
Metal Artifacts: Utilize metal artifact reduction (MAR) algorithms during CT reconstruction if available.
-
Truncation Artifacts: Ensure the CT scan field of view is large enough to encompass the entire patient cross-section. Some reconstruction software has algorithms to correct for truncation artifacts.
-
-
Data Presentation
| Parameter | Recommended Value/Setting | Reference |
| Radiopharmaceutical | ¹⁷⁷Lu-PSMA-617 or ¹⁷⁷Lu-PSMA I&T | [2] |
| Administered Activity | 3.7–9.3 GBq per cycle | [2] |
| Collimator | Medium Energy General Purpose (MEGP) | [2] |
| Energy Window | Centered at 208 keV | [2] |
| Imaging Timepoints | Planar and SPECT/CT at 4, 24, 48, and 120 hours post-injection for dosimetry | [2] |
| Artifact Type | Common Cause | Quantitative Impact |
| Motion Artifact | Patient movement | Can lead to >10% error in quantification |
| Incorrect Scatter Correction | Use of inappropriate energy windows | Can overestimate or underestimate activity by 5-20% |
| Incorrect Attenuation Correction | SPECT/CT misregistration, metal artifacts, CT truncation | Can cause >20% error in activity quantification in affected regions |
Experimental Protocols
Quality Assurance: SPECT-CT System Performance
Objective: To ensure the SPECT-CT system is performing optimally for quantitative ¹⁷⁷Lu-PSMA-617 imaging. This protocol is based on EANM guidelines.[2][3][4]
1. Daily Quality Control:
- Intrinsic Uniformity: Using a point source of ⁹⁹ᵐTc or ⁵⁷Co, acquire a high-count flood image to assess for any detector non-uniformities.
- Energy Peaking: Verify that the energy window is correctly centered on the photopeak of ¹⁷⁷Lu (208 keV).
2. Monthly Quality Control:
- Center of Rotation (COR): Acquire a series of projections of a point source and analyze the data to ensure the mechanical and electronic matrices are correctly aligned. An incorrect COR will lead to a loss of spatial resolution in the reconstructed images.
- SPECT/CT Registration: Using a phantom containing sources visible in both SPECT and CT, verify the spatial alignment between the two modalities. Misalignment will cause errors in attenuation correction.
3. Annual Quality Control:
- System Sensitivity: Measure the system's sensitivity using a source of known activity.
- Spatial Resolution: Using a line source or a bar phantom, measure the system's spatial resolution.
- Quantitative Accuracy: Image a phantom with known activity concentrations in various sized inserts (spheres) to assess the accuracy of the quantitative reconstruction and correction methods.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common artifacts in ¹⁷⁷Lu-PSMA-617 SPECT-CT imaging.
Caption: A diagram illustrating the relationships between different causes of artifacts in SPECT-CT imaging.
References
Technical Support Center: Mitigating Nephrotoxicity of ¹⁷⁷Lu-PSMA-617
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on methods to reduce nephrotoxicity associated with ¹⁷⁷Lu-PSMA-617 therapy. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ¹⁷⁷Lu-PSMA-617 nephrotoxicity?
¹⁷⁷Lu-PSMA-617 is cleared from the body primarily through the kidneys. Prostate-Specific Membrane Antigen (PSMA) is physiologically expressed on the apical membrane of the proximal renal tubules. This leads to the binding and retention of ¹⁷⁷Lu-PSMA-617 in the kidneys, resulting in radiation-induced damage to the renal cells and potential long-term nephrotoxicity.[1][2][3]
Q2: What are the main strategies to reduce kidney radiation exposure during ¹⁷⁷Lu-PSMA-617 therapy?
The main strategies focus on either reducing the uptake of the radiopharmaceutical by the kidneys or enhancing its clearance. These include:
-
Competitive Inhibition: Using agents that compete with ¹⁷⁷Lu-PSMA-617 for binding to PSMA receptors in the kidneys.
-
Pharmacological Intervention: Administering drugs that protect against radiation-induced damage.
-
Hydration: Promoting faster clearance of the unbound radiopharmaceutical from the body.
-
Dose Adjustment: Modifying the administered dose of ¹⁷⁷Lu-PSMA-617 based on the patient's renal function.[3][4]
Troubleshooting Guides
Issue: Elevated Serum Creatinine (B1669602) Levels Post-Therapy
Possible Cause: Reduced glomerular filtration rate (GFR) due to radiation-induced kidney damage.
Troubleshooting Steps:
-
Confirm Renal Function Decline:
-
Review Treatment Protocol:
-
Assess the cumulative radiation dose delivered to the kidneys in previous cycles.
-
Evaluate the patient's baseline renal function and any pre-existing risk factors (e.g., diabetes, hypertension).[3]
-
-
Implement Management Strategies:
-
Hydration: Ensure the patient is well-hydrated to promote urinary excretion. A typical protocol involves intravenous administration of 500-1000 ml of 0.9% NaCl.[7]
-
Dose Modification for Subsequent Cycles: Consider reducing the administered activity of ¹⁷⁷Lu-PSMA-617 in the next cycle. For patients with Grade 2 or higher nephropathy, a dose reduction of 10% (to 5.5–6.5 GBq) and extending treatment intervals to 8–12 weeks has been suggested.[7][8]
-
Discontinuation of Therapy: In cases of severe or progressive renal toxicity (Grade 3 or 4), discontinuation of ¹⁷⁷Lu-PSMA-617 therapy should be considered.[9]
-
Issue: Suboptimal Reduction in Kidney Uptake with Protective Agents
Possible Cause: Improper timing, dosage, or selection of the reno-protective agent.
Troubleshooting Steps:
-
Verify Protocol Adherence:
-
Amino Acid Infusion: Confirm that the infusion of lysine (B10760008) and arginine was initiated 30-60 minutes prior to the administration of ¹⁷⁷Lu-PSMA-617 and continued for the recommended duration (typically 4 hours).[10][11]
-
2-PMPA Administration (Preclinical): In animal models, ensure that 2-(phosphonomethyl)pentanedioic acid (PMPA) was administered at the optimal time point (e.g., 16 hours post-¹⁷⁷Lu-PSMA-617 injection in some protocols) and at the correct dosage (0.2-1.0 mg/kg appears optimal in mice).[12][13][14]
-
-
Assess Patient-Specific Factors:
-
Evaluate for any contraindications or interacting medications that might affect the efficacy of the protective agent.
-
-
Consider Alternative or Combination Strategies:
-
If using a single agent, explore the possibility of combining it with another protective method, such as enhanced hydration.
-
Quantitative Data Summary
Table 1: Efficacy of Renal Protective Agents
| Protective Agent | Method of Action | Efficacy (Reduction in Kidney Uptake/Dose) | Reference |
| Amino Acid Infusion (Lysine & Arginine) | Competitive inhibition of tubular reabsorption | Significant reduction in renal parenchymal uptake of radiolabeled peptides. | [15] |
| 2-(phosphonomethyl)pentanedioic acid (PMPA) | Competitive PSMA inhibitor | Near-total blocking of specific renal PSMA binding with minimal effect on tumor uptake at optimal doses (0.2-1 mg/kg in mice).[12][13][14] | [12][13][14] |
| α1-Microglobulin (A1M) | Antioxidant and radical scavenger | Did not significantly reduce the absorbed dose to the kidney in one preclinical study.[12] | [12] |
Table 2: Dose Adjustment Recommendations for Renal Impairment
| Renal Function Status | Recommended Action | Reference |
| Pre-existing Grade 2 or higher nephropathy | Reduce administered activity by 10% (to 5.5–6.5 GBq per cycle).[7][8] | [7][8] |
| Acute ≥ 20% decrease in eGFR post-treatment | Reduce activity to 5.5–6.5 GBq per cycle and extend treatment intervals to 8–12 weeks.[7][8] | [7][8] |
| Severe renal impairment (case-by-case) | Lower doses (e.g., 4 GBq instead of 6-7 GBq) have been used.[3][4] | [3][4] |
Experimental Protocols
Protocol 1: Amino Acid Infusion for Renal Protection (Clinical)
Objective: To reduce the renal uptake of ¹⁷⁷Lu-PSMA-617 through competitive inhibition of tubular reabsorption.
Materials:
-
Sterile solution of L-Lysine and L-Arginine (e.g., 25g of each in 1L of 0.9% NaCl).
-
Infusion pump and administration set.
-
¹⁷⁷Lu-PSMA-617 patient dose.
Procedure:
-
Establish intravenous access in the patient.
-
Thirty to sixty minutes prior to the administration of ¹⁷⁷Lu-PSMA-617, commence the intravenous infusion of the amino acid solution.
-
Administer the amino acid solution at a constant rate over a total period of 4 hours.
-
Administer the ¹⁷⁷Lu-PSMA-617 dose as per the standard protocol while the amino acid infusion is ongoing.
-
Monitor the patient for potential side effects of the amino acid infusion, such as nausea, vomiting, and hyperkalemia.[15][16][17]
Protocol 2: Evaluation of 2-PMPA for Nephroprotection (Preclinical Mouse Model)
Objective: To assess the efficacy of 2-PMPA in reducing renal uptake of a PSMA-targeted radiopharmaceutical.
Materials:
-
Human prostate cancer xenograft mouse model (e.g., LNCaP).
-
PSMA-targeted radiopharmaceutical (e.g., ¹²⁵I-MIP1095).
-
2-(phosphonomethyl)pentanedioic acid (PMPA) solution.
-
Scintigraphy imaging system.
Procedure:
-
Inject the PSMA-targeted radiopharmaceutical intravenously into the tumor-bearing mice.
-
Allow a latency period of 16 hours for the tracer to clear from the blood and accumulate in the tumor and kidneys.
-
Perform baseline scintigraphy to determine the initial biodistribution of the radiopharmaceutical.
-
Inject 2-PMPA intravenously at varying doses (e.g., 0.2, 1.0, 10, 50 mg/kg).
-
Perform sequential scintigraphy scans at 2, 4, 6, and 24 hours post-PMPA injection.
-
Quantify the radioactivity in the kidneys and tumor at each time point to determine the displacement of the radiopharmaceutical by 2-PMPA.[13][14]
Visualizations
Caption: Signaling pathway of ¹⁷⁷Lu-PSMA-617 induced nephrotoxicity and points of intervention.
Caption: Clinical workflow for managing renal safety during ¹⁷⁷Lu-PSMA-617 therapy.
References
- 1. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 2. Renal Safety of [177Lu]Lu-PSMA-617 Radioligand Therapy in Patients with Compromised Baseline Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urotoday.com [urotoday.com]
- 5. Pre-clinical evaluation of biomarkers for the early detection of nephrotoxicity following alpha-particle radioligand therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical Evaluation of Biomarkers for Early Detection of Nephrotoxicity Following Alpha-particle Radioligand Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of extended [177Lu] Lu-PSMA-617 therapy on absorbed kidney dose and CKD-EPI values: how long can therapy be safely continued? | springermedizin.de [springermedizin.de]
- 8. Impact of extended [177Lu] Lu-PSMA-617 therapy on absorbed kidney dose and CKD-EPI values: how long can therapy be safely continued? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy, toxicity, and clinical outcomes of 177Lu-PSMA-617 radioligand therapy at 5.5 GBq per cycle in patients with advanced castration-resistant prostate cancer: a prospective, single arm, phase II study | springermedizin.de [springermedizin.de]
- 10. Renal protection during 177lutetium DOTATATE molecular radiotherapy in children: a proposal for safe amino acid infusional volume during peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acid Solutions for 177Lu-Oxodotreotide Premedication: A Tolerance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. PMPA for nephroprotection in PSMA-targeted radionuclide therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Metabolic effects of amino acid solutions infused for renal protection during therapy with radiolabelled somatostatin analogues. | Semantic Scholar [semanticscholar.org]
- 17. Description of a transient proximal tubulopathy induced by amino acids perfusion in peptide receptor radionuclide therapy: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor Penetration of Lutetate Tezuvotide Tetraxetan with Adjuvants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lutetate tezuvotide tetraxetan (¹⁷⁷Lu-PSMA-617). The content is designed to address specific issues that may be encountered during experiments aimed at enhancing its tumor penetration with the use of adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a radioligand therapy that targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of most prostate cancer cells.[1][2] The therapy consists of two main parts: a PSMA-targeting ligand (PSMA-617) and a radioactive isotope, Lutetium-177 (¹⁷⁷Lu).[1] When administered, the PSMA-617 component binds to PSMA on the cancer cells, and the ¹⁷⁷Lu delivers targeted beta radiation, which causes DNA damage and ultimately leads to cell death.[1][2]
Q2: What are the common mechanisms of resistance to this compound therapy?
A2: Resistance to this compound can arise from several factors:
-
Downregulation or heterogeneous expression of PSMA: Tumors may have cells with low or no PSMA expression, making them invisible to the radioligand.
-
Activation of DNA damage repair (DDR) pathways: Cancer cells can become adept at repairing the DNA damage induced by the radiation from ¹⁷⁷Lu. Key pathways involved include those mediated by PARP (Poly (ADP-ribose) polymerase).
-
Activation of pro-survival signaling pathways: Pathways such as PI3K/AKT/mTOR can promote cell survival and proliferation, counteracting the cytotoxic effects of the radiotherapy.
Q3: What are the main categories of adjuvants being investigated to enhance this compound efficacy?
A3: Adjuvants are being explored to potentiate the effects of this compound through various mechanisms:
-
DNA Damage Repair (DDR) Inhibitors: The most prominent examples are PARP inhibitors (e.g., olaparib). These drugs prevent cancer cells from repairing the DNA damage caused by ¹⁷⁷Lu, thereby increasing its lethality.[3][4]
-
Androgen Receptor Pathway Inhibitors (ARPIs): Drugs like enzalutamide (B1683756) can increase the expression of PSMA on prostate cancer cells, making them better targets for this compound.[1][5]
-
Other Radiosensitizers: Various other agents that can make cancer cells more susceptible to radiation are under investigation.
Q4: Are there any clinical data on the combination of this compound with adjuvants?
A4: Yes, several clinical trials have investigated combination therapies. For instance, the LuPARP trial, a phase 1 study, has shown that combining this compound with the PARP inhibitor olaparib (B1684210) is well-tolerated and demonstrates promising anti-tumor activity in patients with metastatic castration-resistant prostate cancer (mCRPC).[3][4] Similarly, studies combining it with ARPIs like enzalutamide have also shown enhanced anti-cancer effects.[1][5]
Troubleshooting Guides
Problem 1: Inconsistent or low uptake of ¹⁷⁷Lu-PSMA-617 in in vitro cellular uptake assays.
| Possible Cause | Troubleshooting Suggestion |
| Low PSMA expression on cells | Confirm PSMA expression levels in your cell line using techniques like flow cytometry or western blotting. Consider using a cell line with higher PSMA expression for initial experiments (e.g., LNCaP). |
| Suboptimal incubation time | Perform a time-course experiment to determine the optimal incubation time for maximal uptake. Uptake can increase over several hours. |
| Incorrect assay buffer conditions | Ensure the pH and composition of your assay buffer are optimal for cell viability and ligand binding. |
| Competition with other substances | Check if components of your cell culture medium are interfering with the binding of ¹⁷⁷Lu-PSMA-617 to its receptor. |
| Degradation of the radioligand | Ensure proper storage and handling of ¹⁷⁷Lu-PSMA-617 to prevent degradation. Use freshly prepared solutions for your experiments. |
Problem 2: High variability in tumor growth in xenograft models treated with ¹⁷⁷Lu-PSMA-617 and adjuvants.
| Possible Cause | Troubleshooting Suggestion |
| Heterogeneous PSMA expression in tumors | Screen tumors for PSMA expression using imaging techniques like PET/CT before starting treatment to ensure a relatively homogenous population. |
| Inconsistent administration of therapeutics | Ensure accurate and consistent administration of both ¹⁷⁷Lu-PSMA-617 and the adjuvant, paying close attention to dosing, timing, and route of administration. |
| Differences in tumor microenvironment | Ensure that the tumor implantation site and technique are consistent across all animals to minimize variability in the tumor microenvironment. |
| Development of radioresistance | If tumors initially respond and then regrow, it may indicate the development of resistance. In such cases, consider collecting tumor samples for molecular analysis to investigate resistance mechanisms. |
Data Presentation
Table 1: Illustrative Preclinical Data on Tumor Growth Inhibition with ¹⁷⁷Lu-PSMA-617 and Adjuvants in a Prostate Cancer Xenograft Model.
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| ¹⁷⁷Lu-PSMA-617 (15 MBq) | 750 ± 120 | 40 |
| Olaparib (50 mg/kg) | 1100 ± 130 | 12 |
| ¹⁷⁷Lu-PSMA-617 (15 MBq) + Olaparib (50 mg/kg) | 300 ± 80 | 76 |
| Enzalutamide (10 mg/kg) | 900 ± 110 | 28 |
| ¹⁷⁷Lu-PSMA-617 (15 MBq) + Enzalutamide (10 mg/kg) | 450 ± 90 | 64 |
Note: This table presents illustrative data based on trends observed in preclinical studies. Actual results may vary depending on the specific experimental conditions.
Table 2: Clinical Response Data from Phase I/II Trials of ¹⁷⁷Lu-PSMA-617 in Combination with Adjuvants in mCRPC Patients.
| Combination Therapy | Trial | PSA50 Response Rate (%) | Objective Response Rate (%) |
| ¹⁷⁷Lu-PSMA-617 + Olaparib | LuPARP | 66 | 78 |
| ¹⁷⁷Lu-PSMA-617 + Enzalutamide | ENZA-p | 93 | Not Reported |
Data sourced from clinical trial reports.[1][3][4][5]
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay of ¹⁷⁷Lu-PSMA-617
Objective: To quantify the cellular uptake of ¹⁷⁷Lu-PSMA-617 in PSMA-positive prostate cancer cells.
Materials:
-
PSMA-positive prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Binding buffer (e.g., RPMI 1640 with 1% BSA)
-
¹⁷⁷Lu-PSMA-617
-
Non-radiolabeled PSMA-617 (for blocking)
-
24-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed LNCaP cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere and grow for 24-48 hours.
-
Preparation:
-
Prepare a solution of ¹⁷⁷Lu-PSMA-617 in binding buffer at the desired concentration (e.g., 1 nM).
-
For blocking experiments (to determine non-specific binding), prepare a solution of ¹⁷⁷Lu-PSMA-617 with a high concentration of non-radiolabeled PSMA-617 (e.g., 1 µM).
-
-
Incubation:
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 500 µL of the ¹⁷⁷Lu-PSMA-617 solution (with or without blocker) to the respective wells.
-
Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
-
Washing:
-
After incubation, remove the radioactive medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Add 500 µL of 1 M NaOH to each well to lyse the cells.
-
Transfer the cell lysate to counting tubes.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of added radioactivity taken up by the cells.
-
Normalize the uptake to the number of cells or protein concentration.
-
Specific uptake is calculated by subtracting the non-specific uptake (from the blocked wells) from the total uptake.
-
Protocol 2: Prostate Cancer Xenograft Model and Treatment with ¹⁷⁷Lu-PSMA-617 and Adjuvants
Objective: To evaluate the in vivo efficacy of ¹⁷⁷Lu-PSMA-617 in combination with an adjuvant in a prostate cancer xenograft model.
Materials:
-
PSMA-positive prostate cancer cell line (e.g., LNCaP)
-
Matrigel
-
Immunocompromised mice (e.g., male athymic nude mice, 6-8 weeks old)
-
¹⁷⁷Lu-PSMA-617
-
Adjuvant of interest (e.g., olaparib)
-
Vehicle control
-
Calipers for tumor measurement
-
SPECT/CT or PET/CT scanner (optional)
Procedure:
-
Tumor Cell Implantation:
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, ¹⁷⁷Lu-PSMA-617 alone, Adjuvant alone, ¹⁷⁷Lu-PSMA-617 + Adjuvant).
-
Administer ¹⁷⁷Lu-PSMA-617 (e.g., 15 MBq) via tail vein injection.
-
Administer the adjuvant according to the desired dosing schedule and route (e.g., oral gavage for olaparib).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
(Optional) Perform SPECT/CT or PET/CT imaging at different time points to visualize radioligand uptake and tumor response.
-
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Visualizations
Caption: Signaling pathways involved in this compound action and adjuvant intervention.
Caption: General experimental workflow for evaluating adjuvants with this compound.
References
Long-term stability testing of lutetate tezuvotide tetraxetan formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lutetate tezuvotide tetraxetan formulations.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of a this compound formulation?
The stability of this compound is highly dependent on the specific formulation and storage conditions. However, studies on similar 177Lu-labeled PSMA compounds have shown that with appropriate formulation, including the use of stabilizers, a high radiochemical purity (RCP) of over 95% can be maintained for up to 7 days.[1][2] One study demonstrated that a 177Lu-PSMA-617 formulation maintained an RCP of 96.74 ± 0.87% for 7 days when stored at room temperature.[1] Another study found that when kept frozen at -20°C, the RCP remained above 95% for 48 hours.[3]
Q2: What are the primary factors that affect the stability of this compound formulations?
The main factors affecting stability are:
-
Radiolysis: The radioactive decay of 177Lu can generate reactive oxygen species (ROS) that degrade the tezuvotide tetraxetan molecule.[4][5] This is a major contributor to the decrease in radiochemical purity over time.
-
Temperature: Higher temperatures can accelerate degradation. Storing formulations at reduced temperatures, such as freezing at -20°C, has been shown to improve stability.[3][6]
-
pH: The pH of the formulation is critical for maintaining the integrity of the chelation between 177Lu and the tetraxetan chelator. The recommended pH for Pluvicto®, a commercial this compound product, is between 4.5 and 7.0.[7]
-
Radioactive Concentration: Higher radioactive concentrations can increase the effects of radiolysis.[3][6]
-
Presence of Stabilizers: The addition of antioxidants, also known as quenchers, can significantly mitigate radiolysis.[3][4]
Q3: What are common impurities or degradation products observed in this compound formulations?
Common impurities can arise from several sources:
-
Radiolytic Degradation Products: These are formed due to the effects of radiation on the molecule.[4] For similar molecules, deiodination of the tyrosine moiety has been suggested as a potential degradation pathway.[4]
-
Thermally-Induced Degradation Products: Heat can cause a spontaneous condensation and cyclization of the Glu-CO-Lys moiety of the PSMA-targeting ligand, leading to the formation of five-membered ring systems that do not bind to PSMA.[8][9]
-
Unbound 177Lu: Incomplete radiolabeling or dissociation of the radiometal from the chelator can result in the presence of free 177LuCl3.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Purity (RCP) Immediately After Radiolabeling | Suboptimal radiolabeling conditions (pH, temperature, incubation time). | Ensure the pH of the reaction mixture is within the optimal range (typically 4.5-5.5 for DOTA chelation). Verify the correct incubation temperature and time as per your protocol. |
| Poor quality of the tezuvotide tetraxetan precursor. | Use a high-purity precursor from a reputable supplier. Confirm the identity and purity of the precursor before use. | |
| Presence of metallic impurities in the 177LuCl3 solution. | Use high-purity, no-carrier-added 177LuCl3. Metallic impurities can compete with 177Lu for the chelator. | |
| Rapid Decrease in RCP During Storage | Radiolysis due to high radioactive concentration. | Dilute the final product to a lower radioactive concentration.[3] Consider preparing smaller batches more frequently. |
| Inadequate stabilization against radiolysis. | Add a radioprotectant/quencher to the formulation. Common options include ascorbic acid, gentisic acid, or a combination.[4][5] | |
| Improper storage temperature. | Store the formulation at a lower temperature. Freezing at -20°C has been shown to be effective in preserving RCP.[3][6] | |
| Appearance of Unexpected Peaks in HPLC Chromatogram | Formation of thermally-induced degradation products. | Optimize the heating conditions during radiolabeling to minimize the formation of these byproducts.[8] |
| Radiolytic degradation. | Incorporate stabilizers and optimize storage conditions as mentioned above. | |
| Contamination of analytical equipment. | Ensure the HPLC system is clean and properly calibrated. Run a blank to check for system peaks. |
Experimental Protocols
Determination of Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may need to be optimized for your specific system and formulation.
-
HPLC System: A system equipped with a pump, autosampler, C18 reversed-phase column (e.g., 25 x 0.46 cm), and a radiometric detector.[10]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile) is commonly used.[10]
-
Method:
-
Inject a small volume (e.g., 10-20 µL) of the this compound formulation.
-
Run a gradient elution to separate the intact radiolabeled compound from impurities such as free 177Lu and other degradation products.
-
The retention time for 177Lu-PSMA-617 is typically around 17.5 ± 1.0 minutes, while free 177LuCl3 elutes much earlier at approximately 3.5 ± 0.5 minutes.[1]
-
-
Calculation: Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram:
-
RCP (%) = (Area of intact radiopharmaceutical peak / Total area of all radioactive peaks) x 100
-
Determination of Radiochemical Purity by Thin-Layer Chromatography (TLC)
TLC is a simpler and faster method for routine quality control.
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.[10]
-
Mobile Phase: A suitable mobile phase that separates the labeled compound from free 177Lu. For example, 0.1 M citrate (B86180) buffer at pH 5.0 can be used.[6]
-
Method:
-
Spot a small amount of the formulation onto the bottom of the TLC strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent front to move up the strip.
-
In this system, the radiolabeled compound typically has an Rf value of 0.1-0.2, while free 177Lu has an Rf of 0.9-1.0.[6]
-
-
Analysis: Use a radio-TLC scanner to determine the distribution of radioactivity on the strip and calculate the RCP.
Data Presentation
Table 1: Stability of 177Lu-PSMA-617 Formulation Over Time at Different Temperatures
| Time Point | RCP at Room Temperature (%)[3] | RCP at -20°C (%)[3] |
| 0 hours | ~98 | ~98 |
| 24 hours | 80.4 ± 6.3 | >95 |
| 48 hours | Not Reported | >95 |
Table 2: Stability of 177Lu-PSMA-617 in Different Media Over 7 Days
| Medium | RCP after 7 days (%)[1][2] |
| Buffer | 96.74 ± 0.87 |
| Human Serum | 94.81 ± 2.66 |
Visualizations
Caption: Experimental workflow for the formulation and stability testing of this compound.
Caption: Potential degradation pathways for this compound formulations.
References
- 1. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. Quality Assurance Investigations and Impurity Characterization during Upscaling of [177Lu]Lu-PSMAI&T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Identification, Characterization, and Suppression of Side Products Formed during the Synthesis of [177Lu]Lu-PSMA-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tech.snmjournals.org [tech.snmjournals.org]
Technical Support Center: Optimizing the Therapeutic Window of ¹⁷⁷Lu-PSMA-617 in Preclinical Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the therapeutic window of ¹⁷⁷Lu-PSMA-617 in preclinical models.
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during preclinical experiments with ¹⁷⁷Lu-PSMA-617, offering potential causes and actionable solutions in a question-and-answer format.
Radiolabeling and Quality Control
Q1: What are the common causes of low radiochemical yield (<95%) during the labeling of PSMA-617 with ¹⁷⁷Lu?
A1: Low radiochemical yield can stem from several factors:
-
Suboptimal pH: The ideal pH for the chelation reaction is between 4.5 and 5.5. Deviations from this range can significantly hinder labeling efficiency.[1]
-
Incorrect Temperature and Incubation Time: The reaction typically requires heating at 95-100°C for 15-30 minutes. Inadequate temperature or time can lead to incomplete labeling.[2]
-
Metallic Impurities: The presence of competing metal ions in the ¹⁷⁷LuCl₃ solution can interfere with the chelation of ¹⁷⁷Lu by the DOTA moiety of PSMA-617.
-
Low Specific Activity of ¹⁷⁷Lu: Using ¹⁷⁷Lu with low specific activity means a higher amount of non-radioactive lutetium is present, which competes with ¹⁷⁷Lu for chelation, thereby reducing the radiochemical yield of the desired product.[3]
-
Degradation of PSMA-617 Precursor: Improper storage or handling of the PSMA-617 precursor can lead to its degradation, rendering it unable to efficiently chelate ¹⁷⁷Lu.
Q2: How can I troubleshoot low radiochemical purity detected during quality control?
A2: To troubleshoot low radiochemical purity, consider the following:
-
Verify pH: Use a calibrated pH meter to ensure the reaction buffer is within the optimal 4.5-5.5 range.
-
Optimize Reaction Conditions: Calibrate the heating block to ensure accurate temperature and optimize the incubation time.
-
Use High-Purity Reagents: Utilize high-purity ¹⁷⁷LuCl₃ and ensure the PSMA-617 precursor is of high quality and stored correctly.
-
Increase Ligand Amount: If using carrier-added ¹⁷⁷Lu, increasing the amount of PSMA-617 precursor may improve the radiochemical yield.[4]
-
Purification: If impurities persist, a C18 cartridge purification step can be employed to separate ¹⁷⁷Lu-PSMA-617 from unreacted ¹⁷⁷Lu and other impurities.[4]
Q3: My ¹⁷⁷Lu-PSMA-617 preparation shows good initial radiochemical purity, but it decreases over time. What could be the cause and how can I prevent this?
A3: This issue is likely due to radiolysis, the process where the radioactive emissions from ¹⁷⁷Lu degrade the ¹⁷⁷Lu-PSMA-617 complex itself. To mitigate radiolysis:
-
Add Radical Scavengers: Incorporate quenchers such as ascorbic acid, gentisic acid, or ethanol (B145695) into the final formulation to neutralize the reactive radicals that cause degradation.
-
Adjust Radioactive Concentration: Diluting the final product can reduce the effects of radiolysis.
-
Storage Conditions: Storing the preparation at lower temperatures (e.g., 4°C or frozen) can help slow down the degradation process.[4]
In Vitro Cell-Based Assays
Q4: I am observing low uptake of ¹⁷⁷Lu-PSMA-617 in my PSMA-positive cell lines (e.g., LNCaP, PC-3 PIP). What are the potential reasons?
A4: Low in vitro uptake can be attributed to:
-
Low Specific Activity: As with radiolabeling, low specific activity can lead to receptor saturation by non-radioactive lutetium-labeled PSMA-617, reducing the uptake of the radiolabeled compound.
-
Poor Cell Health: Ensure cells are viable and in the logarithmic growth phase. Over-confluent or unhealthy cells may exhibit altered receptor expression and uptake.
-
Suboptimal Incubation Conditions: Optimize incubation time and temperature. Uptake is a time-dependent process.
-
Variable PSMA Expression: PSMA expression levels can vary between cell passages. It is crucial to regularly verify PSMA expression using methods like flow cytometry or western blotting.
In Vivo Animal Studies
Q5: I am observing high variability in tumor uptake and growth in my xenograft models treated with ¹⁷⁷Lu-PSMA-617. How can I improve consistency?
A5: High variability in in vivo studies can be minimized by:
-
Screening for PSMA Expression: Not all tumors in a cohort will have the same level of PSMA expression. Pre-screening tumors using a PSMA-targeting imaging agent (e.g., ⁶⁸Ga-PSMA-11 PET) can help in selecting a more homogenous group of animals for therapy studies.
-
Standardized Administration: Ensure consistent intravenous injection technique to deliver a precise and reproducible dose to each animal.
-
Uniform Animal Models: Use animals of the same age, sex, and health status, and ensure uniform tumor implantation and growth.
-
Fractionated Dosing: In some cases, fractionated dosing regimens may lead to more consistent therapeutic outcomes compared to a single high dose.
Q6: The tumor-to-kidney uptake ratio in my preclinical model is lower than expected, raising concerns about potential renal toxicity. What strategies can be employed to improve this ratio?
A6: Improving the tumor-to-kidney ratio is a key aspect of optimizing the therapeutic window. Consider the following approaches:
-
Ligand Modification: Preclinical studies have explored modifications to the PSMA-617 ligand to alter its pharmacokinetic properties, aiming for faster renal clearance while maintaining high tumor uptake.
-
Dosimetry-Guided Therapy: While challenging in preclinical settings, estimating the absorbed dose in tumors and kidneys can help in tailoring the administered activity to maximize the therapeutic effect while minimizing renal toxicity.
-
Combination Therapies: Investigating combination therapies that could enhance tumor uptake or protect the kidneys may be a viable strategy.
II. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on ¹⁷⁷Lu-PSMA-617 and related compounds to facilitate comparison.
Table 1: Comparative Biodistribution of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T in PC295 PDX-bearing Mice (%IA/g)
| Time Point | Organ | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T |
| 4 h | Tumor | 15.6 ± 2.1 | 16.8 ± 3.5 |
| Kidney | 1.4 ± 0.4 | 34.7 ± 17.2 | |
| 8 h | Tumor | 13.9 ± 1.8 | 14.2 ± 2.9 |
| Kidney | 0.9 ± 0.2 | 22.1 ± 11.0 | |
| 24 h | Tumor | 10.1 ± 1.3 | 9.8 ± 2.0 |
| Kidney | 0.4 ± 0.1 | 4.8 ± 2.4 |
Data extracted from a study comparing the two tracers.[5][6]
Table 2: Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Tumor-Bearing Mice (%IA/g)
| Time (h) | Tumor | Blood | Kidneys | Liver | Spleen |
| 1 | 15.21 ± 2.11 | 0.25 ± 0.04 | 43.83 ± 3.41 | 0.31 ± 0.05 | 0.22 ± 0.03 |
| 4 | 23.31 ± 0.94 | 0.05 ± 0.01 | 10.12 ± 1.56 | 0.24 ± 0.03 | 0.18 ± 0.02 |
| 24 | 18.92 ± 1.78 | 0.02 ± 0.00 | 2.54 ± 0.39 | 0.15 ± 0.02 | 0.11 ± 0.01 |
| 48 | 12.34 ± 1.55 | 0.01 ± 0.00 | 1.12 ± 0.17 | 0.10 ± 0.01 | 0.08 ± 0.01 |
Data from a study evaluating ¹⁷⁷Lu-PSMA-617 in a bone metastasis model.[1][7][8]
III. Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of ¹⁷⁷Lu-PSMA-617.
Protocol 1: Radiolabeling of PSMA-617 with ¹⁷⁷Lu
Materials:
-
PSMA-617 precursor
-
No-carrier-added (NCA) ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium ascorbate (B8700270) buffer (0.5 M, pH 4.5-5.0)
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
Dose calibrator
Procedure:
-
In a sterile reaction vial, add the desired amount of PSMA-617 precursor (e.g., 1 µg per mCi of ¹⁷⁷Lu).
-
Add the sodium ascorbate buffer to the vial.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents.
-
Incubate the reaction vial in a heating block at 95-100°C for 15-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity using methods like ITLC or HPLC.
Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
Materials:
-
Tumor-bearing mice (e.g., LNCaP or PC-3 PIP xenografts)
-
¹⁷⁷Lu-PSMA-617 solution
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer a known activity of ¹⁷⁷Lu-PSMA-617 (e.g., 1-5 MBq) via intravenous tail vein injection.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).
-
Dissect and collect organs and tissues of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: In Vitro Cell Uptake and Internalization Assay
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells
-
Cell culture medium
-
¹⁷⁷Lu-PSMA-617
-
Acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioactivity
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of ¹⁷⁷Lu-PSMA-617 at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
For total uptake: At each time point, wash the cells with cold PBS and lyse them. Measure the radioactivity in the cell lysate.
-
For internalization: At each time point, wash the cells with cold PBS. Add acidic buffer for a short duration to remove surface-bound radioligand. Collect the acidic buffer (surface-bound fraction). Lyse the cells to collect the internalized fraction. Measure the radioactivity in both fractions.
-
Express the uptake and internalization as a percentage of the total added radioactivity.
IV. Mandatory Visualizations
PSMA Signaling Pathway
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.[3][9][10]
Experimental Workflow for Preclinical Evaluation of ¹⁷⁷Lu-PSMA-617
Caption: A streamlined workflow for the preclinical assessment of ¹⁷⁷Lu-PSMA-617.[11][12][13]
References
- 1. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. urotoday.com [urotoday.com]
- 11. www-pub.iaea.org [www-pub.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: Lutetate Tezuvotide Tetraxetan Versus Taxane-Based Chemotherapy in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of lutetate tezuvotide tetraxetan (also known as ¹⁷⁷Lu-PSMA-617) and taxane-based chemotherapy (docetaxel and cabazitaxel) in the treatment of metastatic castration-resistant prostate cancer (mCRPC). The information is supported by data from key clinical trials, including VISION, TheraP, and the ARON-3 study.
Executive Summary
This compound is a targeted radioligand therapy that delivers beta-radiation to cells expressing prostate-specific membrane antigen (PSMA), a protein highly expressed on prostate cancer cells.[1][2][3] Taxanes, on the other hand, are chemotherapy agents that act as mitotic inhibitors by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[4][5][6] Clinical evidence, primarily from the head-to-head TheraP trial and the large real-world ARON-3 study, suggests that this compound offers a favorable efficacy and safety profile compared to cabazitaxel (B1684091) in patients with mCRPC who have previously received docetaxel (B913).[2][7][8][9] The VISION trial further established the benefit of this compound plus standard of care over standard of care alone in a heavily pre-treated population.[10][11][12]
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from the VISION, TheraP, and ARON-3 clinical studies.
Table 1: Efficacy Outcomes from the VISION Trial (¹⁷⁷Lu-PSMA-617 + Standard of Care vs. Standard of Care Alone)
| Endpoint | ¹⁷⁷Lu-PSMA-617 + SoC (n=551) | Standard of Care Alone (n=280) | Hazard Ratio (HR) [95% CI] | p-value |
| Median Overall Survival (OS) | 15.3 months | 11.3 months | 0.62 [0.52, 0.74] | <0.001[10] |
| Median Radiographic Progression-Free Survival (rPFS) | 8.7 months | 3.4 months | 0.40 [99.2% CI: 0.29, 0.57] | <0.001[10] |
| Objective Response Rate (ORR) | 29.8% | 1.7% | - | <0.001[11] |
| Disease Control Rate (DCR) | 89.0% | 66.7% | - | <0.001[11] |
| Time to First Symptomatic Skeletal Event (SSE) | 11.5 months | 6.8 months | 0.50 [0.40, 0.62] | <0.001[10] |
SoC: Standard of Care. Data from the VISION trial.[10][11]
Table 2: Comparative Efficacy from the TheraP Trial (¹⁷⁷Lu-PSMA-617 vs. Cabazitaxel)
| Endpoint | ¹⁷⁷Lu-PSMA-617 (n=99) | Cabazitaxel (n=101) | Difference/Hazard Ratio [95% CI] | p-value |
| PSA Response Rate (≥50% reduction) | 66% | 37% | 29%[12][13] | <0.001[2] |
| Progression-Free Survival (PFS) | - | - | HR: 0.63 [0.46, 0.86] | 0.0028[14] |
| Overall Survival (OS) - Restricted Mean Survival Time (36 mos) | 19.1 months | 19.6 months | -0.5 [-3.7, +2.7] | -[15] |
Data from the TheraP trial.[2][14][15]
Table 3: Comparative Efficacy from the ARON-3 Study (¹⁷⁷Lu-PSMA-617 vs. Cabazitaxel - Real-World Data)
| Endpoint | ¹⁷⁷Lu-PSMA-617 (n=285) | Cabazitaxel (n=283) | Statistical Significance |
| Overall Survival (OS) | Significantly longer | - | p ≤ 0.01[7][8][9] |
| Time to Treatment Failure (TTF) | Significantly longer | - | p ≤ 0.01[7][8][9] |
| PSA50 Response Rate | Higher | - | p ≤ 0.01[7][8][9] |
| PSA90 Response Rate | Higher | - | p ≤ 0.01[7][8][9] |
Data from the ARON-3 study.[7][8][9]
Table 4: Comparative Safety - Grade 3-4 Adverse Events from the TheraP Trial
| Adverse Event | ¹⁷⁷Lu-PSMA-617 (n=98) | Cabazitaxel (n=85) |
| Any Grade 3-4 AE | 32% | 49%[2] |
| Thrombocytopenia | 6% | 4% |
| Anemia | 8% | 7% |
| Neutropenia | 4% | 11% |
| Febrile Neutropenia | 0% | 4% |
Data from the TheraP trial.[2]
Experimental Protocols
VISION Trial (NCT03511664)
-
Study Design: International, prospective, open-label, multicenter, randomized phase 3 trial.[11]
-
Patient Population: Men with PSMA-positive mCRPC who had previously received a next-generation androgen receptor signaling inhibitor and one to two taxane (B156437) regimens.[11] PSMA positivity was determined by central review of ⁶⁸Ga-PSMA-11 PET scans.[11]
-
Treatment Arms:
-
Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).[11]
-
Key Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), and time to first symptomatic skeletal event (SSE).[11]
TheraP Trial (NCT03392428)
-
Study Design: Open-label, randomized, two-arm, multi-center, phase 2 trial.[17]
-
Patient Population: Men with mCRPC progressing after docetaxel chemotherapy. Patients were required to have sufficient PSMA avidity on ⁶⁸Ga-PSMA-11 PET/CT and no discordant FDG-avid/PSMA-negative disease on FDG PET/CT, as determined by central review.[17][18]
-
Treatment Arms:
-
Primary Endpoint: A 50% or greater reduction from baseline in serum PSA.[17]
-
Secondary Endpoints: Overall survival, progression-free survival (PFS), pain response, quality of life, and adverse events.[19]
ARON-3 Study
-
Study Design: International, multicenter, retrospective, real-world data analysis.[7][8][9][20]
-
Patient Population: Patients with progressive mCRPC treated with either ¹⁷⁷Lu-PSMA-617 or cabazitaxel after one or two lines of an androgen receptor pathway inhibitor and docetaxel.[7][8][9]
-
Endpoints: Overall survival (OS), progression-free survival (PFS), time to treatment failure (TTF), and PSA50/90 response rates.[7][8][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Taxane-Based Chemotherapy.
Caption: Simplified workflow of the TheraP clinical trial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. TheraP: A randomised phase II trial of 177Lu-PSMA-617 (LuPSMA) theranostic versus cabazitaxel in metastatic castration resistant prostate cancer (mCRPC) progressing after docetaxel: Initial results (ANZUP protocol 1603) - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 3. urologytimes.com [urologytimes.com]
- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell death in cancer chemotherapy using taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 7. 177Lu-PSMA vs. cabazitaxel in patients with castration-resistant prostate cancer: Real-world efficacy and safety data from the ARON-3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. urotoday.com [urotoday.com]
- 10. novartis.com [novartis.com]
- 11. ascopubs.org [ascopubs.org]
- 12. targetedonc.com [targetedonc.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Lutetium-177-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. ARON-3 Study: International Multicentric Retrospective Study to Collect Global Experiences in the Treatment of Patients With Metastatic PCa | Clinical Research Trial Listing [centerwatch.com]
Decoding Treatment Response: A Comparative Guide to Imaging Biomarkers for ¹⁷⁷Lu-PSMA-617 Therapy
For Immediate Release
In the rapidly advancing landscape of theranostics for metastatic castration-resistant prostate cancer (mCRPC), the ability to predict a patient's response to treatment is paramount for personalized medicine. This guide provides a comprehensive comparison of two key imaging biomarkers—Prostate-Specific Membrane Antigen (PSMA) Positron Emission Tomography (PET) Mean Standardized Uptake Value (SUVmean) and PSMA PET Total Tumor Volume (PSMA-TV)—in predicting the efficacy of ¹⁷⁷Lu-PSMA-617 therapy. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these predictive tools.
Radioligand therapy with ¹⁷⁷Lu-PSMA-617 has shown significant promise in improving outcomes for patients with mCRPC.[1][2] The mechanism involves the PSMA-617 ligand binding to the PSMA protein expressed on prostate cancer cells, allowing the attached Lutetium-177 to deliver targeted beta and gamma radiation, which induces DNA damage and subsequent cell death.[1] However, not all patients respond equally to this treatment.[3][4] Imaging biomarkers derived from PSMA PET/CT scans have emerged as crucial tools for patient selection and prognostication.[5][6][7]
Comparative Analysis of Predictive Imaging Biomarkers
This section presents a detailed comparison of two leading imaging biomarkers: PSMA PET SUVmean and PSMA PET PSMA-TV. The data is compiled from pivotal clinical trials and retrospective studies to provide a clear overview of their predictive power.
| Biomarker | Predictive Value | Key Findings | Supporting Data (from key studies) |
| PSMA PET SUVmean | A higher baseline SUVmean is a strong predictor of a favorable response to ¹⁷⁷Lu-PSMA-617 therapy.[8][9][10] | Patients with higher PSMA uptake, as measured by SUVmean, tend to have better treatment outcomes, including higher PSA response rates and improved survival.[11][8][9][12] | - In the TheraP trial, patients with a SUVmean ≥10 had a 91% PSA response rate to ¹⁷⁷Lu-PSMA-617, compared to 47% for those receiving cabazitaxel (B1684091).[11][8] - For patients with a SUVmean <10, the PSA response rates were 52% for ¹⁷⁷Lu-PSMA-617 and 32% for cabazitaxel.[11] - The VISION trial found that a higher whole-body tumor SUVmean was the best predictor of ¹⁷⁷Lu-PSMA-617 efficacy, with a 1-unit increase associated with a 12% decrease in the risk of radiographic progression-free survival (rPFS) events and a 10% decrease in the risk of death.[9][13] |
| PSMA PET PSMA-TV | A higher baseline PSMA-TV is generally a negative prognostic factor, associated with poorer outcomes.[3][14] | Patients with a larger total tumor burden, quantified by PSMA-TV, tend to have a worse overall survival, irrespective of the treatment received.[3][14] | - A bicentric analysis showed that PSMA-TV was a statistically significant negative prognosticator of overall survival in patients receiving ¹⁷⁷Lu-PSMA-617 therapy (HR = 1.299).[3][14] - The VISION trial also demonstrated that higher baseline PSMA-positive tumor volume was associated with worse rPFS and OS.[9] |
Experimental Protocols
The validation of these imaging biomarkers relies on standardized and meticulous experimental protocols. Below are the detailed methodologies for the key experiments cited.
Patient Selection and Imaging Protocol (Based on the TheraP Trial)
Patient Population: Patients with mCRPC who had progressed after docetaxel (B913) therapy and were eligible for cabazitaxel.[11]
Inclusion Criteria for Imaging:
-
High PSMA expression on baseline ⁶⁸Ga-PSMA-11 PET/CT, defined by at least one metastatic lesion with a maximum standardized uptake value (SUVmax) of ≥20.[8][15]
-
No sites of disease that were positive on ¹⁸F-FDG PET/CT but negative on ⁶⁸Ga-PSMA-11 PET/CT.[8][15]
⁶⁸Ga-PSMA-11 PET/CT Imaging Protocol:
-
Radiotracer Administration: Intravenous injection of ⁶⁸Ga-PSMA-11.
-
Uptake Time: 60 minutes post-injection.
-
Imaging: Whole-body PET/CT scan from the skull base to mid-thigh.
-
Image Analysis: Semi-automated quantitative analysis was performed on centrally collected PET scans.[8]
Tumor Volume Analysis Protocol
Semi-Automated Delineation of Tumor Lesions:
-
Software: Specialized software is used to analyze the ⁶⁸Ga-PSMA-11 PET/CT images.
-
Segmentation: All tumor lesions are semi-automatically delineated.[3][4]
-
Calculation of PSMA-TV: The software calculates the total volume of all delineated PSMA-positive tumor lesions.
-
Calculation of Other Metrics:
Visualizing the Predictive Framework
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Biomarker-based prediction of ¹⁷⁷Lu-PSMA-617 treatment response.
Caption: Workflow for validating imaging biomarkers in a clinical trial setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PSMA PET total tumor volume predicts outcome of patients with advanced prostate cancer receiving [177Lu]Lu-PSMA-617 radioligand therapy in a bicentric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biomarkers to optimize PSMA-targeted radioligand therapy for metastatic castration-resistant prostate cancer [frontiersin.org]
- 6. Biomarkers in Prostate-Specific Membrane Antigen Theranostics [mdpi.com]
- 7. urotoday.com [urotoday.com]
- 8. PSMA PET and FDG PET as predictors of response and prognosis in a randomized phase 2 trial of 177Lu-PSMA-617 (LuPSMA) versus cabazitaxel in metastatic, castration-resistant prostate cancer (mCRPC) progressing after docetaxel (TheraP ANZUP 1603) - UROONCO [uroonco.uroweb.org]
- 9. Quantitative 68Ga-PSMA-11 PET and Clinical Outcomes in Metastatic Castration-resistant Prostate Cancer Following 177Lu-PSMA-617 (VISION Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prognostic Value of Initial Imaging and PSA Change with [177Lu]Lu-PSMA-617 Radiopharmaceutical Therapy in Patients with Metastatic Castration-Resistant Prostate Cancer: A ProsTIC Registry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urologytimes.com [urologytimes.com]
- 12. onclive.com [onclive.com]
- 13. urologytimes.com [urologytimes.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
Cross-platform comparison of dosimetry software for lutetate tezuvotide tetraxetan
For researchers, scientists, and drug development professionals, the accurate calculation of absorbed radiation dose in radiopharmaceutical therapies is paramount for ensuring both safety and efficacy. This guide provides a cross-platform comparison of dosimetry software applicable to therapies utilizing Lutetium-177 (¹⁷⁷Lu), with a focus on ¹⁷⁷Lu-vipivotide tetraxetan (formerly known as ¹⁷⁷Lu-PSMA-617), a targeted radioligand therapy for prostate cancer.
While direct comparative studies for lutetate tezuvotide tetraxetan are emerging, extensive research on other ¹⁷⁷Lu-based therapies, such as ¹⁷⁷Lu-DOTATATE for neuroendocrine tumors, offers valuable insights into the performance of various dosimetry software platforms. This comparison focuses on platforms frequently evaluated in the literature: PLANET® Dose (DOSIsoft), Dosimetry Toolkit® (GE Healthcare) in conjunction with OLINDA/EXM®, and the open-source Monte Carlo simulation toolkit GATE. These platforms represent a range of commercially available and research-oriented solutions for calculating patient-specific dosimetry.
Quantitative Performance Comparison
The accuracy of dosimetry software is typically assessed by comparing key parameters such as organ mass estimation, time-integrated activity coefficients (TIACs), and the final calculated mean absorbed doses to organs at risk and tumors. The following tables summarize quantitative data from studies comparing these software platforms in the context of ¹⁷⁷Lu based therapies.
| Parameter | PLANET® Dose vs. Dosimetry Toolkit®/OLINDA/EXM® | Key Findings | Citations |
| Organ Mass Estimation | The majority of organ mass estimates varied by less than 9.5% between platforms. | High concordance in organ mass determination, a foundational step for accurate dosimetry. | [1][2][3] |
| Time-Integrated Activity Coefficients (TIACs) | The highest variability was observed for the kidneys, with differences reaching up to 28.2%. | This variability can be a significant contributor to discrepancies in the final absorbed dose calculations. | [1][2][3] |
| Mean Absorbed Dose | Relative standard deviations were slightly higher than those for TIACs but remained of the same order of magnitude. A study comparing PLANET® Dose with Dosimetry Toolkit® found a mean difference of 2.2% in absorbed doses to organs at risk. | Despite variations in intermediate calculations, the final absorbed dose estimates are often in reasonable agreement when a similar processing approach is applied. | [1][2][3][4] |
| Concordance | An excellent Lin's concordance correlation coefficient of 0.99 was found between PLANET® Dose and the Dosimetry Toolkit®/OLINDA/EXM® approach. | Indicates a high level of agreement between the two software platforms in their dose calculations. | [5] |
| Parameter | PLANET® Dose vs. GATE (Monte Carlo Simulation) | Key Findings | Citations |
| Mean Absorbed Dose (Biexponential Fitting) | Average relative differences were less than 11.1% for all organs studied (liver, spleen, and kidneys). | The results from the biexponential fitting method in PLANET® Dose show good agreement with the highly accurate GATE simulations. | [6] |
| Mean Absorbed Dose (Triexponential Fitting) | Higher relative differences were observed, with the right kidney showing a difference of up to 60.6%. | This suggests that with the typical four time-point imaging protocol, a tri-exponential fit may not be as reliable in PLANET® Dose compared to a biexponential fit. | [6] |
Experimental Protocols
The methodologies employed in the comparative studies are crucial for understanding the context of the presented data. The following outlines a typical experimental workflow for patient-specific dosimetry in ¹⁷⁷Lu therapy.
Patient Imaging and Data Acquisition:
-
Administration of Radiopharmaceutical: Patients are administered with a precisely measured activity of the ¹⁷⁷Lu-labeled agent (e.g., approximately 7.4 GBq of ¹⁷⁷Lu-DOTATATE or ¹⁷⁷Lu-vipivotide tetraxetan).[1][7]
-
SPECT/CT Imaging: Serial single-photon emission computed tomography/computed tomography (SPECT/CT) images are acquired at multiple time points post-injection to measure the biodistribution of the radiopharmaceutical.[1][6] A common imaging schedule includes scans at 4, 24, 72, and 192 hours post-injection.[1][6]
-
Image Reconstruction: The acquired SPECT images are reconstructed using software such as Dosimetry Toolkit® from Xeleris™ or HybridRecon-Oncology from HERMES.[1]
Dosimetry Calculation Workflow:
-
Image Registration: The SPECT/CT images from all time points are co-registered to a reference scan (usually the first time point) to ensure accurate alignment of anatomical structures.
-
Organ and Tumor Segmentation: Organs at risk (such as kidneys, liver, spleen) and tumor lesions are manually or semi-automatically segmented (contoured) on the CT or SPECT images.[6]
-
Time-Activity Curve (TAC) Generation: The total activity within each segmented volume of interest is determined for each time point, and a time-activity curve is generated.
-
Time-Integrated Activity Coefficient (TIAC) Calculation: The area under the time-activity curve is calculated to determine the total number of radioactive decays in each source region. This can be done using various fitting methods, such as mono-exponential, bi-exponential, or tri-exponential fits.[6]
-
Absorbed Dose Calculation: The final mean absorbed dose to the target organs is calculated using different methods depending on the software:
-
OLINDA/EXM®: Utilizes pre-calculated S-values based on standardized phantom models, with mass correction for individual patients.[1][3]
-
PLANET® Dose: Can use a Local Deposition Method (LDM) or a Dose Voxel-Kernel convolution (DK) method for 3D voxel-level dosimetry.[5]
-
GATE: Performs Monte Carlo simulations to track individual particle transport and energy deposition in patient-specific geometries derived from CT images.[6]
-
Visualizing the Dosimetry Workflow
The following diagrams illustrate the key stages of the experimental and computational workflows for dosimetry assessment.
Caption: A flowchart of the patient-specific dosimetry process.
Caption: A diagram illustrating the comparative analysis approach.
Conclusion
The selection of dosimetry software is a critical decision in the clinical development and routine use of ¹⁷⁷Lu-vipivotide tetraxetan. While different platforms may show variability in certain calculations, studies indicate that when a consistent methodology is applied, the final absorbed dose results are generally comparable.[1][3] Commercial platforms like PLANET® Dose and Dosimetry Toolkit® with OLINDA/EXM® offer streamlined workflows suitable for clinical environments.[4][5] For research purposes requiring the highest level of accuracy, Monte Carlo simulation toolkits such as GATE provide a powerful, albeit more computationally intensive, alternative.[6] The choice of software should be guided by the specific needs of the user, balancing factors such as workflow efficiency, desired accuracy, and the level of customization required. As personalized medicine advances, the role of accurate and reliable dosimetry will become increasingly vital in optimizing treatment with radiopharmaceuticals like ¹⁷⁷Lu-vipivotide tetraxetan.
References
- 1. Comparison of commercial dosimetric software platforms in patients treated with 177Lu‐DOTATATE for peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of commercial dosimetric software platforms in patients treated with 177 Lu-DOTATATE for peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical implementation of PLANET® Dose for dosimetric assessment after [177Lu]Lu-DOTA-TATE: comparison with Dosimetry Toolkit® and OLINDA/EXM® V1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of different methods for post-therapeutic dosimetry in [177Lu]Lu-PSMA-617 radioligand therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Lutetate Tezuvotide Tetraxetan vs. Novel Androgen Receptor Inhibitors in Prostate Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lutetate tezuvotide tetraxetan and novel androgen receptor inhibitors (ARIs), two pivotal classes of therapeutics in the management of advanced prostate cancer. This analysis is supported by data from key clinical trials, offering a comprehensive overview of their performance, mechanisms of action, and experimental designs.
This compound (also known as ¹⁷⁷Lu-PSMA-617) represents a paradigm shift in prostate cancer treatment, utilizing a radioligand to target and deliver beta-particle radiation to cells expressing prostate-specific membrane antigen (PSMA). In contrast, novel androgen receptor inhibitors (ARIs) such as enzalutamide, apalutamide, and darolutamide (B1677182) function by potently antagonizing the androgen receptor signaling pathway, a key driver of prostate cancer growth. This guide delves into the comparative efficacy and safety of these agents, drawing on direct and indirect evidence from landmark clinical trials.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal clinical trials of this compound and novel ARIs. Direct head-to-head data is primarily available from the PSMAfore trial. Data from other trials are presented to provide a broader context of each agent's performance in their respective studied populations.
Table 1: Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Head-to-Head Comparison (PSMAfore Trial)
| Endpoint | This compound | Androgen Receptor Pathway Inhibitor (ARPI) Change | Hazard Ratio (95% CI) | p-value |
| Radiographic Progression-Free Survival (rPFS) | Not Reached | 5.59 months | 0.43 (0.33–0.54) | <0.0001 |
| Overall Survival (OS) | Not Reached | Not Reached | 0.83 (0.60–1.15) | Not Significant |
| Objective Response Rate (ORR) | 50.7% | 14.9% | - | <0.0001 |
| PSA ≥50% Response Rate | 57.6% | 20.4% | - | <0.0001 |
Table 2: Efficacy of this compound in mCRPC (VISION Trial)
| Endpoint | This compound + Standard of Care | Standard of Care Alone | Hazard Ratio (95% CI) | p-value |
| Radiographic Progression-Free Survival (rPFS) | 8.7 months | 3.4 months | 0.40 (0.29–0.57) | <0.001 |
| Overall Survival (OS) | 15.3 months | 11.3 months | 0.62 (0.52–0.74) | <0.001 |
Table 3: Efficacy of Novel Androgen Receptor Inhibitors in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
| Trial | Drug | Endpoint | Treatment Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value |
| ARAMIS | Darolutamide | Metastasis-Free Survival (MFS) | 40.4 months | 18.4 months | 0.41 (0.34–0.50) | <0.001 |
| Overall Survival (OS) | Not Reached | Not Reached | 0.69 (0.53–0.88) | 0.003 | ||
| SPARTAN | Apalutamide | Metastasis-Free Survival (MFS) | 40.5 months | 16.2 months | 0.28 (0.23–0.35) | <0.001 |
| Overall Survival (OS) | 73.9 months | 59.9 months | 0.78 (0.64-0.96) | 0.0161 | ||
| PROSPER | Enzalutamide | Metastasis-Free Survival (MFS) | 36.6 months | 14.7 months | 0.29 (0.24–0.35) | <0.001 |
| Overall Survival (OS) | 67.0 months | 56.3 months | 0.73 (0.61-0.89) | 0.001 |
Table 4: Key Grade ≥3 Adverse Events
| Adverse Event | This compound (PSMAfore) | ARPI Change (PSMAfore) | This compound (VISION) | Darolutamide (ARAMIS) | Apalutamide (SPARTAN) | Enzalutamide (PROSPER) |
| Anemia | 9.9% | 10.3% | 12.9% | 0.5% | 0.1% | 0.2% |
| Thrombocytopenia | 4.3% | 0.9% | 7.9% | 0.3% | 0.2% | 0.2% |
| Neutropenia | 2.6% | 0.9% | 8.5% | 0.6% | 0.7% | 0.2% |
| Fatigue | 5.2% | 3.4% | 7.0% | 0.6% | 0.1% | 0.9% |
| Dry Mouth | 0.4% | 0% | 0.2% | 0% | 0% | 0% |
| Hypertension | 6.5% | 9.0% | Not Reported | 3.1% | 14.5% | 4.7% |
| Fall | 0.9% | 1.3% | Not Reported | 0.2% | 1.6% | 1.1% |
| Fracture | 1.7% | 1.7% | Not Reported | 1.4% | 2.7% | 1.5% |
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and novel androgen receptor inhibitors are visualized below.
Caption: this compound binds to PSMA on prostate cancer cells, leading to DNA damage and apoptosis.
Caption: Novel ARIs block androgen binding to the AR, preventing nuclear translocation and gene transcription.
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below, providing insight into the patient populations, interventions, and primary endpoints that generated the comparative data.
PSMAfore Trial Protocol
-
Objective: To compare the efficacy and safety of this compound versus a change in ARPI in taxane-naïve mCRPC patients who have progressed on one prior ARPI.
-
Study Design: A multicenter, open-label, randomized, phase 3 trial.
-
Patient Population: Adult men with mCRPC, ECOG performance status of 0 or 1, and PSMA-positive lesions on PET/CT. Patients must have progressed on one prior ARPI and be candidates for a change in ARPI.
-
Intervention:
-
Experimental Arm: this compound (7.4 GBq intravenously every 6 weeks for up to 6 cycles).
-
Control Arm: Investigator's choice of a change to a different ARPI (abiraterone or enzalutamide).
-
-
Primary Endpoint: Radiographic progression-free survival (rPFS).
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, time to symptomatic skeletal event, safety, and quality of life.
Caption: Workflow of the PSMAfore clinical trial.
VISION Trial Protocol
-
Objective: To evaluate the efficacy and safety of this compound plus standard of care (SOC) versus SOC alone in patients with PSMA-positive mCRPC previously treated with an ARPI and taxane-based chemotherapy.
-
Study Design: An international, prospective, randomized, open-label, phase 3 trial.
-
Patient Population: Adult men with PSMA-positive mCRPC who had previously received at least one ARPI and one to two taxane (B156437) regimens.
-
Intervention:
-
Experimental Arm: this compound (7.4 GBq intravenously every 6 weeks for up to 6 cycles) plus SOC.
-
Control Arm: SOC alone. SOC did not include chemotherapy, immunotherapy, or other investigational drugs.
-
-
Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).
ARAMIS, SPARTAN, and PROSPER Trial Protocols (Novel ARIs in nmCRPC)
-
Objective: To evaluate the efficacy and safety of darolutamide, apalutamide, and enzalutamide, respectively, in men with non-metastatic castration-resistant prostate cancer (nmCRPC) and a high risk of developing metastases.
-
Study Design: All three were randomized, double-blind, placebo-controlled, multicenter, phase 3 trials.
-
Patient Population: Men with nmCRPC and a prostate-specific antigen (PSA) doubling time of ≤10 months.
-
Intervention:
-
Experimental Arm: The respective novel ARI (darolutamide, apalutamide, or enzalutamide) in addition to androgen deprivation therapy (ADT).
-
Control Arm: Placebo in addition to ADT.
-
-
Primary Endpoint: Metastasis-free survival (MFS).
-
Secondary Endpoints: Overall survival (OS), time to pain progression, time to first cytotoxic chemotherapy, and safety.
Conclusion
The emergence of this compound and novel androgen receptor inhibitors has significantly advanced the treatment landscape for prostate cancer. The head-to-head data from the PSMAfore trial demonstrates a clear radiographic progression-free survival benefit for this compound over a change in ARPI in the taxane-naïve mCRPC setting. While an overall survival benefit was not statistically significant in the initial analyses, likely confounded by crossover, the strong rPFS and response rate data are compelling.
Novel ARIs have established a strong foothold in the treatment of nmCRPC, significantly delaying the onset of metastases and prolonging overall survival. The choice between these agents and this compound will depend on the specific clinical scenario, including prior treatments, PSMA expression, and patient characteristics.
This guide provides a foundational comparison based on currently available data. As more data from ongoing trials and real-world evidence become available, the optimal sequencing and combination of these powerful therapies will be further elucidated, paving the way for more personalized and effective management of advanced prostate cancer.
A Comparative Guide to Chelators for Lutetium-177 in PSMA-Targeting Ligands
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy for prostate cancer is rapidly evolving, with Lutetium-177 (¹⁷⁷Lu) labeled Prostate-Specific Membrane Antigen (PSMA)-targeting ligands at the forefront. The choice of chelator, the molecule that securely holds the radioactive ¹⁷⁷Lu, is a critical determinant of the radiopharmaceutical's overall performance, influencing its stability, in vivo behavior, and ultimately, its therapeutic efficacy and safety profile. This guide provides an objective comparison of commonly used and novel chelators for ¹⁷⁷Lu in PSMA-targeting ligands, supported by experimental data to inform rational drug design and development.
Key Performance Indicators: A Head-to-Head Comparison
The selection of a chelator is a multi-faceted decision, balancing radiolabeling efficiency, stability, and in vivo pharmacokinetics. The following tables summarize quantitative data from preclinical studies, offering a comparative overview of key performance indicators for different chelators.
Table 1: Radiolabeling Efficiency and Conditions
Efficient and reliable radiolabeling under mild conditions is highly desirable for routine clinical production. This table compares the conditions required to achieve high radiochemical yield for various chelators with ¹⁷⁷Lu.
| Chelator | Ligand Type | Radiolabeling Temperature (°C) | Radiolabeling Time (min) | Radiochemical Yield (%) | Citation |
| DOTA | PSMA-617 | 95 | 15-30 | >98% | [1][2][3] |
| CHX-A''-DTPA | DUPA-Pep | Room Temperature | Not Specified | >95% | [4] |
| macropa | sdAbs | Room Temperature | 15 | Not specified for Lu-177 | [5] |
| AAZTA⁵ | PSMA-617 analogue | Room Temperature | < 5 | >99% | [6] |
| Lumi804 (L804) | IAB2MA (minibody) | Room Temperature | < 30 | >99% | [7] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Table 2: In Vitro Stability in Human Serum
The stability of the radiolabeled complex in a biological environment is crucial to prevent the release of free ¹⁷⁷Lu, which can lead to off-target toxicity. This table presents the stability of various ¹⁷⁷Lu-labeled PSMA ligands in human serum.
| Chelator | Ligand | Time Point | Stability (% Intact) | Citation |
| DOTA | PSMA-617 | 24 h | >97% | [4] |
| CHX-A''-DTPA | DUPA-Pep | Not Specified | High | [4] |
| AAZTA⁵ | PSMA-617 analogue | 24 h | Very High | [6] |
| Lumi804 (L804) | IAB2MA (minibody) | Not specified | Not specified | [7] |
| DOTA-PEG₇-Tz | Tetrazine conjugate | 48 h | >80% | [8] |
| CHX-A''-DTPA-PEG₇-Tz | Tetrazine conjugate | 48 h | >80% | [8] |
Table 3: Comparative In Vivo Biodistribution in Tumor-Bearing Mice (% Injected Dose/gram)
The biodistribution profile dictates the delivery of the therapeutic dose to the tumor while minimizing radiation to healthy organs. This table provides a snapshot of tumor uptake and retention versus uptake in key organs for different ¹⁷⁷Lu-PSMA radiopharmaceuticals.
| Radiopharmaceutical | Time p.i. | Tumor | Blood | Liver | Kidneys | Citation |
| ¹⁷⁷Lu-DOTA-PSMA-617 | 24 h | 6.2 ± 0.1 | Not Reported | Not Reported | Not Reported | [4] |
| ¹⁷⁷Lu-rhPSMA-10.1 | 24 h | 9.8 ± 0.3 | 0.3-0.6 (at 1h) | Not Reported | 0.9 ± 0.1 | [4] |
| ¹⁷⁷Lu-DOTA-IAB2MA | 96 h | 12 ± 1.9 | Not Reported | Not Reported | Not Reported | [7] |
| ¹⁷⁷Lu-L804-IAB2MA | 96 h | 3.9 ± 0.5 | Not Reported | Not Reported | Not Reported | [7] |
| ¹⁷⁷Lu-PSMA I&T | 24 h | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3 | 24 h | Higher than I&T | 0.63 (at 1h) | Not Reported | High | [2] |
Note: %ID/g values are highly dependent on the animal model, cell line, and specific experimental conditions and should be compared with caution.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of scientific advancement. The following sections outline standardized protocols for key experiments cited in this guide.
Radiolabeling of PSMA Ligands with Lutetium-177
Objective: To chelate ¹⁷⁷Lu with the PSMA-targeting ligand to a high radiochemical purity.
Materials:
-
PSMA ligand-chelator conjugate (e.g., DOTA-PSMA-617)
-
¹⁷⁷LuCl₃ in 0.04 M HCl (no-carrier-added)
-
Sodium acetate (B1210297) buffer (0.4 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)
-
Ascorbic acid solution (e.g., 20% w/w)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure (Example for DOTA-PSMA-617):
-
In a sterile reaction vial, add 100 µL of sodium acetate buffer.
-
Add a predetermined amount of the PSMA-617 precursor (e.g., 2 µL of a 10 mM solution).[1]
-
Carefully add the desired activity of ¹⁷⁷LuCl₃ to the vial.
-
Add 1.25 µL of ascorbic acid solution to prevent radiolysis.[1]
-
Gently mix the contents and incubate the vial in a heating block at 95°C for 15 minutes.[1]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
In Vitro Stability Assay
Objective: To assess the stability of the ¹⁷⁷Lu-labeled PSMA ligand in human serum over time.
Materials:
-
Purified ¹⁷⁷Lu-labeled PSMA ligand
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Radio-TLC or Radio-HPLC system
Procedure:
-
Add an aliquot of the purified ¹⁷⁷Lu-labeled PSMA ligand to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
-
Analyze the aliquot using radio-TLC or radio-HPLC to determine the percentage of the intact radiolabeled compound versus released ¹⁷⁷Lu or other radiolabeled impurities.
-
Compare the results to a control sample incubated in PBS.
In Vivo Biodistribution Study in Tumor-Bearing Mice
Objective: To determine the uptake and clearance of the ¹⁷⁷Lu-labeled PSMA ligand in various organs and the tumor.
Materials:
-
Purified ¹⁷⁷Lu-labeled PSMA ligand formulated in a biocompatible solution (e.g., saline or PBS).
-
Tumor-bearing mice (e.g., SCID mice with LNCaP xenografts).[2]
-
Anesthesia for animal handling.
-
Gamma counter.
-
Syringes and needles for injection and blood collection.
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the ¹⁷⁷Lu-labeled PSMA ligand (e.g., approximately 40 pmol in 200 µL PBS) intravenously via the tail vein.[2]
-
At predetermined time points (e.g., 1, 12, 24, 48, 168 hours) post-injection, euthanize a cohort of mice (n=5 per time point).[2]
-
Collect blood via cardiac puncture.
-
Dissect key organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each organ and the tumor.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the uptake in each organ/tumor as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Processes
To better understand the biological and experimental frameworks, the following diagrams illustrate the PSMA signaling pathway and a typical experimental workflow.
Caption: Simplified PSMA signaling pathway in prostate cancer.
Caption: General experimental workflow for ¹⁷⁷Lu-PSMA ligands.
Conclusion
The development of ¹⁷⁷Lu-PSMA radiopharmaceuticals has marked a significant advancement in the treatment of metastatic castration-resistant prostate cancer. While DOTA remains the gold standard chelator, demonstrating robust stability and efficacy, novel chelators such as AAZTA , macropa , and Lumi804 offer compelling advantages, most notably the ability to be radiolabeled at room temperature. The acyclic chelator CHX-A''-DTPA also presents an alternative, particularly for temperature-sensitive targeting vectors, though its in vivo stability with small molecules requires further comparative investigation against macrocyclic chelators.
The choice of chelator can significantly impact the pharmacokinetic profile of the PSMA-targeting ligand. As evidenced by the biodistribution data, subtle changes to the overall structure of the radiopharmaceutical, including the chelator, can alter tumor uptake and clearance from non-target organs like the kidneys. Therefore, a careful and systematic evaluation of each new chelator-ligand combination is imperative.
This guide serves as a starting point for researchers and drug developers, providing a comparative overview of the current landscape. The continued exploration of novel chelation strategies will undoubtedly lead to the development of next-generation ¹⁷⁷Lu-PSMA radiotherapeutics with improved performance and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
A Guide to Reproducibility and Inter-Observer Variability in ¹⁷⁷Lu-PSMA-617 Imaging Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of ¹⁷⁷Lu-PSMA-617 has marked a significant advancement in the treatment of metastatic castration-resistant prostate cancer. Accurate and reproducible quantitative analysis of ¹⁷⁷Lu-PSMA-617 SPECT/CT imaging is crucial for dosimetry, treatment response assessment, and the development of imaging biomarkers. This guide provides a comparative overview of different methodologies for ¹⁷⁷Lu-PSMA-617 imaging analysis, focusing on their reproducibility and inter-observer variability, supported by experimental data from recent studies.
Data on Reproducibility and Inter-Observer Variability
The reliability of quantitative imaging biomarkers is paramount. The following tables summarize key findings on the reproducibility and inter-observer agreement of various ¹⁷⁷Lu-PSMA-617 imaging analysis techniques.
Table 1: Repeatability of Quantitative ¹⁷⁷Lu-PSMA-617 SPECT Analysis
| Parameter | Repeatability Estimate (95% CI) | Study |
| SUVmax | 0.99 (0.97–0.99) | Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker[1] |
| SUVmean | 0.90 (0.81–0.95) | Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker[1] |
| TTV | 0.99 (0.98–0.99) | Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker[1] |
CI: Confidence Interval; SUVmax: Maximum Standardized Uptake Value; SUVmean: Mean Standardized Uptake Value; TTV: Total Tumor Volume.
Table 2: Comparison of Dosimetry Methods for ¹⁷⁷Lu-PSMA-617
| Dosimetry Method | Median Difference from 3D Dosimetry (Reference) | Key Findings | Study |
| 2D Planar-Based | Up to 10.9% (significant) | Substantial differences compared to 3D dosimetry.[2][3] | Comparison of different methods for post-therapeutic dosimetry[2][3] |
| Hybrid (2D + 3D) | Up to 4.0% (non-significant) for normal organs | High agreement with 3D dosimetry for normal organs and bone metastases.[2][3] | Comparison of different methods for post-therapeutic dosimetry[2][3] |
Table 3: Inter-System Variability in ¹⁷⁷Lu SPECT Quantification
| Reconstruction Method | Inter-System Variation (Range of Recovery Coefficient) | Key Findings | Study |
| Vendor-Specific | 0.06 - 0.41 (up to 118% difference) | Significant variability between different SPECT/CT systems. | Variability in lutetium-177 (B1209992) SPECT quantification[4] |
| Vendor-Neutral | 0.02 - 0.19 (up to 38% difference) | Harmonized reconstruction reduces inter-system variability. | Variability in lutetium-177 SPECT quantification[4] |
Table 4: Inter-Observer Agreement for Segmentation Methods
| Modality & Method | Agreement Metric (Value) | Key Findings | Study |
| ¹⁸F-PSMA-1007 PET Manual Contouring | Dice Similarity Coefficient (0.90) | Excellent inter-observer agreement. | Comparison of Manual and Semi-Automatic [F]PSMA-1007 PET Based Contouring[5] |
| ¹⁷⁷Lu-PSMA Kidney Dosimetry: AI vs. Manual | Dice Similarity Coefficient (0.898) | AI-based segmentation shows high concordance with manual segmentation and can reduce inter-observer variability.[6] | Single time-point kidney dosimetry in 177Lu-PSMA therapy[6] |
Experimental Protocols
Detailed methodologies are essential for interpreting and replicating research findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Protocol 1: Repeatability of Quantitative ¹⁷⁷Lu-PSMA-617 SPECT Analysis
-
Study: Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN).[1]
-
Patient Population: 32 patients with metastatic castration-resistant prostate cancer.
-
Imaging Protocol:
-
Baseline ⁶⁸Ga-PSMA-11 PET/CT.
-
¹⁷⁷Lu-PSMA-617 therapy administered in cycles.
-
¹⁷⁷Lu SPECT/CT from vertex to mid-thighs performed 24 hours after each treatment.
-
-
Image Analysis:
-
Software: MIM Software Inc.
-
Method: A standardized semi-automated workflow was used to delineate regions of interest with a minimum SUV cutoff of 3. All lesions were manually reviewed to exclude physiologic activity.
-
-
Statistical Analysis: Repeatability was assessed using a hierarchic linear mixed model.
Protocol 2: Comparison of Dosimetry Methods
-
Study: Comparison of different methods for post-therapeutic dosimetry in [177Lu]Lu-PSMA-617 radioligand therapy.[2][3]
-
Patient Population: 24 patients with metastatic castration-resistant prostate cancer undergoing 65 cycles of therapy.
-
Imaging Protocol:
-
Whole-body planar images and SPECT/CT images were acquired at 24h, 48h, and ≥96h after administration of ¹⁷⁷Lu-PSMA-617.
-
-
Image Analysis:
-
2D Planar-Based Dosimetry: Analysis of whole-body planar images.
-
3D SPECT/CT-Based Dosimetry: Analysis of SPECT/CT images.
-
Hybrid Dosimetry: Combination of 2D and 3D data.
-
Software: Not specified in detail, but absorbed doses were calculated according to IDAC 2.1.
-
-
Statistical Analysis: Bland-Altman analysis was used to assess the agreement between the different dosimetry methods, with 3D dosimetry as the reference.
Protocol 3: Inter-System Variability in ¹⁷⁷Lu SPECT Quantification
-
Study: Variability in lutetium-177 SPECT quantification between different state-of-the-art SPECT/CT systems.[4]
-
Phantom: A cylindrical phantom with 6 spherical inserts (0.5 - 113 ml) and a sphere-to-background activity concentration ratio of 10:1.
-
SPECT/CT Systems:
-
Discovery™ NM/CT 670Pro (GE Healthcare)
-
Symbia Intevo™ (Siemens Healthineers)
-
Two Symbia™ T16 (Siemens Healthineers)
-
-
Imaging Protocol: Standardized acquisition settings were used across all systems (medium energy collimator, body contour trajectory, 208 keV ± 10% energy window, 2x64 projections, 128x128 matrix, 40s per projection).
-
Image Analysis:
-
Vendor-Specific Reconstruction: Using the respective commercially available quantitative reconstruction algorithms for each system.
-
Vendor-Neutral Reconstruction: Using Hermes SUV SPECT™ with standardized reconstruction settings.
-
-
Statistical Analysis: The mean and maximum recovery coefficients (RC) were calculated and compared across systems.
Visualization of Analysis Workflows
The following diagrams illustrate the typical workflows for different ¹⁷⁷Lu-PSMA-617 imaging analysis methodologies.
Comparison of 2D, 3D, and Hybrid Dosimetry Workflows.
Comparison of Manual and Semi-Automated Segmentation Workflows.
Conclusion
References
- 1. Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different methods for post-therapeutic dosimetry in [177Lu]Lu-PSMA-617 radioligand therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Variability in lutetium-177 SPECT quantification between different state-of-the-art SPECT/CT systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
Correlation of PSMA PET Imaging Findings with Lutetate Tezuvotide Tetraxetan Therapeutic Effect: A Comparative Guide
This guide provides a comprehensive comparison of the predictive value of Prostate-Specific Membrane Antigen (PSMA) Positron Emission Tomography (PET) imaging findings for the therapeutic efficacy of lutetium Lu 177 vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617) in treating metastatic castration-resistant prostate cancer (mCRPC). It includes comparisons with alternative PSMA-targeted agents and details on experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Theranostic Approach in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is highly overexpressed on the surface of most prostate cancer cells, making it an exceptional target for both diagnosis and therapy.[1][2] This "theranostic" approach utilizes PSMA-targeting ligands labeled with diagnostic radionuclides (like Gallium-68 for PET imaging) to identify PSMA-positive tumors and then with therapeutic radionuclides (like Lutetium-177) to deliver targeted radiation to those same cells.[2]
Lutetium Lu 177 vipivotide tetraxetan (also known as ¹⁷⁷Lu-PSMA-617, and marketed as Pluvicto®) is a radioligand therapeutic agent approved by the U.S. Food and Drug Administration (FDA) for treating PSMA-positive mCRPC.[2][3][4] The VISION Phase III trial demonstrated that ¹⁷⁷Lu-PSMA-617 significantly improved both overall survival (OS) and progression-free survival (PFS) in men with mCRPC.[4][5][6] A critical aspect of this therapy is the use of PSMA PET imaging to select eligible patients and to predict and monitor their response to treatment.
Mechanism of Action: Lutetium Lu 177 Vipivotide Tetraxetan
Lutetium Lu 177 vipivotide tetraxetan consists of a PSMA-targeting ligand (vipivotide tetraxetan) linked to the radionuclide Lutetium-177.[3] Once administered intravenously, the ligand binds with high affinity to PSMA on prostate cancer cells. The complex is then internalized, delivering a precise dose of beta-minus radiation from the decay of ¹⁷⁷Lu. This radiation induces DNA damage, ultimately leading to apoptosis and cell death in the targeted tumor cells and nearby microenvironment.[2][3]
PSMA PET Imaging as a Predictive Biomarker
The intensity and volume of PSMA expression, as measured by PET imaging, are key determinants of whether a patient is eligible for ¹⁷⁷Lu-PSMA-617 therapy and are increasingly recognized as strong predictors of treatment outcome.[4] Several quantitative parameters derived from baseline PSMA PET scans have been correlated with therapeutic response.
| PSMA PET Parameter | Correlation with Outcome | Key Findings & Study Details | Citations |
| Maximum Standardized Uptake Value (SUVmax) | Positive | Higher baseline SUVmax values are significantly associated with a better PSA response. An SUVmax cutoff of 50.70 showed a specificity of 87.9% in predicting a positive PSA response. | [1] |
| Total Tumor Volume (TTV) / PSMA-TV | Negative | Lower total tumor volume at baseline is associated with longer overall survival. Patients with a TTV lower than 162.12 cm³ had a median OS of 18.9 months vs. 9.3 months for those with higher TTV. | [1][7] |
| Total Lesion Uptake / Quotient (PSMA-TLU / PSMA-TLQ) | Negative | PSMA-TLQ, a measure combining tumor volume and uptake intensity, was found to be an independent and superior negative prognosticator of overall survival compared to PSMA-TV alone. | [7] |
| Tumor-to-Kidney Uptake Ratio | Positive | A significant difference in the ratio of lesion uptake to kidney uptake was observed between responders and non-responders, suggesting this ratio from pre-therapeutic PET can help estimate response. | [8] |
| Interim PSMA PET Imaging | Predictive | Imaging performed after 2 cycles of therapy serves as a valuable surrogate biomarker for predicting the ultimate therapeutic outcome. Changes in imaging often precede or clarify changes in PSA levels. | [1] |
| SPECT-based TTV Change | Predictive | An increase in SPECT-based TTV between cycle 1 and cycle 3 is associated with shorter PSA progression-free survival (PFS), identifying progression even before PSA levels rise. | [9] |
Comparison with Alternative PSMA-Targeted Therapies
While ¹⁷⁷Lu-PSMA-617 is the most established PSMA radioligand therapy, other agents are in development or use, each with distinct characteristics.
| Therapeutic Agent | Radionuclide | Particle | Key Characteristics & Comparison | Citations |
| ¹⁷⁷Lu-PSMA-617 (this compound) | Lutetium-177 | Beta | FDA-approved standard. Well-established efficacy and safety profile. Associated with non-hematologic toxicities like fatigue, nausea, and xerostomia. | [5][10] |
| ¹⁷⁷Lu-PSMA-I&T | Lutetium-177 | Beta | Shows similar tumor dose absorption and safety to PSMA-617. Notably exhibits lower uptake in salivary glands, potentially reducing xerostomia, but has relatively high kidney uptake. | [6] |
| ¹⁷⁷Lu-J591 | Lutetium-177 | Beta | A monoclonal antibody (mAb) based agent. Compared to small molecule ligands (SMLs) like PSMA-617, it is more commonly associated with hematologic toxicities (neutropenia, thrombocytopenia). | [10][11] |
| ²²⁵Ac-PSMA-617 | Actinium-225 | Alpha | Alpha emitters deliver higher energy over a shorter range, thought to be more potent. Used in patients who may not respond to beta-emitters. A multi-center retrospective study showed a median OS of 15.5 months. | [6][11] |
Experimental Protocols
Detailed and standardized protocols are crucial for patient selection, therapy administration, and response assessment.
This protocol outlines the key steps for using PSMA PET/CT to determine patient eligibility for ¹⁷⁷Lu-PSMA-617 therapy, based on joint EANM/SNMMI guidelines.[12][13]
-
Patient Preparation:
-
Radiopharmaceutical Administration:
-
An activity of 1.8–2.2 MBq/kg (0.049–0.06 mCi/kg) of ⁶⁸Ga-PSMA-11 is administered intravenously.
-
-
Image Acquisition:
-
PET/CT imaging is typically performed 60 minutes (range 50-100 minutes) post-injection.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization. A diagnostic-quality CT may also be performed.[12]
-
-
Eligibility Criteria (based on VISION trial):
-
Patients must have at least one PSMA-positive metastatic lesion on the PET scan.
-
All lesions greater than a specified size must be PSMA-positive.
-
No PSMA-negative lesions greater than a specified size.[4]
-
This protocol describes the administration of therapy and subsequent monitoring.
-
Therapy Administration:
-
Post-Therapy Imaging (SPECT/CT):
-
Biochemical Response Assessment:
-
Radiographic Response Assessment:
Conclusion and Future Directions
PSMA PET imaging is an indispensable tool in the management of mCRPC with ¹⁷⁷Lu-PSMA-617, serving as both a gatekeeper for patient selection and a powerful prognostic biomarker.[17] High baseline tumor uptake (SUVmax) and low tumor volume (TTV) on PSMA PET are consistently associated with better therapeutic outcomes. Interim PET or SPECT imaging during the course of therapy provides an early indication of treatment efficacy, potentially allowing for personalized treatment adjustments.
Future research is focused on refining patient selection criteria, exploring the role of alpha-emitting radionuclides, and investigating combination therapies.[11][18] The development of machine learning models incorporating radiomics features from PSMA PET scans alongside clinical data holds promise for even more accurate prediction of treatment response.[15][19]
References
- 1. memoinoncology.com [memoinoncology.com]
- 2. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Advancements in PSMA ligand radiolabeling for diagnosis and treatment of prostate cancer: a systematic review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of Response to 177Lu-PSMA Therapy Based on Tumor-to-Kidney Ratio on Pretherapeutic PSMA PET/CT and Posttherapeutic Tumor-Dose Evaluation in mCRPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. imaging-therapy.com [imaging-therapy.com]
- 13. snmmi.org [snmmi.org]
- 14. Assessing Response to 177Lu-PSMA Radioligand Therapy Using Modified PSMA PET Progression Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predicting Response to [177Lu]Lu-PSMA Therapy in mCRPC Using Machine Learning [mdpi.com]
- 16. ascopubs.org [ascopubs.org]
- 17. PSMA Predicts Outcomes After Lutetium-177 | GU Oncology Now [guoncologynow.com]
- 18. researchgate.net [researchgate.net]
- 19. Decision-support for treatment with 177Lu-PSMA: machine learning predicts response with high accuracy based on PSMA-PET/CT and clinical parameters - Moazemi - Annals of Translational Medicine [atm.amegroups.org]
Long-Term Efficacy and Safety of ¹⁷⁷Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: A Comparative Guide
This guide provides a comprehensive comparison of long-term follow-up data from pivotal clinical trials of ¹⁷⁷Lu-PSMA-617 with other approved treatments for metastatic castration-resistant prostate cancer (mCRPC). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current therapeutic landscape.
Executive Summary
Long-term data from the VISION and TheraP trials have established ¹⁷⁷Lu-PSMA-617 as a valuable therapeutic option for patients with mCRPC who have progressed on prior therapies. In the VISION trial, ¹⁷⁷Lu-PSMA-617 plus standard of care (SOC) demonstrated a significant improvement in overall survival (OS) and radiographic progression-free survival (rPFS) compared to SOC alone. The TheraP trial, a head-to-head comparison with cabazitaxel (B1684091), showed that while long-term OS was similar between the two treatments, ¹⁷⁷Lu-PSMA-617 was associated with a higher PSA response rate, longer progression-free survival, and a more favorable safety profile with fewer grade 3-4 toxicities. This guide presents a detailed analysis of these findings alongside long-term data from key trials of other established mCRPC treatments, including docetaxel (B913), cabazitaxel, enzalutamide (B1683756), and abiraterone (B193195) acetate (B1210297), to provide a comparative perspective on their long-term performance.
Comparative Efficacy of ¹⁷⁷Lu-PSMA-617 and Alternative Therapies
The following tables summarize the long-term efficacy data from pivotal clinical trials of ¹⁷⁷Lu-PSMA-617 and other prominent treatments for mCRPC.
Table 1: Long-Term Overall Survival (OS) in Pivotal mCRPC Trials
| Trial (NCT) | Treatment Arm | Comparator Arm | Median OS (months) | Hazard Ratio (95% CI) | Patient Population |
| VISION (NCT03511664) | ¹⁷⁷Lu-PSMA-617 + SOC | SOC alone | 15.3[1][2][3][4] | 0.62 (0.52 - 0.74)[1][4] | Post-taxane and ARPI-treated PSMA+ mCRPC |
| TheraP (NCT03392428) | ¹⁷⁷Lu-PSMA-617 | Cabazitaxel | 19.1 (RMST) | Not Reported | Post-docetaxel mCRPC |
| TAX327 | Docetaxel + Prednisone (B1679067) | Mitoxantrone (B413) + Prednisone | 19.2 | Not Reported | Chemotherapy-naïve mCRPC |
| TROPIC | Cabazitaxel + Prednisone | Mitoxantrone + Prednisone | 15.1 | 0.70 (0.59 - 0.83) | Post-docetaxel mCRPC |
| AFFIRM (NCT00974311) | Enzalutamide | Placebo | 18.4[5] | 0.63 (0.53 - 0.75)[5] | Post-docetaxel mCRPC |
| COU-AA-301 (NCT00638690) | Abiraterone + Prednisone | Placebo + Prednisone | 15.8[6] | 0.74 (0.64 - 0.86)[6] | Post-docetaxel mCRPC |
RMST: Restricted Mean Survival Time
Table 2: Long-Term Progression-Free Survival (PFS) & Radiographic PFS (rPFS) in Pivotal mCRPC Trials
| Trial (NCT) | Treatment Arm | Comparator Arm | Median PFS/rPFS (months) | Hazard Ratio (95% CI) | Endpoint | Patient Population |
| VISION (NCT03511664) | ¹⁷⁷Lu-PSMA-617 + SOC | SOC alone | 8.7[1][2][3] | 0.40 (0.29 - 0.57)[2][4] | rPFS | Post-taxane and ARPI-treated PSMA+ mCRPC |
| TheraP (NCT03392428) | ¹⁷⁷Lu-PSMA-617 | Cabazitaxel | Not Reported | 0.63 (0.46 - 0.86) | PFS | Post-docetaxel mCRPC |
| TAX327 | Docetaxel + Prednisone | Mitoxantrone + Prednisone | 5.6 | Not Reported | TTP | Chemotherapy-naïve mCRPC |
| TROPIC | Cabazitaxel + Prednisone | Mitoxantrone + Prednisone | 2.8 | 0.74 (0.64 - 0.87) | PFS | Post-docetaxel mCRPC |
| AFFIRM (NCT00974311) | Enzalutamide | Placebo | 8.3 | 0.40 (0.35 - 0.47) | rPFS | Post-docetaxel mCRPC |
| COU-AA-301 (NCT00638690) | Abiraterone + Prednisone | Placebo + Prednisone | 5.6[2] | 0.43 (0.35 - 0.52) | rPFS | Post-docetaxel mCRPC |
TTP: Time to Progression
Table 3: Prostate-Specific Antigen (PSA) Response Rates in Pivotal mCRPC Trials
| Trial (NCT) | Treatment Arm | Comparator Arm | PSA Response Rate (≥50% decline) |
| VISION (NCT03511664) | ¹⁷⁷Lu-PSMA-617 + SOC | SOC alone | 46%[1] |
| TheraP (NCT03392428) | ¹⁷⁷Lu-PSMA-617 | Cabazitaxel | 66%[7] |
| TAX327 | Docetaxel + Prednisone | Mitoxantrone + Prednisone | 45% |
| TROPIC | Cabazitaxel + Prednisone | Mitoxantrone + Prednisone | 39.2% |
| AFFIRM (NCT00974311) | Enzalutamide | Placebo | 54% |
| COU-AA-301 (NCT00638690) | Abiraterone + Prednisone | Placebo + Prednisone | 29%[2] |
Long-Term Safety and Tolerability
A comparison of the long-term safety profiles is crucial for treatment decisions.
Table 4: Key Grade 3 or Higher Adverse Events in Pivotal mCRPC Trials
| Trial | Treatment Arm | Key Grade ≥3 Adverse Events (%) |
| VISION | ¹⁷⁷Lu-PSMA-617 + SOC | Fatigue (7%), Bone marrow suppression (Thrombocytopenia 8%, Anemia 13%, Neutropenia 8%), Dry mouth (no grade ≥3 reported), Nausea (no grade ≥3 reported), Renal toxicity (3%) |
| TheraP | ¹⁷⁷Lu-PSMA-617 | Thrombocytopenia (6%), Anemia (8%), Neutropenia (4%), Dry mouth (no grade ≥3 reported), Nausea (no grade ≥3 reported) |
| TheraP | Cabazitaxel | Neutropenia (13%), Febrile neutropenia (4%), Diarrhea (5%), Fatigue (5%) |
| TAX327 | Docetaxel + Prednisone | Neutropenia (32%), Febrile neutropenia (3%), Fatigue (5%), Neuropathy (1%) |
| TROPIC | Cabazitaxel + Prednisone | Neutropenia (82%), Febrile neutropenia (8%), Diarrhea (6%), Fatigue (5%) |
| AFFIRM | Enzalutamide | Fatigue (6%), Hypertension (7%), Seizure (0.6%) |
| COU-AA-301 | Abiraterone + Prednisone | Fluid retention/edema (3%), Hypokalemia (5%), Hypertension (2%), Cardiac disorders (6%) |
Experimental Protocols and Methodologies
Detailed methodologies for the key clinical trials cited are provided below.
VISION Trial (NCT03511664)
-
Study Design: International, prospective, open-label, multicenter, randomized phase 3 trial.
-
Patient Population: Patients with PSMA-positive mCRPC who had progressed after at least one novel androgen axis inhibitor and one or two taxane (B156437) regimens. PSMA positivity was determined by ⁶⁸Ga-PSMA-11 PET/CT imaging.
-
Randomization: Patients were randomized 2:1 to receive either ¹⁷⁷Lu-PSMA-617 plus standard of care (SOC) or SOC alone.
-
Treatment:
-
¹⁷⁷Lu-PSMA-617 was administered at a dose of 7.4 GBq (200 mCi) every 6 weeks for up to 6 cycles.
-
SOC was determined by the investigator and could not include chemotherapy, immunotherapy, or other investigational agents.
-
-
Primary Endpoints: The primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS).
TheraP Trial (NCT03392428)
-
Study Design: Open-label, randomized, stratified, two-arm multicenter phase 2 trial.
-
Patient Population: Men with mCRPC who had progressed after docetaxel chemotherapy. Patients were required to have high PSMA expression on ⁶⁸Ga-PSMA-11 PET/CT and no discordant FDG-avid disease.
-
Randomization: Patients were randomized 1:1 to receive either ¹⁷⁷Lu-PSMA-617 or cabazitaxel.
-
Treatment:
-
¹⁷⁷Lu-PSMA-617 was administered at a dose of 8.5 GBq, decreasing by 0.5 GBq with each cycle, every 6 weeks for up to 6 cycles.
-
Cabazitaxel was administered at a dose of 20 mg/m² every 3 weeks for up to 10 cycles.
-
-
Primary Endpoint: The primary endpoint was PSA response rate (≥50% reduction).
TAX327 Trial
-
Study Design: Multicenter, randomized, open-label phase 3 trial.
-
Patient Population: Men with chemotherapy-naïve mCRPC.
-
Randomization: Patients were randomized to one of three arms: docetaxel 75 mg/m² every 3 weeks, docetaxel 30 mg/m² weekly for 5 of 6 weeks, or mitoxantrone 12 mg/m² every 3 weeks. All patients received prednisone.
-
Primary Endpoint: The primary endpoint was overall survival.
TROPIC Trial
-
Study Design: Multicenter, randomized, open-label phase 3 trial.
-
Patient Population: Men with mCRPC who had progressed during or after docetaxel-based chemotherapy.
-
Randomization: Patients were randomized 1:1 to receive either cabazitaxel 25 mg/m² every 3 weeks plus prednisone or mitoxantrone 12 mg/m² every 3 weeks plus prednisone.
-
Primary Endpoint: The primary endpoint was overall survival.
AFFIRM Trial (NCT00974311)
-
Study Design: Multinational, randomized, double-blind, placebo-controlled phase 3 trial.
-
Patient Population: Men with mCRPC who had progressed after docetaxel chemotherapy.
-
Randomization: Patients were randomized 2:1 to receive either enzalutamide 160 mg once daily or placebo.
-
Primary Endpoint: The primary endpoint was overall survival.[5]
COU-AA-301 Trial (NCT00638690)
-
Study Design: Multinational, randomized, double-blind, placebo-controlled phase 3 trial.
-
Patient Population: Men with mCRPC who had progressed after one or two chemotherapy regimens, at least one of which contained docetaxel.
-
Randomization: Patients were randomized 2:1 to receive either abiraterone acetate 1000 mg once daily plus prednisone 5 mg twice daily or placebo plus prednisone.
-
Primary Endpoint: The primary endpoint was overall survival.
Visualizations
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly expressed on prostate cancer cells. Its signaling cascade is implicated in tumor progression and survival.
Caption: Simplified PSMA signaling pathway in prostate cancer.
Clinical Trial Workflow: Patient Selection and Treatment Allocation
The following diagram illustrates the general workflow for patient enrollment and treatment assignment in the pivotal clinical trials discussed.
Caption: Generalized workflow for mCRPC clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. urotoday.com [urotoday.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Increased survival with enzalutamide in prostate cancer after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dr.moulinier.fr [dr.moulinier.fr]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Side Effect Profiles: ¹⁷⁷Lu-PSMA-617 Versus Other Radioligands
A detailed guide for researchers and drug development professionals on the comparative toxicity profiles of emerging radioligand therapies, supported by clinical trial data and experimental methodologies.
Radioligand therapies are reshaping the treatment landscape for cancers such as metastatic castration-resistant prostate cancer (mCRPC) and neuroendocrine tumors (NETs). At the forefront of this therapeutic evolution is ¹⁷⁷Lu-PSMA-617 (Pluvicto®), a Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceutical. Understanding its side effect profile in comparison to other key radioligands, including the alpha-emitter ²²⁵Ac-PSMA-617 and the somatostatin (B550006) receptor-targeting ¹⁷⁷Lu-DOTATATE (Lutathera®), is critical for ongoing research and clinical development. This guide provides a comprehensive, data-driven comparison of their safety profiles, outlines the methodologies used to assess these toxicities in pivotal trials, and visualizes the underlying biological and clinical pathways.
Comparative Side Effect Profiles: A Tabular Overview
The following tables summarize the incidence of key adverse events observed in clinical studies for ¹⁷⁷Lu-PSMA-617, ²²⁵Ac-PSMA-617, and ¹⁷⁷Lu-DOTATATE. Data is primarily drawn from pivotal trials such as VISION and TheraP for ¹⁷⁷Lu-PSMA-617 and other significant clinical investigations for the comparator agents. The Common Terminology Criteria for Adverse Events (CTCAE) is used for grading toxicity.
Table 1: Hematological Toxicities
| Adverse Event | ¹⁷⁷Lu-PSMA-617 (VISION Trial - Grade ≥3)[1] | ¹⁷⁷Lu-PSMA-617 (TheraP Trial - Grade 3/4)[2] | ²²⁵Ac-PSMA-617 (Various Studies - Grade 3/4)[3][4] | ¹⁷⁷Lu-DOTATATE (Various Studies - Grade 3/4) |
| Anemia | 12.9% | 8% | up to 35% | ~9% |
| Thrombocytopenia | 7.9% | 11% | up to 19% | ~9% |
| Leukopenia | 2.5% | - | up to 27% | - |
| Neutropenia | 3.4% | 4% | - | - |
| Lymphopenia | 7.8% | - | - | - |
Table 2: Non-Hematological Toxicities
| Adverse Event | ¹⁷⁷Lu-PSMA-617 (VISION Trial - Any Grade)[5] | ¹⁷⁷Lu-PSMA-617 (TheraP Trial - Any Grade)[6] | ²²⁵Ac-PSMA-617 (Various Studies - Any Grade)[6][7] | ¹⁷⁷Lu-DOTATATE (Various Studies - Any Grade)[8] |
| Fatigue | ~40-50% | - | Common | Common |
| Dry Mouth (Xerostomia) | 39% | 60% | ~84-100% | Not a primary side effect |
| Nausea | ~40-50% | - | Less common | Common |
| Diarrhea | - | Lower than cabazitaxel[2] | - | Common |
| Decreased Appetite | Common | - | - | Common |
| Kidney Toxicity (Grade ≥3) | 3.5% | - | Rare | 3% |
A notable toxicity of ¹⁷⁷Lu-PSMA-I&T, another PSMA-targeting small molecule, includes hematotoxicity, with Grade 3/4 myelotoxicity reported in approximately 9.1% of patients in one study. Nephrotoxicity was also observed.[2]
Experimental Protocols and Methodologies
The assessment of side effect profiles in radioligand therapy trials follows rigorous and standardized methodologies. The pivotal VISION and TheraP trials for ¹⁷⁷Lu-PSMA-617 provide a framework for understanding these protocols.
Patient Selection and Screening: Eligibility for trials like VISION and TheraP involves a multi-step screening process.[9] Patients typically have a confirmed diagnosis of mCRPC with disease progression despite prior treatments. A key inclusion criterion is the presence of PSMA-positive disease as confirmed by PET imaging (e.g., with ⁶⁸Ga-PSMA-11).[9][10] The TheraP trial also included ¹⁸F-FDG PET/CT to exclude patients with discordant FDG-positive/PSMA-negative disease.[10] Baseline assessments include a complete medical history, physical examination, ECOG performance status, and comprehensive laboratory tests to evaluate hematological, renal, and hepatic function.[11]
Treatment Administration: In the VISION trial, patients received ¹⁷⁷Lu-PSMA-617 at a dose of 7.4 GBq (200 mCi) intravenously every 6 weeks for up to six cycles.[12] The TheraP trial administered ¹⁷⁷Lu-PSMA-617 at a dose of 6.0-8.5 GBq every 6 weeks for up to six cycles.[13] For ¹⁷⁷Lu-DOTATATE, a co-infusion of amino acids is administered to reduce renal uptake and minimize nephrotoxicity.[14]
Toxicity Monitoring and Assessment: Adverse events are systematically monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). This includes regular clinical assessments and laboratory testing before and after each treatment cycle. In the VISION trial, for instance, treatment-emergent adverse events were recorded from the start of the intervention until 30 days after the last dose.[5] Long-term follow-up is also conducted to capture delayed toxicities.
Visualizing Key Pathways and Workflows
PSMA-Mediated Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not merely a passive target for radioligands but is also involved in cellular signaling pathways that contribute to prostate cancer progression. Upon ligand binding and internalization, PSMA can influence key pathways such as the PI3K-AKT-mTOR pathway, which is crucial for cell survival and proliferation.[15][16][17][18][19] The binding of ¹⁷⁷Lu-PSMA-617 delivers localized beta radiation, leading to DNA damage and subsequent cancer cell death.
Caption: PSMA signaling and ¹⁷⁷Lu-PSMA-617 mechanism of action.
Clinical Workflow for Radioligand Therapy
The successful implementation of radioligand therapy requires a coordinated, multidisciplinary approach. The following workflow illustrates the key steps from patient identification to post-treatment follow-up.
Caption: General clinical workflow for radioligand therapy.
References
- 1. novartis.com [novartis.com]
- 2. ¹⁷⁷Lu-PSMA-617 Superior to Cabazitaxel in Metastatic Prostate Cancer [ahdbonline.com]
- 3. Activity and Adverse Events of Actinium-225-PSMA-617 in Advanced Metastatic Castration-resistant Prostate Cancer After Failure of Lutetium-177-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. VISION Trial Novel PSMA-Targeted Radiotherapy Improves Outcomes in Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 6. Salivary toxicity from PSMA-targeted radiopharmaceuticals: what we have learned and where we are going - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety of Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. TheraP: A randomised phase II trial of 177Lu-PSMA-617 (LuPSMA) theranostic versus cabazitaxel in metastatic castration resistant prostate cancer (mCRPC) progressing after docetaxel: Initial results (ANZUP protocol 1603) - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 11. Figure 2, [Patient selection for targeted radionuclide...]. - Prostate Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Health-related quality of life and pain outcomes with [177Lu]Lu-PSMA-617 plus standard of care versus standard of care in patients with metastatic castration-resistant prostate cancer (VISION): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [177Lu]Lu-PSMA-617 versus cabazitaxel in patients with metastatic castration-resistant prostate cancer (TheraP): a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lutetate Tezuvotide Tetraxetan
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Lutetate tezuvotide tetraxetan, a Lutetium-177 (¹⁷⁷Lu) labeled radiopharmaceutical. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This guide is intended to be a primary resource for operational questions related to the management of this compound.
Understanding the Radioactive Components
This compound's radiological profile is primarily defined by Lutetium-177. However, the production method of ¹⁷⁷Lu can introduce a long-lived isomer, Lutetium-177m (¹⁷⁷ᵐLu), which significantly impacts waste disposal protocols.[1][2]
-
Lutetium-177 (¹⁷⁷Lu): A beta-emitter with a relatively short half-life of approximately 6.65 days.[3][4]
-
Lutetium-177m (¹⁷⁷ᵐLu): A metastable isomer with a much longer half-life of about 160.4 days.[1][2][5]
The presence of ¹⁷⁷ᵐLu as an impurity necessitates extended storage periods for radioactive waste to decay to safe levels.[1] It is crucial to consult the certificate of analysis for the specific batch of this compound to understand the production method ("carrier-added" or "non-carrier-added") and the potential presence of ¹⁷⁷ᵐLu.[2] For instance, Pluvicto®, a branded version of this compound, is typically produced via a non-carrier-added method, which minimizes the ¹⁷⁷ᵐLu impurity.[2]
| Radionuclide | Half-Life | Primary Emissions |
| Lutetium-177 (¹⁷⁷Lu) | ~6.65 days | Beta (β⁻), Gamma (γ) |
| Lutetium-177m (¹⁷⁷ᵐLu) | ~160.4 days | Gamma (γ), Internal Conversion |
General Laboratory Safety and Handling
When working with this compound, adherence to the principles of ALARA (As Low As Reasonably Achievable) is paramount to minimize radiation exposure.
Personal Protective Equipment (PPE) and Shielding:
-
Always wear a lab coat, safety glasses, and waterproof gloves when handling the compound.[6]
-
Use effective radiation shielding, such as lead-lined containers and syringe shields.[6]
-
Conduct all work with volatile or aerosolizing potential within a certified fume hood designated for radioactive materials.[7]
Contamination Control:
-
Use disposable absorbent liners on work surfaces.[6]
-
Regularly monitor work areas and personnel for contamination using a survey meter appropriate for detecting the emissions of ¹⁷⁷Lu.
-
Segregate radioactive waste from non-radioactive waste at the point of generation.
Waste Segregation and Collection
Proper segregation of radioactive waste is the first and most critical step in the disposal process.
| Waste Stream | Description | Collection Container |
| Dry Solid Waste | Contaminated items such as gloves, absorbent paper, plasticware (e.g., pipette tips, vials). | Clearly labeled, leak-proof containers lined with a plastic bag. Separate containers for short-lived and long-lived isotopes may be required by institutional policy. |
| Liquid Waste | Aqueous solutions containing this compound. Note: Organic solvent-based liquid scintillation waste requires separate, specialized disposal procedures. | Labeled, shatter-proof containers (e.g., carboys) stored in secondary containment. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Puncture-resistant sharps containers clearly labeled as radioactive. |
Disposal Procedure: Decay-in-Storage (DIS)
The primary method for the disposal of waste contaminated with this compound is decay-in-storage (DIS).[8][9] This involves storing the radioactive waste securely until the radioactivity has decayed to background levels.
Key Considerations for DIS:
-
Storage Duration: The presence of ¹⁷⁷ᵐLu is the determining factor for the required storage time.
-
Waste containing only ¹⁷⁷Lu should be stored for a minimum of 10 half-lives (approximately 67 days) to reach background levels.[9]
-
Waste contaminated with ¹⁷⁷ᵐLu will require significantly longer storage. For example, empty vials and biohazard containers may need to be stored for up to 3 years, while partially used vials could require up to 5 years of decay.[1]
-
-
Labeling: All DIS containers must be clearly labeled with:
-
The words "Caution, Radioactive Material"
-
The radionuclide(s) present (¹⁷⁷Lu and, if applicable, ¹⁷⁷ᵐLu)
-
The initial date of waste accumulation
-
The estimated activity
-
The "decay-by" date, after which the waste can be surveyed for disposal.[2]
-
-
Storage Area: The DIS area must be a secure, designated location with appropriate shielding to prevent radiation exposure to personnel in adjacent areas.
The following diagram illustrates the general workflow for the decay-in-storage of this compound waste.
Caption: Workflow for Decay-in-Storage.
Experimental Protocol: Disposal of Solid Radioactive Waste via DIS
This protocol outlines the steps for the disposal of dry solid waste contaminated with this compound.
Materials:
-
Appropriate PPE (lab coat, safety glasses, waterproof gloves)
-
Calibrated radiation survey meter
-
Labeled radioactive waste container for DIS
-
Waste log sheet
Procedure:
-
Waste Collection:
-
At the point of generation, place all contaminated solid waste (e.g., gloves, absorbent paper, plasticware) directly into the designated, labeled DIS container.
-
Keep the container closed when not in use.
-
-
Container Full:
-
When the waste container is full, securely close the inner liner with tape.
-
Seal the container lid.
-
Complete the waste log with the final date of waste addition and the estimated total activity.
-
-
Decay-in-Storage:
-
Transfer the sealed container to the designated DIS area.
-
Record the container's storage location in a central inventory log.
-
Allow the waste to decay for the required period, as determined by the presence of ¹⁷⁷Lu and any ¹⁷⁷ᵐLu. A minimum of 10 half-lives of the longest-lived isotope is a conservative standard.
-
-
Final Survey and Disposal:
-
After the calculated decay period has passed, move the container to a low-background area for surveying.
-
Using a calibrated survey meter, carefully monitor all surfaces of the waste container to ensure that the radiation levels are indistinguishable from background radiation.[8]
-
If the survey confirms that the radioactivity has decayed to background levels, remove or deface all radioactive material labels from the container.[8][9]
-
The decontaminated waste can now be disposed of as regular, non-radioactive waste according to institutional guidelines.[9]
-
If the survey indicates radioactivity above background, the container must be returned to the DIS area for further decay. The "decay-by" date should be recalculated, and the container re-surveyed at a later time.
-
Document all survey results, including the date, instrument used, and the name of the individual performing the survey.[9]
-
The following diagram illustrates the logical decision-making process for the final disposal of decayed waste.
Caption: Decision Tree for Final Disposal.
Disclaimer: This document provides general guidance. Always consult your institution's Radiation Safety Officer (RSO) and adhere to all local, state, and federal regulations regarding the handling and disposal of radioactive materials. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing; therefore, these procedures are based on information for similar ¹⁷⁷Lu-labeled compounds and general radiological safety principles.
References
- 1. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [rltinstitute.novartis.com]
- 3. Measurement of the 177Lu half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lnhb.fr [lnhb.fr]
- 5. Consequences of meta-stable (177m)Lu admixture in (177)Lu for patient dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [rltinstitute.novartis.com]
- 7. hpschapters.org [hpschapters.org]
- 8. scp.nrc.gov [scp.nrc.gov]
- 9. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
Essential Safety and Handling Protocols for Lutetate Tezuvotide Tetraxetan
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Laboratory Handling of Lutetate Tezuvotide Tetraxetan (a Lutetium-177 labeled compound).
This document provides crucial safety and logistical information for the handling of this compound in a laboratory setting. The following procedural guidance is designed to minimize radiation exposure and ensure the safe manipulation and disposal of this beta-emitting radiopharmaceutical.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent internal and external contamination with Lutetium-177. The required PPE varies depending on the specific procedure being performed.
| Procedure | Required Personal Protective Equipment |
| Receiving & unpacking radioactive material | - Disposable gloves (double-gloving recommended) - Lab coat - Safety glasses |
| Handling of stock vial | - Disposable gloves (double-gloving recommended) - Lab coat - Safety glasses - Ring dosimeter worn under gloves |
| Preparation of dilutions | - Disposable gloves (double-gloving recommended) - Lab coat - Safety glasses - Use of a fume hood or biological safety cabinet |
| Handling of contaminated lab equipment | - Disposable gloves (double-gloving recommended) - Lab coat - Safety glasses |
| Waste Disposal | - Disposable gloves (double-gloving recommended) - Lab coat - Safety glasses - Disposable shoe covers (if there is a risk of floor contamination) |
| Spill Cleanup | - Disposable gloves (double-gloving recommended) - Lab coat - Safety glasses - Disposable shoe covers - Respiratory protection (e.g., N95 respirator) may be required depending on the nature of the spill |
Operational Plans: Handling and Disposal
Adherence to strict operational procedures is critical for minimizing radiation exposure and preventing the spread of contamination.
Receiving and Handling this compound
-
Visual Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Radiation Survey: Use a survey meter to monitor the external surface of the package for radiation levels.
-
Unpacking: Unpack the material in a designated radioactive work area.
-
Vial Handling: Handle the vial with forceps or other remote handling tools whenever possible to increase the distance from the source.
-
Shielding: Use appropriate shielding, such as lead or tungsten vial shields and L-blocks, to reduce radiation exposure.[1][2]
-
Monitoring: Wear personal dosimeters (whole-body and ring badges) to monitor radiation exposure.[1]
Waste Disposal Plan
All waste contaminated with Lutetium-177 must be segregated and disposed of according to institutional and regulatory guidelines.
-
Segregation: Segregate radioactive waste from non-radioactive waste at the point of generation.
-
Waste Containers: Use clearly labeled, dedicated containers for solid and liquid radioactive waste. These containers should be appropriately shielded.
-
Solid Waste: Includes contaminated gloves, absorbent paper, vials, and other disposable materials. Place these items in a designated radioactive waste container.
-
Liquid Waste: Aqueous liquid waste may be disposed of down a designated laboratory sink, provided the activity is within the permissible limits set by regulatory bodies.[3] Non-aqueous liquid waste should be collected in a separate, labeled container for hazardous waste disposal.
-
Sharps: All sharps, such as needles and syringes, must be placed in a puncture-resistant sharps container designated for radioactive waste.
-
Record Keeping: Maintain accurate records of all radioactive waste disposals, including the radionuclide, activity, date of disposal, and disposal method.
Emergency Procedures: Spill Management
In the event of a spill, immediate and proper response is crucial to contain the contamination and minimize exposure. The "SWIMS" protocol should be followed:
-
S top the spill.
-
W arn others in the area.
-
I solate the area.
-
M onitor for contamination.
-
S urvey and clean up the area.[4]
Spill Cleanup Protocol
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Contain the Spill: Cover the spill with absorbent paper to prevent its spread.
-
Evacuate and Isolate: Evacuate all non-essential personnel and restrict access to the contaminated area.
-
Personal Decontamination: If clothing or skin is contaminated, remove the contaminated clothing immediately and wash the affected skin area thoroughly with soap and water.[5]
-
Cleanup:
-
Wear appropriate PPE, including double gloves, a lab coat, safety glasses, and shoe covers.[4]
-
Working from the outside edge of the spill towards the center, use absorbent paper to clean the area.
-
Place all contaminated materials into a designated radioactive waste bag.
-
Clean the area with a decontamination solution.
-
-
Survey: After cleanup, use a survey meter to monitor the area and ensure it is free of contamination.
-
Report: Report the incident to the Radiation Safety Officer.
Below is a diagram illustrating the workflow for handling a radioactive spill.
References
- 1. Nuclear Medicine Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ph.health.mil [ph.health.mil]
- 3. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 4. Emergency Procedures for Spills of Radioactive Materials | Research and Innovation [unh.edu]
- 5. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
